Glyphosate isopropylammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H18N2O5P+ |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
2-(phosphonomethylamino)acetic acid;propan-2-ylazanium |
InChI |
InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3/p+1 |
Clé InChI |
ZEKANFGSDXODPD-UHFFFAOYSA-O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Glyphosate Isopropylammonium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of glyphosate (B1671968) isopropylammonium, a widely studied herbicide. This document is intended to serve as a valuable resource for researchers and scientists engaged in its study, as well as for professionals in drug development who may encounter this compound. All quantitative data is presented in easily scannable tables, and detailed experimental protocols for key property assessments are provided.
Core Physicochemical Properties
Glyphosate isopropylammonium is the isopropylamine (B41738) salt of glyphosate. The salt formation enhances its solubility in water, which is crucial for its herbicidal efficacy.[1] Key identifying information for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(phosphonomethyl)glycine isopropylammonium | [2] |
| CAS Number | 38641-94-0 | [2][3] |
| Molecular Formula | C6H17N2O5P | [2][4] |
| Molecular Weight | 228.18 g/mol | [2][5] |
A summary of the key physicochemical properties of this compound is presented in the following table, offering a comparative view of its characteristics.
| Property | Value | Reference(s) |
| Physical State | White powder | [5] |
| Melting Point | Decomposes in two stages: 143–164 °C and 189–223 °C | |
| Density (at 20°C) | 1.482 g/cm³ | |
| Odor | Odorless | [5] |
| Solubility in Water (at 25°C) | 1,050,000 mg/L (at pH 4.3) | |
| Solubility in Organic Solvents | Dichloromethane: 184 mg/L (at 20°C), Methanol: 15,880 mg/L (at 20°C) | |
| Dissociation Constants (pKa) | pKa1 < 2, pKa2 = 2.6, pKa3 = 5.6, pKa4 = 10.6 | |
| Octanol-Water Partition Coeff. | Log Kow = -5.4 | [6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods and provide a framework for reproducible research.
Determination of Octanol-Water Partition Coefficient (Log Kow)
The octanol-water partition coefficient (Log Kow) is a critical parameter for assessing the lipophilicity and potential for bioaccumulation of a compound. The shake-flask method is a widely accepted technique for its determination.
Principle: A solution of the test substance in a mutually saturated mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in the two phases are then measured to determine the partition coefficient.
Apparatus:
-
Separatory funnels of appropriate size, with ground glass stoppers
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Test Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in the saturated water phase. The concentration should be within the linear range of the analytical method.
-
Partitioning:
-
Place a known volume of the test solution and a known volume of the saturated n-octanol into a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 1-2 hours) at a constant temperature.
-
Allow the phases to separate. If an emulsion forms, it may be broken by centrifugation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
-
Calculation: The Log Kow is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Dissociation Constant (pKa) by Potentiometric Titration
The dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Burette for titrant delivery
-
Stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a suitable co-solvent if necessary.
-
Titration Setup:
-
Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.
-
Begin stirring the solution gently.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration well past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve. Alternatively, the first or second derivative of the curve can be plotted to more accurately identify the equivalence points.
-
Visualizations
The following diagrams illustrate key concepts related to the study of this compound.
Caption: Experimental workflow for physicochemical characterization.
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glyphosate isopropylamine salt [stenutz.eu]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Glyphosate Isopropylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of glyphosate (B1671968) isopropylammonium salt. It includes detailed experimental protocols, quantitative data summaries, and safety guidelines to facilitate its safe and efficient preparation for research purposes.
Introduction
Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide. For laboratory and various commercial applications, it is often converted to its isopropylammonium salt to enhance its solubility in water. This document outlines the primary synthesis routes for glyphosate and the subsequent conversion to its isopropylammonium salt, followed by purification and analytical characterization.
Synthesis of Glyphosate
Two principal methods for the synthesis of glyphosate are prevalent: the glycine (B1666218) route and the iminodiacetic acid (IDA) route. The glycine route is often favored for its more direct approach.
Glycine Route
This method involves the reaction of glycine, formaldehyde (B43269), and a phosphorus source, typically phosphorous acid or a dialkyl phosphite.
2.1.1. Experimental Protocol: Glycine and Phosphorous Acid
This one-pot synthesis is a common laboratory method.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Reactant Charging: Charge the flask with glycine and a polar solvent.
-
Addition of Phosphorous Acid: Dissolve phosphorous acid in the polar solvent and add it to the glycine mixture.
-
Formaldehyde Addition: Slowly add a formaldehyde solution to the mixture. An acidic catalyst is also added to the formaldehyde solution before its addition.
-
Reaction: Heat the reaction mixture to a temperature range of 80-190°C under a pressure of 0.5-10 MPa. The reaction is typically carried out for 0.5-10 hours.
-
Work-up: After the reaction is complete, cool the mixture. Reduce the pressure to remove the acid. Further cooling and pH adjustment to 1-1.5 will induce the crystallization of glyphosate.
-
Isolation: Collect the glyphosate crystals by filtration, wash with cold water, and dry under vacuum.
Synthesis of Glyphosate Isopropylammonium Salt
The conversion of glyphosate acid to its isopropylammonium salt is a straightforward acid-base neutralization reaction.
Experimental Protocol
-
Dissolution: Suspend the synthesized glyphosate in deionized water in a beaker with constant stirring.
-
Addition of Isopropylamine (B41738): Slowly add isopropylamine to the glyphosate suspension. The molar ratio of glyphosate to isopropylamine is typically controlled between 1:1 and 1:1.2.[1] The reaction is exothermic, and the temperature should be maintained between 10-20°C using an ice bath.[1]
-
Reaction Completion: Continue stirring for 20-45 minutes until all the glyphosate has dissolved, and the solution becomes clear.[1]
-
pH Adjustment: The final pH of the solution should be controlled between 4.0 and 5.0 for optimal salt stability.
Purification of this compound Salt
Purification is crucial to remove unreacted starting materials and by-products. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common method to induce crystallization is to create a supersaturated aqueous solution.
-
Crystallization Induction: The crude this compound salt solution can be concentrated by evaporating a portion of the water. Alternatively, a water-soluble salt such as ammonium (B1175870) sulfate, sodium chloride, or ammonium chloride can be added to the reaction mixture to decrease the solubility of the this compound salt, leading to its precipitation.
-
Cooling: After concentrating or adding a salt, the solution is slowly cooled to room temperature, and then further cooled in an ice bath (below 0°C is preferable) to maximize crystal formation.
-
Isolation: The white crystals of this compound salt are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to a constant weight. A typical yield for this process is around 98%, with a purity of approximately 97%.
Quantitative Data
The following tables summarize the quantitative data for the synthesis and purification of glyphosate and its isopropylammonium salt.
| Parameter | Glycine & Phosphorous Acid Route |
| Reactants | Glycine, Phosphorous Acid, Formaldehyde |
| Reaction Temperature | 80-190°C |
| Reaction Pressure | 0.5-10 MPa |
| pH for Crystallization | 1-1.5 |
| Parameter | Value |
| Reactants | Glyphosate, Isopropylamine |
| Molar Ratio (Glyphosate:Isopropylamine) | 1 : 1-1.2[1] |
| Reaction Temperature | 10-20°C[1] |
| Reaction Time | 20-45 minutes[1] |
| Final pH | 4.0-5.0 |
| Purity of Final Product | ~97% |
| Yield | ~98% |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound salt.
HPLC Protocol
A common method involves pre-column derivatization to make the highly polar glyphosate molecule more suitable for reverse-phase chromatography.
-
Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 50 mM ammonium acetate).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: A diluted aqueous solution of the this compound salt is reacted with FMOC-Cl in a borate (B1201080) buffer. The resulting solution is centrifuged, and the supernatant is injected into the HPLC system.
Safety and Handling
The synthesis and purification of this compound salt involve the use of hazardous chemicals. It is imperative to follow strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All steps of the synthesis and purification should be performed in a well-ventilated fume hood.
-
Handling of Reactants:
-
Phosphorus trichloride (B1173362) (if used to generate phosphorous acid in situ): Extremely corrosive and reacts violently with water. Handle with extreme caution in a dry environment.
-
Formaldehyde: A known carcinogen and irritant. Avoid inhalation and skin contact.
-
Isopropylamine: Flammable and corrosive. Causes skin and eye burns.
-
-
Waste Disposal:
-
Organic Solvents: Collect in a designated halogenated or non-halogenated solvent waste container.
-
Aqueous Waste: Neutralize acidic and basic waste streams before disposal. Check local regulations for the disposal of chemical waste. In general, aqueous solutions containing glyphosate should be treated as chemical waste and disposed of through a licensed hazardous waste disposal company.
-
Visualization of Workflows
Synthesis of Glyphosate (Glycine Route)
Caption: Workflow for the synthesis of glyphosate via the glycine route.
Synthesis and Purification of this compound Salt
Caption: Workflow for the synthesis and purification of this compound salt.
References
An In-depth Technical Guide to the Core Mechanisms of Action of Glyphosate Isopropylammonium on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyphosate (B1671968), the active ingredient in numerous broad-spectrum herbicides, is fundamentally designed to interfere with the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants. While this pathway is absent in animals, the extensive use of glyphosate has raised significant concerns regarding its impact on non-target organisms. This technical guide offers a comprehensive examination of the mechanisms through which glyphosate isopropylammonium affects a diverse array of non-target organisms, including microorganisms, invertebrates, aquatic life, and mammals. The primary mechanism in susceptible organisms is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme. However, this document elucidates that the toxicological effects of glyphosate extend beyond this primary pathway, encompassing oxidative stress, neurotoxicity, genotoxicity, and disruption of the gut microbiome. This guide synthesizes key quantitative data, presents detailed experimental protocols for assessing glyphosate's impact, and provides visual representations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding of glyphosate's ecotoxicology.
Primary Mechanism of Action: Inhibition of the Shikimate Pathway
The principal mode of action of glyphosate is the competitive inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1] This enzyme plays a pivotal role in the shikimate pathway by catalyzing the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP). EPSP is a critical precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway is indispensable for protein synthesis and the production of various essential secondary metabolites in plants, bacteria, fungi, and some protozoa.[1] The absence of the shikimate pathway in animals has been the basis for the assertion of glyphosate's low toxicity to this kingdom.[1]
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
Effects on Non-Target Organisms
Microorganisms
Glyphosate can significantly influence soil and gut microbial communities. While some microorganisms are capable of degrading glyphosate, it can also suppress the growth of susceptible bacteria and fungi that rely on the shikimate pathway. This can result in alterations to the microbial community structure and function.
Table 1: Effects of Glyphosate on Soil Microbial Parameters
| Parameter | Organism/System | Concentration | Effect |
| Soil Microbial Respiration | Various soils | <10 mg/kg | No significant effect.[2] |
| Soil Microbial Respiration | Various soils | >10 mg/kg | Transient increase.[2][3] |
| Soil Microbial Biomass | Various soils | 10-100 mg/kg | Significant decrease.[2] |
| Bacterial Population | Citrus garden soil | Not specified | Increased heterotrophic bacteria.[4] |
| Dehydrogenase Activity | Agricultural soil | Up to 50 mM | Significant increase.[4] |
Invertebrates
Earthworms: Sublethal effects of glyphosate on earthworms have been documented, affecting their growth, reproductive capabilities, and behavior.
Table 2: Effects of Glyphosate on Earthworms (Eisenia foetida)
| Parameter | Concentration | Duration | Effect |
| Mean Weight | 10-1000 mg/kg | 56 days | Gradual and significant reduction (up to 50%).[5][6] |
| Cocoon Production | 10-1000 mg/kg | 56 days | No cocoons found.[5][6] |
| Juvenile Production | 10-1000 mg/kg | 56 days | No juveniles found.[5][6] |
| Cocoon Production | 0.59, 2.9, 5.79 g/m² | 21 days | ~70% reduction in L. terrestris and A. caliginosa.[7][8] |
Aquatic Invertebrates: The toxicity of glyphosate to aquatic invertebrates displays considerable variation across different species.
Aquatic Vertebrates
Fish: Glyphosate and its commercial formulations exhibit toxicity to fish, with effects ranging from mortality at elevated concentrations to sublethal impacts on development, physiology, and behavior at lower, environmentally relevant concentrations.
Table 3: Acute Toxicity (LC50) of Glyphosate Formulations to Various Fish Species
| Species | Life Stage | 96-h LC50 (mg/L) |
| Nile Tilapia (Oreochromis niloticus) | Young | 16.8[9] |
| Nile Tilapia (Oreochromis niloticus) | Adult | 36.8[9] |
| African Catfish (Clarias gariepinus) | Juvenile | 24.60[10] |
| African Catfish (Clarias gariepinus) | Juvenile | 0.560[11] |
| Catla catla | - | 5.798 (static)[12] |
| Catla catla | - | 5.191 (flow-through)[12] |
Amphibians: Amphibians, particularly during their larval stages, are highly susceptible to glyphosate-based herbicides. Exposure can result in mortality, developmental anomalies, and altered growth patterns.
Table 4: Effects of Glyphosate-Based Herbicides on Amphibians
| Species | Life Stage | Concentration (mg/L) | Effect |
| Physalaemus cuvieri & P. gracilis | Tadpole | 0.065 - 1.0 | Lethal effects, reduced length and mass.[13][14][15] |
| Weeping Frog (Physalaemus gracilis) | Embryo/Hatchling | 0.1, 0.35, 0.7 | Malformations, increased heart rate, oxidative stress.[16] |
| Common Toad (Bufo bufo) | Larvae | 1.5 - 4.0 | Tail deformations (at 15°C).[17] |
Mammals
Although mammals lack the shikimate pathway, glyphosate has been demonstrated to exert other effects, including the disruption of the gut microbiome and potential endocrine-disrupting activities.
Gut Microbiome: Glyphosate can inhibit the EPSPS enzyme present in gut bacteria, which can lead to dysbiosis.[18] Studies conducted in rats have shown that exposure to glyphosate can alter the composition of the gut microbiome.[19][20] A bioinformatic analysis has suggested that 54% of the species in the human core gut microbiome are sensitive to glyphosate.[21]
Endocrine Disruption: There is an ongoing scientific debate regarding the potential endocrine-disrupting properties of glyphosate, with some studies suggesting such effects, while regulatory agencies have not yet reached a definitive consensus.
Secondary Mechanisms of Action
In addition to the direct inhibition of the shikimate pathway, glyphosate has been shown to elicit other toxicological effects in non-target organisms.
Oxidative Stress
Exposure to glyphosate has been associated with the induction of oxidative stress in a variety of organisms. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. Oxidative stress can cause significant cellular damage, including lipid peroxidation, protein damage, and DNA damage.
Caption: Glyphosate-Induced Oxidative Stress.
Neurotoxicity
In some aquatic species, glyphosate has been demonstrated to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. The inhibition of AChE can lead to an overstimulation of nerve cells, resulting in adverse behavioral and physiological consequences.
Table 5: Effects of Glyphosate on Acetylcholinesterase (AChE) Activity in Fish
| Species | Tissue | Concentration (mg/L) | Duration | Effect |
| Leporinus obtusidens | Brain | 3, 6, 10, 20 | 96 h | Significant decrease.[22][23] |
| Cnesterodon decemmaculatus | Anterior body | 1, 17.5, 35 | 96 h | Significant inhibition (23-36%).[24] |
Genotoxicity
Several studies have suggested that glyphosate and its formulations may possess genotoxic potential, leading to DNA damage. The Comet assay and the Ames test are standard methods employed to assess these genotoxic effects.
Experimental Protocols
Comet Assay for DNA Damage Assessment
The Comet assay, also known as single-cell gel electrophoresis, is a sensitive technique for the detection of DNA strand breaks in individual cells.
Principle: In this assay, cells are embedded in an agarose (B213101) matrix on a microscope slide, lysed to remove cellular membranes and proteins, and then subjected to electrophoresis. Damaged DNA, which contains fragments and relaxed loops, migrates away from the nucleus, creating a "comet tail." In contrast, undamaged DNA remains within the "comet head." The extent of DNA damage is directly proportional to the length and fluorescence intensity of the comet tail.
Detailed Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., fish erythrocytes, human lymphocytes).
-
Slide Preparation: Microscope slides are pre-coated with a layer of normal melting point (NMP) agarose.
-
Cell Embedding: The cell suspension is mixed with low melting point (LMP) agarose and layered onto the pre-coated slides, which are then allowed to solidify.
-
Lysis: The slides are immersed in a cold lysis solution, typically containing high salt concentrations and detergents, to lyse the cells and de-proteinize the DNA.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization: Following electrophoresis, the slides are washed with a neutralization buffer.
-
Staining: The DNA is stained with a fluorescent dye, such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the images are analyzed with specialized software to quantify various parameters of DNA damage, including tail length, the percentage of DNA in the tail, and the tail moment.[25][26][27][28]
References
- 1. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. ask-force.org [ask-force.org]
- 6. Effects of glyphosate and 2,4-D on earthworms (Eisenia foetida) in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. omicsonline.org [omicsonline.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. ijbio.com [ijbio.com]
- 13. Can environmental concentrations of glyphosate affect survival and cause malformation in amphibians? Effects from a glyphosate-based herbicide on Physalaemus cuvieri and P. gracilis (Anura: Leptodactylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Can environmental concentrations of glyphosate affect survival and cause malformation in amphibians? Effects from a glyphosate-based herbicide on Physalaemus cuvieri and P. gracilis (Anura: Leptodactylidae) | Semantic Scholar [semanticscholar.org]
- 16. pan-uk.org [pan-uk.org]
- 17. Non-target effects of a glyphosate-based herbicide on Common toad larvae (Bufo bufo, Amphibia) and associated algae are altered by temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of glyphosate (RoundupTM) on the composition and functionality of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glyphosate and Roundup Disrupt Gut Microbiome and Blood Chemistry in Rats « Biosafety Information Centre [biosafety-info.net]
- 20. cosmos-hub.com [cosmos-hub.com]
- 21. beyondpesticides.org [beyondpesticides.org]
- 22. Effect of glyphosate herbicide on acetylcholinesterase activity and metabolic and hematological parameters in piava (Leporinus obtusidens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Genetic Damage Induced via Glyphosate and Three Commercial Formulations with Adjuvants in Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchtweet.com [researchtweet.com]
- 27. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
glyphosate isopropylammonium degradation pathways in soil and water
An In-depth Technical Guide to the Degradation Pathways of Glyphosate (B1671968) Isopropylammonium in Soil and Water
Introduction
Glyphosate, chemically N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide widely used in agriculture, forestry, and urban settings. It is commonly formulated as an isopropylammonium salt to enhance its solubility and efficacy. The environmental fate of glyphosate is of significant interest to researchers and environmental scientists, with its degradation in soil and water being a critical determinant of its persistence, mobility, and potential impact on non-target organisms. This guide provides a detailed technical overview of the biotic and abiotic degradation pathways of glyphosate, summarizing key quantitative data, experimental protocols, and visualizing the core processes. The primary route for glyphosate's dissipation from the environment is microbial degradation.[1][2][3]
Core Degradation Pathways
Glyphosate degradation proceeds through two primary mechanisms: microbial (biotic) degradation and abiotic degradation. While both contribute to its breakdown, microbial processes are overwhelmingly dominant in both soil and aquatic environments.[2][3] These processes lead to the formation of several intermediate metabolites, with aminomethylphosphonic acid (AMPA) being the most significant.[4][5][6]
Microbial Degradation
Microorganisms in soil and water utilize glyphosate as a source of phosphorus, carbon, or nitrogen.[6][7] This biodegradation occurs primarily through two well-documented enzymatic pathways:
-
The AMPA Pathway : This pathway involves the cleavage of the carboxymethylene-nitrogen (C-N) bond. It is catalyzed by the enzyme glyphosate oxidoreductase (GOX), producing aminomethylphosphonic acid (AMPA) and glyoxylate.[5][8][9] This is considered the main degradation route in many bacteria.[5]
-
The Sarcosine (B1681465)/Glycine (B1666218) Pathway : This pathway involves the cleavage of the carbon-phosphorus (C-P) bond by the enzyme C-P lyase. This reaction yields sarcosine and an inorganic phosphate (B84403) (Pi).[5][8] Sarcosine is subsequently oxidized by sarcosine oxidase to form glycine and formaldehyde.[5][9]
AMPA, the primary metabolite of the main pathway, is often more persistent in the environment than glyphosate itself and is a key compound monitored in environmental studies.[4][10]
Abiotic Degradation
Abiotic degradation of glyphosate is significantly slower than microbial breakdown.[3] Key abiotic processes include:
-
Photodegradation (Photolysis) : Degradation by sunlight in water is generally considered insignificant under typical environmental conditions.[1]
-
Hydrolysis : Glyphosate is stable against chemical hydrolysis in buffered solutions across a range of environmentally relevant pH values (3, 6, and 9).[1]
-
Oxidation by Minerals : Certain soil minerals, particularly manganese oxides, can contribute to the abiotic degradation of glyphosate to AMPA.[11][12]
Quantitative Data on Degradation Rates
The persistence of glyphosate and its primary metabolite AMPA is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values vary widely depending on environmental conditions.
Table 1: Glyphosate Half-Life in Soil
| Parameter | Value Range (Days) | Typical Field Half-Life (Days) | References |
| Half-Life (DT50) | 2 - 197 | 47 | [1][4][13] |
Table 2: Glyphosate Half-Life in Water
| Parameter | Value Range (Days) | References |
| Half-Life (DT50) | A few days - 91 | [1][4][10] |
Table 3: AMPA Half-Life in Soil
| Parameter | Value Range (Days) | Note | References |
| Half-Life (DT50) | 60 - 240 | Generally more persistent than glyphosate. | [10] |
Factors Influencing Degradation
The rate of glyphosate degradation is not constant and is influenced by a multitude of physicochemical and biological factors.
-
In Soil:
-
Microbial Biomass and Activity : This is the most critical factor. Soils with higher microbial populations and activity exhibit faster glyphosate degradation.[2][11]
-
Adsorption : Glyphosate binds strongly to soil particles, especially clay and organic matter, through its phosphonate (B1237965) group.[2][4] This adsorption is influenced by soil pH and the presence of iron and aluminum oxides.[2] While strong binding can reduce bioavailability to microbes and slow degradation, it also limits leaching.[2]
-
Temperature and Moisture : Degradation rates are positively correlated with temperature and soil moisture. Optimal conditions for microbial activity (i.e., warm, moist soils) lead to the fastest degradation.[12][14]
-
Phosphate Levels : High levels of phosphate in the soil can compete with glyphosate for binding sites, potentially increasing its bioavailability and degradation rate.[9]
-
-
In Water:
-
Microbial Populations : As in soil, the presence of adapted microbial communities is the primary driver of degradation.[15][16]
-
Sediment Interaction : Glyphosate can adsorb to suspended solids and bottom sediments, where microbial degradation continues, though persistence of over a year has been noted in pond sediments.[4]
-
Sunlight and pH : As noted, photodegradation and hydrolysis are generally not significant degradation pathways in aquatic systems.[1]
-
Experimental Protocols
Investigating the degradation of glyphosate and AMPA requires robust methodologies for sample handling, incubation, extraction, and analysis.
Sample Collection and Handling
-
Soil : Samples are typically collected from the top layer of soil (e.g., 0-20 cm depth) where herbicide application occurs.[17] Samples should be placed in appropriate containers (e.g., Kraft paper bags inside plastic bags), labeled, and immediately chilled (e.g., ≤ 4°C) to halt microbial activity before analysis.[17]
-
Water : Water samples should be collected in amber glass or polypropylene (B1209903) containers. If residual chlorine is present, it must be quenched. Samples should be chilled (≤ 6°C), protected from light, and analyzed within 14 days.[18]
Laboratory Degradation Study (Soil Microcosm)
A common approach to studying degradation kinetics involves laboratory microcosm experiments.
-
Soil Preparation : Fresh soil samples are sieved to ensure homogeneity. The moisture content is adjusted to a specific level, often a percentage of the water-holding capacity.
-
Herbicide Application : A known concentration of glyphosate, often including a radiolabeled variant (e.g., ¹⁴C-glyphosate), is applied to replicate soil samples contained in flasks or bottles.[19]
-
Incubation : The microcosms are incubated under controlled conditions (e.g., constant temperature, in the dark) for a set period. For mineralization studies, flasks may be designed to trap evolved ¹⁴CO₂.
-
Sampling : Subsamples are taken destructively at various time points (e.g., 0, 3, 7, 14, 30, 60 days).
-
Extraction : Glyphosate and its metabolites are extracted from the soil using appropriate solvents. A common procedure involves a sequential extraction, first with a mild salt solution (e.g., 0.01 M CaCl₂) to assess bioavailable fractions, followed by a stronger base (e.g., 0.1 N NaOH) for more tightly bound residues.[19]
-
Analysis : The extracts are analyzed using the methods described below to quantify the parent compound and its degradation products over time, allowing for the calculation of degradation rates and half-lives.
Analytical Methodologies
The analysis of glyphosate and AMPA is challenging due to their high polarity, low volatility, and lack of a strong chromophore for UV detection.[7]
-
Derivatization : To overcome these challenges, a derivatization step is often required to make the molecules less polar and detectable. A widely used reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amine groups of glyphosate and AMPA.[20][21] Another reagent used is 2,4-dinitrofluorobenzene (DNFB).[18]
-
Chromatographic Separation & Detection :
-
High-Performance Liquid Chromatography (HPLC) : This is the most common separation technique. After derivatization, detection can be achieved using a fluorescence detector (FLD), which is highly sensitive for the FMOC derivatives.[21] HPLC can also be coupled with tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive quantification.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This method requires derivatization to increase the volatility of glyphosate and AMPA.[20]
-
Ion Chromatography-Mass Spectrometry (IC-MS/MS) : This advanced technique can separate these polar, ionic compounds in their native form without derivatization, simplifying sample preparation.[22]
-
Conclusion
The degradation of glyphosate isopropylammonium in soil and water is a complex process dominated by microbial activity. Two primary enzymatic pathways, the AMPA pathway and the sarcosine/glycine pathway, are responsible for its breakdown into simpler compounds. The rate of this degradation is highly variable and depends on a range of environmental factors, including microbial populations, temperature, moisture, and soil composition. The principal metabolite, AMPA, is notably more persistent than the parent compound, making it a crucial indicator in environmental monitoring. Understanding these degradation pathways and the factors that control them is essential for accurately assessing the environmental fate and risk associated with glyphosate use.
References
- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 2. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hh-ra.org [hh-ra.org]
- 7. Glyphosate Pollution Treatment and Microbial Degradation Alternatives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation Potential of Glyphosate by Bacteria: A Systematic Review on Metabolic Mechanisms and Application Strategies | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. gmoevidence.com [gmoevidence.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biotiquest.com [biotiquest.com]
- 14. researchgate.net [researchgate.net]
- 15. www3.uwsp.edu [www3.uwsp.edu]
- 16. researchgate.net [researchgate.net]
- 17. 2009-2017.state.gov [2009-2017.state.gov]
- 18. www2.gov.bc.ca [www2.gov.bc.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 21. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Solubility and Application of Glyphosate Isopropylammonium for In Vitro Research
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of glyphosate (B1671968) isopropylammonium salt in organic solvents, with a focus on its application in in vitro assays. The document summarizes quantitative solubility data, outlines recommended experimental protocols for solution preparation, and visualizes key cellular signaling pathways affected by glyphosate in non-plant cells.
Solubility of Glyphosate Isopropylammonium in Organic Solvents
Glyphosate, in its acid form, and its various salts, including isopropylammonium, are polar molecules.[1] Consequently, they exhibit high solubility in water but are generally characterized by very low solubility in the majority of organic solvents.[2][3] This is a critical consideration for researchers designing in vitro experiments, as common solvents like DMSO and ethanol (B145695) are not suitable for preparing stock solutions.
The following table summarizes the available quantitative data for the solubility of this compound salt in select organic solvents.
| Organic Solvent | Temperature | Solubility | Reference |
| Methanol | 20°C | 15,880 mg/L | [2][3] |
| Methanol | 20°C | 19,860 mg/L | [4] |
| Dichloromethane | 20°C | 184 mg/L | [2][3] |
| Acetone | 20°C | < 50 mg/L | [5] |
| Ethyl Acetate | 23°C | < 50 mg/L | [5] |
| Ethanol | - | Insoluble | [2][3] |
| Xylene | - | Insoluble | [2][3] |
Recommended Protocols for Preparing In Vitro Assay Solutions
Given its poor solubility in organic solvents, the standard and recommended practice for preparing glyphosate solutions for in vitro studies is to use aqueous-based systems. Published research consistently demonstrates the direct dissolution of glyphosate or its salts into physiological buffers or cell culture media.
This protocol is adapted from studies on human T helper cells and is suitable for experiments requiring a defined, serum-free vehicle.
Materials:
-
Glyphosate (CAS #1071-83-6, high purity)
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Sterile, conical tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of glyphosate powder in a sterile tube.
-
Add the required volume of DPBS to achieve the target stock solution concentration.
-
Vortex the solution thoroughly until the glyphosate is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Prepare working concentrations by performing serial dilutions of the stock solution in the appropriate cell culture medium.
Source: Adapted from a study on in vitro T helper cell differentiation.[6]
This protocol is common for cell proliferation and cytotoxicity assays where the compound is added directly to the culture environment.
Materials:
-
Glyphosate
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin)
-
Sodium Bicarbonate (NaHCO₃) solution for pH adjustment (if needed)
-
pH meter
Methodology:
-
Warm the complete cell culture medium to 37°C.
-
Add the desired amount of glyphosate directly to the pre-warmed medium to create the highest concentration needed for the experiment.
-
Stir or vortex gently to dissolve the compound.
-
Check the pH of the final solution. If it has shifted, adjust it back to the physiological range (typically 7.2-7.4) using a sterile NaHCO₃ solution.[7]
-
Further dilutions can be made using the complete cell culture medium.[8]
The following diagram illustrates a generalized workflow for preparing glyphosate solutions for cell-based assays.
Caption: Workflow for preparing glyphosate solutions for in vitro assays.
Cellular Signaling Pathways Modulated by Glyphosate In Vitro
While glyphosate's primary mode of action in plants is the inhibition of the EPSPS enzyme in the shikimate pathway, this pathway is absent in vertebrates.[1][9][10] However, in vitro studies on human cell lines have revealed that glyphosate can modulate other cellular pathways, particularly those related to cell cycle control and proliferation.
One observed mechanism involves the transcriptional activation of key cell cycle regulators.[8] Exposure of human kidney cells (HEK293) to glyphosate has been shown to increase the mRNA expression of immediate early transcription factors and major cell cycle proteins, leading to an accelerated rate of cell growth.[8][11]
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 5. glyphosate.eu [glyphosate.eu]
- 6. Direct Effects of Glyphosate on In Vitro T Helper Cell Differentiation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 11. tandfonline.com [tandfonline.com]
Chemical Stability of Glyphosate Isopropylammonium Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of glyphosate (B1671968) isopropylammonium salt under a range of pH conditions. Understanding the stability profile of this widely used herbicide is critical for environmental fate studies, formulation development, and toxicological assessments. This document synthesizes available scientific literature to provide data on its degradation, experimental protocols for stability testing, and visualizations of its chemical behavior.
Introduction to Glyphosate Isopropylammonium Stability
Glyphosate, in its acid form, is an amphoteric molecule with multiple pKa values, leading to different ionic species depending on the pH of the solution[1]. The isopropylammonium salt is a common formulation that enhances its solubility in water. The chemical stability of this compound in aqueous solutions is primarily influenced by pH, which can affect its rate of hydrolysis and the nature of its degradation products.
Generally, glyphosate is considered to be relatively stable to hydrolysis in acidic to neutral aqueous solutions. However, its degradation can be more pronounced under alkaline conditions[2][3]. The primary degradation product of glyphosate in the environment is aminomethylphosphonic acid (AMPA)[4].
Influence of pH on the Chemical Structure of Glyphosate
The pH of an aqueous solution dictates the ionic form of the glyphosate molecule, which in turn can influence its reactivity and stability. Glyphosate has four distinct dissociation constants (pKa values)[1]. As the pH of the solution changes, the protonation state of the phosphonate, carboxyl, and amine groups is altered.
Figure 1: Ionic species of glyphosate at different pH values.
Quantitative Data on Glyphosate Stability
The half-life of glyphosate in water can vary widely, from a few days to as long as 91 days, and it has been noted that it did not undergo hydrolysis in buffered solutions in one study[4]. Another source indicates a half-life of glyphosate in water can range from 3 to 19 weeks depending on the specific conditions[7].
Table 1: Summary of Glyphosate Stability at Different pH Conditions
| pH Range | Stability Assessment | Reported Half-life/Degradation Rate | Citation(s) |
| Acidic (pH 3-5) | Generally stable | Stable at pH 3, 4, and 5. Optimum stability around pH 5-6. | [3][5] |
| Neutral (pH 6-7) | Generally stable | Stable at pH 6 and 7. | [5] |
| Alkaline (pH > 7) | Decreased stability, increased hydrolysis | The rate of hydrolysis increases significantly with increasing pH. For every unit increase in pH, the rate of hydrolysis increases 10 times. | [2][3][6] |
Note: The data presented is a synthesis of information for glyphosate acid, which is the active component of the isopropylammonium salt in solution.
Experimental Protocols for pH Stability Studies
A standardized protocol for assessing the chemical stability of this compound under different pH conditions involves incubating the compound in buffered aqueous solutions and analyzing its concentration over time.
Preparation of Buffered Solutions
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions, respectively. Commonly used buffer systems include:
-
pH 4: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate (B1201080) buffer
Stability Study Workflow
The following diagram outlines a typical workflow for a pH stability study of this compound.
Figure 2: Experimental workflow for a pH stability study.
Analytical Methodology
The concentration of glyphosate and its primary degradation product, AMPA, is typically determined using chromatographic methods. Due to their high polarity and lack of a strong chromophore, derivatization is often required for detection by HPLC with fluorescence or UV detectors. LC-MS/MS is a common alternative that can offer high sensitivity and selectivity without the need for derivatization.
Table 2: Common Analytical Techniques for Glyphosate and AMPA
| Technique | Derivatization Agent | Detection Method | Key Considerations | Citation(s) |
| HPLC | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence or UV | A widely used and robust method. | [8][9] |
| GC-MS | Trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE) | Mass Spectrometry | Requires derivatization to increase volatility. | [8] |
| LC-MS/MS | None (direct injection) | Tandem Mass Spectrometry | High sensitivity and selectivity, can analyze underivatized samples. | [7][10] |
A typical HPLC method with pre-column derivatization using FMOC-Cl involves the following steps:
-
Sample Preparation: An aliquot of the sample from the stability study is mixed with a borate buffer (pH ~9) to ensure alkaline conditions for the derivatization reaction.
-
Derivatization: A solution of FMOC-Cl in a suitable organic solvent (e.g., acetonitrile) is added to the buffered sample. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column.
-
Detection: The fluorescent derivatives of glyphosate and AMPA are detected using a fluorescence detector.
Degradation Pathways
The degradation of glyphosate in aqueous environments can proceed through two primary pathways, leading to the formation of either aminomethylphosphonic acid (AMPA) and glyoxylate, or sarcosine (B1681465) and phosphate. The formation of AMPA is generally considered the major degradation pathway.
Figure 3: Primary degradation pathways of glyphosate.
Conclusion
The chemical stability of this compound in aqueous solutions is significantly influenced by pH. It is most stable in acidic to neutral conditions (pH 5-6) and is susceptible to hydrolysis under alkaline conditions. The primary degradation product is AMPA. For researchers and professionals in drug development and environmental science, understanding these stability characteristics is essential for accurate assessment of its environmental persistence and for the development of stable formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting reliable stability studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 5. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104031085A - Preparation method for this compound aqueous solution - Google Patents [patents.google.com]
- 7. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities | MDPI [mdpi.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 10. pubs.usgs.gov [pubs.usgs.gov]
molecular weight and formula of glyphosate isopropylammonium salt
This technical guide provides a comprehensive overview of glyphosate (B1671968) isopropylammonium salt, tailored for researchers, scientists, and drug development professionals. It covers the core chemical properties, mechanism of action, toxicological data, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
Glyphosate isopropylammonium salt is the most common formulation of the broad-spectrum, non-selective systemic herbicide glyphosate. The isopropylamine (B41738) salt enhances the solubility and uptake of the active ingredient, glyphosate acid.
| Property | Value | References |
| Chemical Formula | C₆H₁₇N₂O₅P | [1][2][3] |
| Molecular Weight | 228.18 g/mol | [1][2] |
| CAS Number | 38641-94-0 | [2][3][4][5] |
| IUPAC Name | N-(phosphonomethyl)glycine isopropylammonium | [1] |
| Appearance | White crystalline powder | |
| Water Solubility | High | [1] |
| Log Kow (Octanol/Water Partition Coefficient) | -5.4 | [6] |
Mechanism of Action: Inhibition of the Shikimate Pathway
The primary mode of action of glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[2][7] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2] This pathway is absent in animals, which is the basis for the selective toxicity of glyphosate towards plants.[2]
By inhibiting EPSPS, glyphosate causes the accumulation of shikimate and disrupts the production of aromatic amino acids, leading to a halt in protein synthesis and ultimately, plant death.[2]
Toxicological Data
The acute oral toxicity of this compound salt has been determined in animal studies.
| Species | Sex | LD₅₀ (mg/kg) | Observation Period | Reference |
| Rat | Female | 7444.26 - 7878.50 | 24 - 48 hours | [8][9] |
| Rat | Male | 7203.58 - 7397.25 | 24 - 48 hours | [8][9] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis and evaluation of this compound salt.
Determination of this compound Salt by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound salt in various formulations.
4.1.1. Experimental Workflow
4.1.2. Methodology
-
Sample Preparation: Accurately weigh a portion of the this compound salt sample and dissolve it in a known volume of ultrapure water to achieve a suitable concentration.
-
Derivatization: To an aliquot of the diluted sample, add a borate (B1201080) buffer (e.g., 5% sodium tetraborate) to adjust the pH, followed by the derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl). The mixture is vortexed and allowed to react.
-
HPLC-UV Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at an appropriate wavelength for the FMOC-glyphosate derivative.
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of glyphosate in the sample is determined by comparing its peak area to the calibration curve.
-
Acute Oral Toxicity (LD₅₀) Determination in Rats
This protocol outlines the procedure for determining the median lethal dose (LD₅₀) of this compound salt in rats.
4.2.1. Experimental Workflow
4.2.2. Methodology
-
Animals: Use healthy, young adult Wistar rats, separated by sex. Acclimate the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Randomly assign animals to several dose groups, including a control group (vehicle only) and at least three test groups receiving different doses of this compound salt. The substance is typically administered once by oral gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.
-
Data Analysis: The LD₅₀ value is calculated using statistical methods such as probit or logit analysis based on the mortality data.
Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells exposed to potentially genotoxic substances.
4.3.1. Experimental Workflow
4.3.2. Methodology
-
Sample Preparation: Expose the target cells or tissues (e.g., plant root tips, cultured animal cells) to various concentrations of this compound salt.
-
Nuclei Isolation: Isolate the nuclei from the exposed cells.
-
Embedding: Embed the isolated nuclei in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Environmental Fate
This compound salt, when released into the environment, is primarily degraded by soil microbes into aminomethylphosphonic acid (AMPA).[10] It has a low potential for leaching into groundwater due to its strong adsorption to soil particles.[10] The half-life of glyphosate in soil can vary depending on environmental conditions but is generally considered to be relatively short.[11]
This guide provides a foundational understanding of this compound salt for research and professional applications. For specific experimental applications, further optimization of the described protocols may be necessary.
References
- 1. CN102183469A - Method for measuring content of glyphosate isopropylamine salt by utilizing infrared attenuate total reflection spectrometry - Google Patents [patents.google.com]
- 2. Protocol for Soil Sampling for Glyphosate and AMPA Residue Analysis [2009-2017.state.gov]
- 3. Evaluation of Neurological Behavior Alterations and Metabolic Changes in Mice Under Chronic Glyphosate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The use of comet assay in plant toxicology: recent advances [frontiersin.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eplbas.com [eplbas.com]
- 10. Evaluation of genetic damage induced by glyphosate isopropylamine salt using Tradescantia bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
glyphosate isopropylammonium CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glyphosate (B1671968) isopropylammonium, a widely used herbicide. This document details its chemical identity, synthesis, mechanism of action, and methods for its analysis, tailored for a scientific audience.
Chemical Identity and Properties
Glyphosate isopropylammonium is the isopropylamine (B41738) salt of glyphosate. This formulation enhances the solubility and uptake of glyphosate in plants.
Chemical Structure:
The chemical structure of this compound consists of the glyphosate anion and the isopropylammonium cation.
CAS Number: 38641-94-0[1][2][3][4]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38641-94-0 | [1][2][3][4] |
| Molecular Formula | C6H17N2O5P | [3][5] |
| Molecular Weight | 228.22 g/mol | [4] |
| Appearance | White odorless solid/powder | [6] |
| Melting Point | Occurs in two steps: 143-164 °C and 189-223 °C | [6] |
| Water Solubility | 1.05 x 10^6 mg/L at 25 °C | [6] |
| log Kow | -5.4 | [6] |
| pKa1 (monophosphate) | 2.18 at 20 °C | [6] |
| pKa2 (carboxylic acid) | 5.77 at 20 °C | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the neutralization of glyphosate acid with isopropylamine.[7]
Experimental Protocol: Preparation of this compound Aqueous Solution
This protocol is based on methodologies described in patent literature.[1][3][7]
Materials:
-
Glyphosate technical grade (e.g., 95%)
-
Isopropylamine
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., 160-mesh filter screen)
Procedure:
-
In a reaction vessel, combine glyphosate technical material and isopropylamine. A common molar ratio is approximately 1:1 to 1:1.2 of glyphosate to isopropylamine.[1]
-
With continuous stirring, add a portion of deionized water. The weight ratio of the glyphosate-isopropylamine mixture to water is typically in the range of 1:3 to 1:5.[1]
-
Control the temperature of the reaction mixture, for example, by adjusting it to 10-20°C, and maintain for a period of 20-45 minutes.[1]
-
The remaining portion of water can then be added while continuing to stir and maintaining the temperature.
-
After the reaction is complete, the resulting mixture is filtered to remove any impurities.[1]
-
The final product is an aqueous solution of this compound. For a solid product, a crystallization and filtration step would be necessary.[2]
Mechanism of Action: Inhibition of the Shikimate Pathway
The primary mode of action of glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[8] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9] As animals do not possess the shikimate pathway, glyphosate exhibits selective toxicity.[8]
The inhibition of EPSPS leads to the accumulation of shikimate in plant tissues and a depletion of aromatic amino acids, ultimately causing plant death.[8][9]
Signaling Pathway Diagram: The Shikimate Pathway and Glyphosate's Point of Inhibition
Caption: Inhibition of the shikimate pathway by glyphosate.
Analytical Methodologies
The detection and quantification of this compound and its primary metabolite, aminomethylphosphonic acid (AMPA), in various matrices are crucial for environmental and food safety monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and highly sensitive method.
Experimental Protocol: HPLC-MS/MS Analysis of Glyphosate in Soil
This protocol provides a general framework for the analysis of glyphosate in soil samples, incorporating extraction, derivatization, and detection steps.
Materials:
-
Soil sample
-
Extraction solution (e.g., 0.1 M KH2PO4/Na2B4O7 buffer, pH 9)
-
Derivatizing agent (e.g., 9-fluorenylmethyloxycarbonyl chloride, FMOC-Cl)
-
HPLC-grade water, acetonitrile, and formic acid
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
-
Centrifuge
-
Vortex mixer
-
HPLC-MS/MS system
Procedure:
-
Extraction:
-
Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to remove interferences.
-
-
Derivatization:
-
Take an aliquot of the extract and adjust the pH if necessary (e.g., to pH 9 with borate (B1201080) buffer).
-
Add the FMOC-Cl solution and allow the reaction to proceed in the dark.[11] This step enhances the chromatographic retention and detection of glyphosate.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., C18 reversed-phase) with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid and 50 mM ammonium (B1175870) formate.[12]
-
Mobile Phase B: Acetonitrile/water mixture (e.g., 9.5:0.5) with 0.1% formic acid and 50 mM ammonium formate.[12]
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor for the specific precursor-to-product ion transitions for the glyphosate-FMOC derivative.
-
In Vitro Cytotoxicity Assessment
Evaluating the potential toxicity of glyphosate and its formulations is essential. In vitro cytotoxicity assays using cultured cell lines provide a means to assess cellular responses to chemical exposure.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Human cell line (e.g., Caco-2, L929)
-
Cell culture medium and supplements
-
This compound stock solution
-
MTT solution (e.g., 1 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
References
- 1. Preparation method of glyphosate isopropylamine salt aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1958594A - Method for preparing solid of glyphosate isopropyl amine salt - Google Patents [patents.google.com]
- 3. CN104031085A - Preparation method for this compound aqueous solution - Google Patents [patents.google.com]
- 4. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process for preparing a glyphosate composition - Patent 2289336 [data.epo.org]
- 7. CN1504094A - Glyphosate isopropyl amine salt solution preparation method and its composition as herbicide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mode of Action of Glyphosate on Plant Enzymes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, exerts its phytotoxic effects by specifically targeting a key enzyme in plant metabolism. This document provides a detailed technical overview of the molecular mechanism by which glyphosate, delivered as its isopropylammonium salt, inhibits this enzyme. It outlines the affected metabolic pathway, presents quantitative data on enzyme inhibition, details relevant experimental protocols for studying these interactions, and provides visual representations of the core biochemical processes.
Introduction: The Target Pathway
Glyphosate's herbicidal activity stems from its disruption of the shikimate pathway . This essential metabolic route is present in plants, bacteria, fungi, and algae, but absent in animals, making it an effective and selective target. The pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. These amino acids are not only crucial building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites vital for plant survival, including lignins, alkaloids, and flavonoids.
The isopropylammonium salt of glyphosate is commonly used in commercial formulations to enhance its solubility and absorption into the plant. Once absorbed, it dissociates, and the glyphosate anion is the biologically active molecule that acts on the target enzyme.
Caption: Figure 1: Overview of the Shikimate Pathway leading to aromatic amino acids.
Core Mechanism: Inhibition of EPSP Synthase
The specific molecular target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme catalyzes the sixth step in the shikimate pathway: the reversible condensation of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi).
Glyphosate acts as a potent competitive inhibitor of EPSPS with respect to the substrate PEP. It binds to the active site of the enzyme after S3P has already bound, mimicking the transition state of the reaction. This creates a highly stable, dead-end EPSPS-S3P-glyphosate ternary complex , which effectively blocks the catalytic cycle and prevents the formation of EPSP. The inhibition is so effective that it halts the entire pathway, leading to two primary consequences:
-
Starvation of Aromatic Amino Acids : The plant is deprived of essential precursors for protein synthesis and other vital compounds.
-
Toxic Accumulation of Shikimate : The massive deregulation of the pathway causes a buildup of shikimate upstream of the enzymatic block, diverting significant energy and carbon resources, which contributes to the overall phytotoxicity.
Caption: Figure 2: Competitive inhibition of EPSPS by glyphosate.
Quantitative Data: Enzyme Inhibition Kinetics
The efficacy of glyphosate as an inhibitor of EPSPS has been quantified across numerous plant and bacterial species. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. The data below summarizes key kinetic parameters.
| Organism | Enzyme Source | Ki of Glyphosate (µM) | Km for PEP (µM) | Reference |
| Escherichia coli | Recombinant | 0.08 - 1.0 | 4.5 - 17 | |
| Pisum sativum (Pea) | Etiolated seedlings | 0.08 | 18 | |
| Eleusine indica (Goosegrass) | Susceptible Biotype | 0.4 | 13 | |
| Eleusine indica (Goosegrass) | Resistant Biotype | 2.6 | 12 | |
| Zea mays (Maize) | Recombinant | 0.9 | 6.5 |
Table 1: Summary of kinetic constants for EPSP synthase inhibition by glyphosate. Lower Ki values indicate stronger inhibition.
Experimental Protocols
Protocol: Purification of EPSP Synthase
This protocol describes a general workflow for the purification of EPSPS from plant tissue, often a prerequisite for in vitro kinetic analysis.
Caption: Figure 3: A generalized workflow for the purification of native EPSPS.
Methodology:
-
Homogenization: Harvest young, actively growing plant tissue and homogenize in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, DTT, and EDTA).
-
Clarification: Centrifuge the homogenate at ~20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve a specific saturation (e.g., 40-70%). Stir for 1 hour at 4°C.
-
Pellet Collection: Centrifuge at ~20,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of chromatography buffer.
-
Dialysis: Dialyze the resuspended pellet against the chromatography buffer overnight to remove ammonium sulfate.
-
Chromatography: Apply the dialyzed sample to an anion-exchange chromatography column (e.g., DEAE-Sepharose). Elute the protein using a salt gradient (e.g., 0-500 mM KCl).
-
Fraction Analysis: Collect fractions and assay each for EPSPS activity (see Protocol 4.2). Pool the active fractions.
-
Purity Check: Assess the purity of the final sample using SDS-PAGE. A single band at the expected molecular weight (~50 kDa) indicates high purity.
Protocol: In Vitro EPSPS Inhibition Assay
This protocol details a continuous spectrophotometric assay to measure EPSPS activity and determine the inhibition kinetics of glyphosate. The assay couples the release of inorganic phosphate (Pi) from the EPSPS reaction to the oxidation of NADH via the purine (B94841) nucleoside phosphorylase (PNP) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) system.
Caption: Figure 4: Logical flow of the coupled enzyme assay for EPSPS activity.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
HEPES buffer (pH 7.0)
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP) at varying concentrations
-
Coupling enzymes (PNP, GAPDH) and their substrates (MESG, NAD+)
-
Purified EPSPS enzyme
-
Varying concentrations of glyphosate isopropylammonium for inhibition studies.
-
-
Initiation: Start the reaction by adding one of the substrates (e.g., PEP) or the enzyme.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of Pi release from the EPSPS reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
To determine Km for PEP, plot velocity against PEP concentration and fit to the Michaelis-Menten equation.
-
To determine Ki for glyphosate, measure the reaction velocity at several fixed concentrations of glyphosate and varying concentrations of PEP.
-
Analyze the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
Conclusion
The mode of action of this compound is precisely targeted and highly effective. By dissociating to the active glyphosate anion, it specifically inhibits the plant enzyme EPSP synthase. This inhibition occurs through the formation of a stable ternary complex with the enzyme and its substrate, S3P, effectively blocking the shikimate pathway. The resulting depletion of essential aromatic amino acids and toxic accumulation of pathway intermediates leads to systemic plant death. The detailed kinetic and mechanistic understanding of this process remains a cornerstone of herbicide science and informs the development of new agricultural technologies.
environmental fate and transport of glyphosate isopropylammonium
An In-depth Technical Guide on the Environmental Fate and Transport of Glyphosate (B1671968) Isopropylammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate, chemically N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant.[1] It is the active ingredient in numerous herbicide formulations, with the isopropylamine (B41738) salt being one of the most common forms.[2][3] Given its extensive global use in agriculture, forestry, and urban settings, a thorough understanding of its environmental fate and transport is critical for assessing its ecological impact.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, soil and aquatic mobility, and the experimental methodologies used to study glyphosate isopropylammonium.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its physicochemical properties. As an organic acid, glyphosate is a zwitterion and can exist in various ionic states depending on the ambient pH.[5] It is highly soluble in water and has a low octanol-water partition coefficient, indicating low potential for bioaccumulation in fatty tissues.[6][7] Its strong binding affinity for soil particles is a key factor in its environmental mobility.[8][9]
| Property | Glyphosate | Glyphosate Isopropylamine Salt |
| Molecular Weight | 169.1 g/mol | 228.2 g/mol |
| Physical State | Solid, crystals | Powder |
| Color | White | White |
| Odor | Odorless | Odorless |
| Melting Point | 230°C (decomposes) | Decomposes in two stages: 143–164°C and 189–223°C |
| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) |
| Vapor Pressure (25°C) | 9.8 x 10⁻⁸ mmHg | 1.58 x 10⁻⁸ mmHg |
| Log K_ow_ (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 |
| Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 3.4–3.7 | -2.8–3.1 |
| Dissociation Constants (pKa) | pKa1 <2; pKa2 2.6; pKa3 5.6; pKa4 10.6 | pKa1 2.18; pKa2 5.77 |
Data sourced from the Toxicological Profile for Glyphosate by the Agency for Toxic Substances and Disease Registry (ATSDR).[6]
Environmental Degradation
The primary mechanism for glyphosate dissipation in the environment is microbial degradation.[1][9] Abiotic degradation through hydrolysis or photolysis in water is generally insignificant.[10]
Microbial Degradation Pathways
There are two main pathways for the microbial degradation of glyphosate.[1][11]
-
AMPA Pathway : This is the most common pathway, where the enzyme glyphosate oxidoreductase (GOX) cleaves the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate.[1][8] AMPA is the primary metabolite of glyphosate found in the environment.[11]
-
Sarcosine (B1681465) Pathway : A less common pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, which results in the formation of sarcosine and inorganic phosphate (B84403).[11][12] Sarcosine is then further degraded.[13]
Half-Life in Soil and Water
The persistence of glyphosate in the environment is typically quantified by its half-life (DT50), which can vary significantly depending on environmental conditions.
| Environment | Half-Life (DT50) | Conditions |
| Soil | 2 to 197 days (Typical field half-life: 47 days) | Varies with soil type, temperature, and moisture.[2][3][10] |
| Water | A few days to 91 days | Varies with site conditions.[2] Can be as low as 3 days in some locations.[2] |
| Aquatic Sediments | Can persist for over a year | Strong adsorption to sediment particles reduces degradation.[2] |
Factors Influencing Degradation
-
Microbial Activity : The rate of degradation is directly correlated with the abundance and activity of soil microorganisms.[1] Genera such as Bacillus, Pseudomonas, and Ochrobactrum are known to degrade glyphosate.[12][14]
-
Soil Properties : Soil type, organic matter content, pH, and the presence of minerals like iron and aluminum oxides can affect glyphosate availability to microbes through adsorption.[1][15]
-
Temperature and Moisture : Optimal temperature and moisture levels enhance microbial activity and, consequently, glyphosate degradation.[1]
-
Phosphate Levels : High levels of phosphate in the soil can compete with glyphosate for binding sites, potentially increasing its availability for microbial degradation or leaching.[15][16]
Sorption and Mobility in Soil
Sorption Mechanisms
Glyphosate adsorbs strongly to soil particles, which is a primary factor limiting its mobility.[8][17] The phosphonic acid group in the glyphosate molecule is key to this strong binding, which occurs through:
-
Complexation with Metal Ions : Forms complexes with iron (Fe³⁺) and aluminum (Al³⁺) oxides and hydroxides in the soil.[15]
-
Binding to Clay Minerals : Adsorbs to the surfaces of clay particles.
-
Interaction with Organic Matter : Binds to soil organic matter, although this is generally considered a weaker interaction compared to binding with metal oxides.
The strength of adsorption is influenced by soil pH, clay content, cation exchange capacity (CEC), and phosphorus content.[13]
Sorption Coefficients
The Freundlich adsorption model is commonly used to describe glyphosate sorption in soil. The Freundlich coefficient, K_f_, indicates the adsorption capacity.
| Soil Parameter | Effect on K_f_ |
| Clay Content | Positive correlation |
| Cation Exchange Capacity (CEC) | Positive correlation |
| pH | Negative correlation |
| Phosphorus Content | Negative correlation |
Higher K_f_ values indicate stronger adsorption and lower mobility.[13]
Leaching and Transport
Due to its strong sorption to soil, glyphosate is generally considered to have low leaching potential.[18] However, transport to deeper soil layers and groundwater can occur under specific conditions:
-
Preferential Flow : In structured soils with macropores, heavy rainfall shortly after application can lead to rapid downward movement of glyphosate, bypassing the soil matrix.[13][19]
-
High Application Rates : Excessive application can saturate soil binding sites, increasing the potential for leaching.
-
Competition with Phosphate : High phosphate levels from fertilizers can displace adsorbed glyphosate, increasing its mobility.[13]
Fate and Transport in Aquatic Systems
Glyphosate can enter aquatic environments through several mechanisms:
-
Surface Runoff : During rainfall events, glyphosate adsorbed to soil particles can be transported into surface water bodies.[1]
-
Spray Drift : Wind can carry spray droplets from the application site to nearby water bodies.[1]
-
Leaching : As described above, under certain conditions, glyphosate can leach through the soil profile and enter groundwater, which may eventually discharge into surface water.
Once in an aquatic system, glyphosate's fate is governed by:
-
Adsorption to Sediments : It rapidly partitions from the water column and adsorbs to suspended particles and bottom sediments, where it can persist for extended periods.[2][20]
-
Microbial Degradation : Microorganisms in the water and sediment degrade glyphosate, with half-lives typically ranging from a few days to several weeks.[20][21]
Experimental Protocols
Analysis of Glyphosate and AMPA in Environmental Samples
Due to their high polarity and low volatility, glyphosate and its primary metabolite, AMPA, require specific analytical methods.
Method: Liquid Chromatography with Derivatization and Fluorescence or Mass Spectrometry Detection
This is a common approach for quantifying glyphosate and AMPA in water and soil samples.[22][23]
-
Sample Preparation (Soil) :
-
Derivatization :
-
The high polarity of glyphosate and AMPA makes them difficult to separate using standard reversed-phase liquid chromatography. Derivatization is used to make them less polar.
-
A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[22][23]
-
The sample extract is mixed with a borate (B1201080) buffer to adjust the pH to a basic medium.
-
FMOC-Cl solution is added, and the mixture is vortexed to allow the reaction to proceed, forming FMOC-derivatives of glyphosate and AMPA.[23]
-
-
Clean-up :
-
A liquid-liquid extraction using a solvent like dichloromethane (B109758) (DCM) is performed to remove excess derivatizing agent and other interferences.[23]
-
-
Analysis :
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) : The FMOC-derivatives are fluorescent, allowing for sensitive detection.[23]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : This method offers higher selectivity and sensitivity and is often preferred for complex matrices. It can sometimes be used without derivatization.[17][24]
-
Soil Sorption Studies: Batch Equilibrium Method
This method is used to determine the adsorption isotherms of glyphosate in soil, providing data for calculating sorption coefficients like K_f_.[13]
Protocol:
-
Soil Preparation : Use air-dried, sieved (e.g., <2 mm) soil samples. Characterize the soil for properties like pH, organic carbon content, clay content, and phosphorus levels.
-
Pre-equilibration :
-
Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.
-
Add a background electrolyte solution (e.g., 40 mL of 0.01 M CaCl₂) to each tube. This mimics the soil solution's ionic strength.
-
Shake the tubes for a set period (e.g., 24 hours) to allow the soil to equilibrate with the solution.[13]
-
-
Adsorption :
-
Prepare a series of glyphosate solutions of known initial concentrations (C₀) in the same background electrolyte.
-
Add these solutions to the pre-equilibrated soil slurries.
-
Shake the tubes at a constant temperature (e.g., 20°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.[13]
-
-
Separation :
-
Centrifuge the tubes at high speed to separate the solid phase (soil) from the liquid phase (supernatant).
-
-
Analysis :
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of glyphosate remaining in the supernatant (Cₑ) using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Calculation :
-
The amount of glyphosate adsorbed to the soil (Cₛ) is calculated by the difference between the initial and equilibrium concentrations: Cₛ = (C₀ - Cₑ) * (Volume of solution / Mass of soil).
-
Plot Cₛ versus Cₑ to generate an adsorption isotherm, which can be fitted to models like the Freundlich equation to determine sorption coefficients.
-
Conclusion
The environmental fate of this compound is a complex interplay of degradation, sorption, and transport processes. It is primarily degraded by soil and water microorganisms, with a half-life that varies widely based on environmental conditions.[1][2] While its strong adsorption to soil particles generally limits its mobility and leaching potential, transport to surface and groundwater can occur, particularly through surface runoff and preferential flow in structured soils.[1][13] Understanding these processes, supported by robust experimental methodologies, is essential for the continued environmental risk assessment of this widely used herbicide.
References
- 1. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. biotiquest.com [biotiquest.com]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ccme.ca [ccme.ca]
- 8. bioone.org [bioone.org]
- 9. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 10. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 11. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. Factors Influencing Microbial Degradation of 14C-Glyphosate to 14CO2 in Soil | Weed Science | Cambridge Core [cambridge.org]
- 16. Herbicide Glyphosate: Toxicity and Microbial Degradation | MDPI [mdpi.com]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. research.unipd.it [research.unipd.it]
- 19. Mobility and leaching of glyphosate: a review. | Semantic Scholar [semanticscholar.org]
- 20. alanplewis.com [alanplewis.com]
- 21. www3.uwsp.edu [www3.uwsp.edu]
- 22. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 23. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Toxicological Profile of Glyphosate Isopropylammonium on Aquatic Life: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally. Its isopropylammonium salt is a common active ingredient in many commercial formulations. With its extensive use in agriculture, forestry, and urban environments, the potential for glyphosate to enter aquatic ecosystems through runoff, spray drift, or leaching is significant. This technical guide provides a comprehensive overview of the toxicological effects of glyphosate isopropylammonium on aquatic life, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The information presented is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment in understanding the ecological implications of this prevalent herbicide.
Quantitative Toxicity Data
The acute and chronic toxicity of this compound and its formulations to a variety of aquatic organisms has been extensively studied. The following tables summarize the key quantitative data, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). It is important to note that the toxicity of commercial glyphosate formulations is often higher than that of the technical grade active ingredient alone, which is frequently attributed to the presence of surfactants, such as polyethoxylated tallow (B1178427) amine (POEA).[1][2]
Table 1: Acute and Chronic Toxicity of Glyphosate and its Formulations to Fish
| Species | Formulation | Exposure Duration | Endpoint | Value (µg a.i./L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Technical Grade | 96 h | LC50 | >1,000,000 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Roundup® | 96 h | LC50 | 8,200 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Technical Grade | 96 h | LOEC | 8,700 | [1] |
| Lepomis macrochirus (Bluegill Sunfish) | Technical Grade | 96 h | LC50 | 2,400 - >1,000,000 | [1] |
| Cyprinus carpio (Common Carp) | Technical Grade | 24 h | LC50 | 6,000 - 10,000 | [1] |
| Pimephales promelas (Fathead Minnow) | Technical Grade | 24 h | LC50 | 84,900 - 97,000 | [1] |
| Pimephales promelas (Fathead Minnow) | Technical Grade | 255 d | LOEC | 25,780 | [1] |
| Danio rerio (Zebrafish) | Technical Grade | 10-21 d | LOEC (reproduction/mortality) | 10,000 | [3] |
| Clarias gariepinus (African Catfish) | Isopropylamine salt | 96 h | LC50 | 13,000 | [4] |
| Cheirodon interruptus | Roundup® | 30 d | MC0%M | 12,000 | [5] |
| Australoheros facetus | Roundup® | 30 d | MC0%M | 12,000 | [5] |
| Jenynsia multidentata | Roundup® | 30 d | MC0%M | 12,000 | [5] |
Table 2: Acute and Chronic Toxicity of Glyphosate and its Formulations to Aquatic Invertebrates
| Species | Formulation | Exposure Duration | Endpoint | Value (µg a.i./L) | Reference |
| Daphnia magna | Isopropylamine salt | 48 h | EC50 | 780,000 | [3] |
| Daphnia magna | Roundup Max™ | 48 h | EC50 | 4,000 - 49,000 | [6] |
| Daphnia magna | Isopropylamine salt | 55 d | NOEC (reproduction) | 450 | [3] |
| Daphnia pulex | Technical Grade | 48 h | LC50/EC50 | 7,900 - 242,000 | [1] |
| Ceriodaphnia dubia | Technical Grade | - | - | 65,000 | [3] |
| Chironomus plumosus (Midge) | Technical Grade | 48 h | LC50/EC50 | 13,000 - 55,000 | [1] |
| Gammarus pseudolimnaeus | Technical Grade | 48 h | LC50 | 42,000 - 62,000 | [1] |
| Lampsilis siliquoidea (Glochidia) | Isopropylamine salt | 48 h | EC50 | > technical grade | [7] |
| Lampsilis siliquoidea (Juvenile) | Isopropylamine salt | 21 d | LOEC (growth) | 25,000 | [3] |
| Pseudosuccinea columella (Snail) | Technical Grade | 12 d | NOEC | 1,000 | [1] |
| Pseudosuccinea columella (Snail) | Technical Grade | 12 d | IC7 (reproduction) | 100 | [3] |
Table 3: Acute and Chronic Toxicity of Glyphosate and its Formulations to Algae and Aquatic Plants
| Species | Formulation | Exposure Duration | Endpoint | Value (µg a.i./L) | Reference |
| Pseudokirchneriella subcapitata | Technical Grade | 24 h | EC50 | 270,000 | [1] |
| Chlorella pyrenoidosa | Technical Grade | 96 h | EC50 (growth inhibition) | 3,530 | [1] |
| Chlorella vulgaris | Technical Grade | 96 h | EC50 (growth inhibition) | 4,696 | [1] |
| Chlorella vulgaris | Technical Grade | 72 h | LOEC (growth inhibition) | 100 | [3] |
| Scenedesmus acutus | Technical Grade | 72 h | LOEC (growth inhibition) | 100 | [3] |
| Scenedesmus subspicatus | Technical Grade | 72 h | NOEC (growth inhibition) | 100 | [3] |
| Anabaena flosaquae | Technical Grade | 5 d | NOEL | 12,000 | [1] |
| Lemna gibba | Technical Grade | 14 d | NOEL | 1,400 - 1,800 | [1] |
| Lemna gibba | Technical Grade | 2-5 d | NOEC (frond number) | 500 | [3] |
| Lemna minor | Technical Grade | 48 h | EC50 (population) | 2,000 - >16,910 | [1] |
Experimental Protocols
The toxicological data presented above are primarily derived from standardized laboratory tests. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), Fathead minnow (Pimephales promelas), and Bluegill sunfish (Lepomis macrochirus).[7][8]
-
Test Conditions:
-
System: Static (no renewal of test solution) or semi-static (test solution is renewed at regular intervals, typically every 24 hours).[7]
-
Temperature: Maintained at a constant, appropriate temperature for the chosen species (e.g., 20 ± 2 °C for Zebrafish).[1]
-
Photoperiod: A 12 to 16-hour light and 8 to 12-hour dark cycle.[7]
-
Loading: A minimum volume of test solution per fish is maintained to ensure adequate dissolved oxygen.
-
Procedure:
-
A range-finding test is often conducted to determine the appropriate concentration range for the definitive test.
-
For the definitive test, fish are exposed to at least five geometrically spaced concentrations of the test substance and a control (without the test substance).[7][8]
-
A minimum of seven fish are used for each concentration and the control.[7]
-
-
Endpoint: The primary endpoint is the LC50 at 96 hours. Other endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) can also be determined.[7]
-
Data Analysis: The LC50 is calculated using appropriate statistical methods, such as probit analysis.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia species, which are key zooplankton in many freshwater ecosystems.
-
Test Organism: Daphnia magna is the most commonly used species. Neonates less than 24 hours old are used for the test.[1]
-
Test Conditions:
-
Procedure:
-
Daphnia are exposed to at least five concentrations of the test substance and a control.
-
Four replicates with five daphnids each are used for every concentration and the control.[1]
-
The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[1]
-
-
Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[1]
-
Data Analysis: The EC50 is determined using statistical methods.
Freshwater Alga and Cyanobacteria Growth Inhibition Test (based on OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).[9]
-
Test Conditions:
-
Procedure:
-
Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance and a control.[9]
-
Three replicates are used for each concentration and the control.
-
Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate measure like chlorophyll (B73375) content.
-
-
Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield relative to the control. NOEC and LOEC values can also be determined.[9]
-
Data Analysis: The EC50 is calculated from the concentration-response curve.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of this compound on aquatic life are dependent on the organism's physiology. For phototrophic organisms like algae and aquatic plants, the primary mechanism of action is well-established. In contrast, for non-phototrophic organisms such as fish and invertebrates, the toxicity is often more complex and frequently linked to the surfactants present in commercial formulations.
Mechanism of Action in Phototrophic Organisms
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[3] By blocking this pathway, glyphosate depletes the organism of these essential amino acids, leading to a cessation of protein synthesis and ultimately, death.
Caption: Inhibition of the Shikimate Pathway by Glyphosate in Algae.
Toxicity in Non-Phototrophic Organisms: The Role of Surfactants
In aquatic animals such as fish and invertebrates, which lack the shikimate pathway, the toxicity of this compound itself is generally low. However, commercial formulations containing surfactants like polyethoxylated tallow amine (POEA) are significantly more toxic.[1] POEA is known to disrupt cell membranes, leading to a cascade of adverse effects.
The precise molecular signaling pathways of POEA toxicity are complex and can involve multiple mechanisms. Studies have shown that exposure to POEA can lead to:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. This can be observed through increased lipid peroxidation and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[10]
-
DNA Damage: POEA has been shown to be genotoxic, causing damage to the DNA of exposed organisms.[10][11]
-
Hemolysis: Damage to red blood cells, leading to a decrease in their number and hemoglobin content.[10]
-
Physiological and Biochemical Alterations: These can include increased plasma lactate (B86563) and changes in the activity of various enzymes.[10]
Caption: Generalized Workflow for an Aquatic Ecotoxicity Test.
Caption: Adverse Effects of the Surfactant POEA on Fish.
Conclusion
The toxicological profile of this compound in aquatic environments is multifaceted. While the active ingredient itself exhibits its primary mode of action in phototrophic organisms by inhibiting the shikimate pathway, the overall toxicity to aquatic ecosystems is significantly influenced by the presence of surfactants in commercial formulations. These additives can cause a range of adverse effects in non-target aquatic animals, including oxidative stress, DNA damage, and disruption of cellular membranes. A thorough understanding of the distinct toxicological properties of both the active ingredient and the complete formulation is crucial for accurate environmental risk assessment and the development of strategies to mitigate the potential impact of glyphosate-based herbicides on aquatic life. This guide provides a foundational understanding for researchers and professionals working to address these environmental challenges.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. fera.co.uk [fera.co.uk]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. fera.co.uk [fera.co.uk]
- 5. Comparative acute toxicities of surfactants to aquatic invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. Effects of the surfactant polyoxyethylene amine (POEA) on genotoxic, biochemical and physiological parameters of the freshwater teleost Prochilodus lineatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uel.br [uel.br]
Genotoxicity of Glyphosate Isopropylammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is most commonly formulated as the isopropylammonium salt to enhance its solubility and efficacy.[1][2] Despite its widespread use, the genotoxicity of glyphosate and its formulations remains a subject of scientific debate. This technical guide provides an in-depth review of the existing literature on the genotoxicity of glyphosate isopropylammonium, with a focus on presenting quantitative data from key studies and detailing the experimental protocols employed. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to facilitate a thorough understanding of the methodologies used to assess the genotoxic potential of this compound and to aid in the critical evaluation of the available data. The information presented herein summarizes findings from a range of in vitro and in vivo studies, including the Ames test, micronucleus assay, comet assay, and chromosomal aberration assay.
Introduction
Glyphosate, an organophosphorus compound, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[2] The isopropylammonium salt of glyphosate is a common formulation used in commercial herbicides.[1] Concerns regarding the potential adverse health effects of glyphosate, including its genotoxic and carcinogenic potential, have led to extensive research and regulatory scrutiny. The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans" (Group 2A) in 2015, citing evidence of DNA and chromosomal damage in human cells.[1] However, other regulatory bodies, such as the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA), have concluded that glyphosate is unlikely to be genotoxic or pose a carcinogenic risk to humans at typical exposure levels.[1] This guide aims to provide a technical overview of the genotoxicity studies on this compound, presenting the data and methodologies to allow for an informed assessment of the scientific evidence.
Data on Genotoxicity Studies
The genotoxic potential of this compound has been evaluated in a variety of test systems. The following tables summarize the quantitative data from key studies.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Test System | Concentration/Dose | Metabolic Activation (S9) | Results | Reference |
| Salmonella typhimurium TA98 | 360 µ g/plate | Without | Weak mutagenic effect | [3][4] |
| Salmonella typhimurium TA100 | 720 µ g/plate | With | Weak mutagenic effect | [3][4] |
| Salmonella typhimurium TA97, TA98, TA100, TA1535 | Not specified | With and Without | Negative | [5] |
Table 2: Micronucleus Assay
| Test System | Concentration/Dose | Exposure Duration | Results | Reference |
| Mouse bone marrow | Up to 200 mg/kg body weight | Not specified | No clastogenic effects | [3][6] |
| Human peripheral white blood cells | 100 µM | 20 hours | Statistically significant increase in micronucleus frequency | [7] |
| Human TK6 cells | Up to top concentration | 4 and 24 hours | Negative for this compound salt | [5] |
| Mice | 400 mg/kg | Not specified | Statistically significant increase in micronucleated erythrocytes | [8] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Test System | Concentration/Dose | Results | Reference | |---|---|---|---|---| | Tradescantia (staminal nuclei) | 0.0007–0.7 mM | Statistically significant (p < 0.01) genotoxic activity |[9][10] | | Human peripheral blood mononuclear cells (PBMCs) | 0.5–10 mM | Induced DNA damage |[11] | | Human lymphocytes (in vitro) | ≥ 0.7 mM | Genotoxic |[12] | | Oreochromis niloticus erythrocytes (in vivo) | ≥ 7 mM | Significant (p < 0.001) genotoxicity |[12] | | Hep-2 cells | 3.00–7.50 mM | Significant increase (p < 0.01) in DNA damage (tail moment) |[8] | | Human blood samples | All concentrations tested | Significant genetic damage (p < 0.05) |[13] |
Table 4: Chromosomal Aberration Assay
| Test System | Concentration/Dose | Results | Reference | |---|---|---|---|---| | Allium cepa anaphase-telophase | 1.44 and 2.88 mg/L (as glyphosate isopropylamine) | Significant increase in chromosome aberrations (for Roundup formulation) |[3] | | Allium cepa anaphase-telophase | Not specified | No effect for glyphosate isopropylamine (B41738) salt alone |[3] | | Human lymphocytes | 0.20–6.00 mM | No significant effects |[8] | | Bovine lymphocytes | 0.56–1.12 mM | No chromosomal damaging effects in the absence of metabolic activation |[14] | | Vicia faba root meristem cells | 1 ppm | 86% of cells with chromosomal aberrations | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. The following sections describe the protocols for the key assays cited.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
Protocol:
-
Strain Selection: Tester strains such as TA98 and TA100 are commonly used.[4]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[4]
-
Exposure: A suspension of the bacterial tester strain is mixed with the test compound at various concentrations and, if required, the S9 mix.[4]
-
Plating: The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[4]
In Vivo Micronucleus Test
The micronucleus test assesses the ability of a substance to cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Protocol:
-
Animal Model: Mice are a commonly used model for this assay.[3]
-
Dosing: The test substance is administered to the animals, typically via intraperitoneal injection or oral gavage, at various dose levels.[4]
-
Sample Collection: Bone marrow is collected from the femur at specific time points after treatment.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
Analysis: Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[4]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
Protocol:
-
Cell Preparation: A suspension of single cells is prepared from the test system (e.g., blood cells, cultured cells, or plant nuclei).[9][15]
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.[15]
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.[15]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."[15]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment.[15]
In Vitro Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Protocol:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, are cultured.[16]
-
Exposure: The cells are treated with the test substance at various concentrations, both with and without metabolic activation (S9 mix), for a defined period.[16]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[16]
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
The following diagram illustrates a simplified signaling pathway that can be activated in response to DNA damage induced by a genotoxic agent.
Caption: Simplified DNA damage response pathway initiated by a genotoxic agent.
Experimental Workflow for the Comet Assay
The following diagram outlines the key steps in the experimental workflow of the comet assay.
Caption: Step-by-step workflow of the comet assay for DNA damage assessment.
Logical Relationship of Genotoxicity Assays
The following diagram illustrates the logical relationship between different genotoxicity assays and the types of genetic damage they detect.
Caption: Relationship between types of genetic damage and corresponding detection assays.
Conclusion
The genotoxicity of this compound is a complex issue with conflicting findings in the scientific literature. While some studies, particularly those using in vitro plant systems or conducted at high concentrations, suggest a potential for DNA damage and chromosomal aberrations, other studies, including some in vivo mammalian assays, have not found significant genotoxic effects.[3][8][9][14] The presence of adjuvants in commercial formulations of glyphosate-based herbicides appears to play a role in the observed genotoxicity in some cases.[3][13][15] A thorough evaluation of the genotoxic potential of this compound requires a critical assessment of the individual studies, taking into account the test system, dose levels, and experimental conditions. This technical guide provides a foundation for such an evaluation by presenting a structured summary of the available data and detailed experimental protocols. Further research is needed to fully elucidate the mechanisms of any potential genotoxicity and to understand the relevance of the in vitro findings to human health under realistic exposure scenarios.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. Genotoxicity testing of the herbicide Roundup and its active ingredient glyphosate isopropylamine using the mouse bone marrow micronucleus test, Salmonella mutagenicity test, and Allium anaphase-telophase test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisnerbaum.com [wisnerbaum.com]
- 5. Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity testing of the herbicide Roundup and its active ingredient glyphosate isopropylamine using the mouse bone marrow micronucleus test, Salmonella mutagenicity test, and Allium anaphase-telophase test | Scilit [scilit.com]
- 7. Frontiers | Micronucleus Formation Induced by Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of genetic damage induced by glyphosate isopropylamine salt using Tradescantia bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Assessment of Genetic Damage Induced via Glyphosate and Three Commercial Formulations with Adjuvants in Human Blood Cells | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Assessment of Genetic Damage Induced via Glyphosate and Three Commercial Formulations with Adjuvants in Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
The Inhibition of the Shikimate Pathway by Glyphosate Isopropylammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the inhibition of the shikimate pathway by glyphosate (B1671968), with a specific focus on the widely used isopropylammonium salt formulation. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the key biological and experimental processes.
Introduction: The Shikimate Pathway - A Vital Hub for Aromatic Compound Biosynthesis
The shikimate pathway is a seven-step metabolic route essential for the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, fungi, and algae.[1] These amino acids are not only fundamental building blocks for proteins but also serve as precursors for a vast array of secondary metabolites crucial for plant growth and defense, including lignin, flavonoids, and hormones.[2][3][4] Notably, this pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]
The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate and culminates in the production of chorismate, the common precursor for the three aromatic amino acids.[1]
Mechanism of Action: Glyphosate's Targeted Inhibition of EPSP Synthase
The herbicidal activity of glyphosate stems from its potent and specific inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the sixth enzyme in the shikimate pathway.[5][6] EPSPS catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate (B84403).
Glyphosate acts as a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P.[7][8] This indicates that glyphosate binds to the EPSPS-S3P complex, effectively blocking the binding of PEP and halting the catalytic reaction. The dissociation of glyphosate from this ternary complex is significantly slower than that of PEP, leading to a near-irreversible inhibition of the enzyme.[5] The inhibition of EPSPS leads to the accumulation of high levels of shikimate within the plant tissues, a hallmark of glyphosate exposure, and the depletion of aromatic amino acids, ultimately causing plant death.[5]
The Role of Isopropylammonium Salt
Glyphosate itself is a weak acid with limited water solubility and foliar uptake. To enhance its efficacy as a herbicide, it is commonly formulated as a salt. The isopropylammonium salt of glyphosate is formed by neutralizing glyphosate acid with isopropylamine (B41738). This formulation significantly improves its solubility in water and facilitates its absorption through the waxy cuticle of plant leaves, thereby increasing its bioavailability and systemic translocation to the sites of action within the plant.
Quantitative Analysis of EPSPS Inhibition
The efficacy of glyphosate as an inhibitor of EPSPS can be quantified through various kinetic parameters. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency of glyphosate against EPSPS from different organisms and its mutant variants.
| Enzyme Source | Wild-Type/Mutant | Ki (µM) | IC50 (µM) | Km (PEP) (µM) | Km (S3P) (µM) | Reference(s) |
| Neurospora crassa | Wild-Type | 1.1 | - | - | - | [7] |
| Escherichia coli | Wild-Type | 0.3 | - | - | - | |
| Escherichia coli | T97I/P101S (TIPS) | 2400 | - | 100 | - | |
| Petunia hybrida | Wild-Type | 0.17 | - | 14 | 18 | |
| Glycine max (Soybean) | Wild-Type | - | - | - | - | |
| Zea mays (Maize) | Wild-Type | 0.066 | - | - | - | |
| Zea mays (Maize) | G101A | - | - | 35-fold increase | - | |
| Agrobacterium sp. (CP4) | Wild-Type (Class II) | >5000 | >80,000 | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentrations).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of glyphosate's inhibition of the shikimate pathway.
Preparation of Glyphosate Isopropylammonium Solution for In Vitro Assays
For laboratory-based enzyme assays, a stock solution of this compound can be prepared by neutralizing glyphosate acid with isopropylamine.
Materials:
-
Glyphosate acid (analytical grade)
-
Isopropylamine
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh a precise amount of glyphosate acid and dissolve it in a minimal amount of nuclease-free water with continuous stirring.
-
Slowly add isopropylamine dropwise to the glyphosate solution while monitoring the pH.
-
Continue adding isopropylamine until the pH of the solution reaches approximately 4.8-5.0, which is the typical pH of commercial glyphosate formulations.
-
Once the desired pH is reached, bring the solution to the final desired volume with nuclease-free water to achieve the target molar concentration.
-
Sterile-filter the solution through a 0.22 µm filter and store at 4°C.
EPSP Synthase Extraction and Purification
Materials:
-
Plant tissue (e.g., young leaves) or bacterial cell pellet
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT)
-
Polyvinylpolypyrrolidone (PVPP) (for plant tissues)
-
Centrifuge
-
Dialysis tubing
-
Chromatography system (e.g., anion-exchange or affinity chromatography)
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For bacterial cells, start with a frozen or fresh cell pellet.
-
Resuspend the powdered tissue or cell pellet in ice-cold extraction buffer (add PVPP for plant extracts to bind phenolics).
-
Homogenize the suspension and then centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and perform a fractional ammonium sulfate precipitation. Typically, the protein fraction precipitating between 40% and 70% saturation contains EPSPS.
-
Centrifuge to collect the precipitated protein, resuspend the pellet in a minimal volume of extraction buffer, and dialyze extensively against the same buffer to remove ammonium sulfate.
-
For higher purity, the dialyzed protein sample can be further purified using chromatography techniques such as anion-exchange or affinity chromatography.
Spectrophotometric EPSP Synthase Inhibition Assay
This assay measures the production of inorganic phosphate (Pi) from the EPSPS-catalyzed reaction.
Materials:
-
Purified or partially purified EPSPS enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 2 mM DTT)
-
Shikimate-3-phosphate (S3P) solution
-
Phosphoenolpyruvate (PEP) solution
-
This compound stock solution
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing assay buffer, S3P, and the desired concentration of this compound.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a few minutes.
-
Initiate the reaction by adding PEP to the well.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620-660 nm to quantify the amount of inorganic phosphate released.
-
Include control reactions without enzyme and without glyphosate.
-
Calculate the percent inhibition of EPSPS activity at each glyphosate concentration and determine the IC50 value.
Determination of Glyphosate Resistance via Shikimate Accumulation
This method quantifies the accumulation of shikimate in plant tissues following glyphosate treatment.
Materials:
-
Plant leaf tissue
-
This compound solution for plant treatment
-
Extraction solvent (e.g., 0.25 M HCl)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Treat plants with a discriminating dose of this compound.
-
After a set period (e.g., 2-5 days), harvest young leaf tissue from both treated and untreated (control) plants.
-
Extract shikimate from the leaf tissue by homogenizing in the extraction solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Spectrophotometric Method:
-
Mix the supernatant with a solution of periodic acid and m-periodate.
-
After incubation, add a solution of NaOH and sodium sulfite.
-
Measure the absorbance at 380 nm.
-
-
HPLC Method:
-
Filter the supernatant and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantify the shikimate peak by comparing its area to that of a standard curve.
-
-
Compare the levels of shikimate in treated versus untreated plants to determine the extent of accumulation and infer the level of glyphosate resistance.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: The Shikimate Pathway and the site of glyphosate inhibition.
Caption: Kinetic mechanism of glyphosate inhibition of EPSP synthase.
Caption: Experimental workflow for determining glyphosate resistance.
Downstream Signaling and Metabolic Consequences
The inhibition of the shikimate pathway by glyphosate triggers a cascade of downstream effects beyond the immediate depletion of aromatic amino acids. A primary consequence is the induction of oxidative stress.[9][10][11] The accumulation of shikimate and the deregulation of carbon flow into the pathway are thought to contribute to the generation of reactive oxygen species (ROS).[12] This oxidative stress can lead to lipid peroxidation, protein oxidation, and damage to cellular components.[9]
Furthermore, the deprivation of aromatic amino acids can activate complex signaling networks within the plant that are typically associated with nutrient starvation. Key signaling pathways involved include:
-
Target of Rapamycin (TOR) and Sucrose-Non-Fermenting-1-Related Kinase 1 (SnRK1): These are central regulators of plant growth and metabolism in response to energy and nutrient availability. Amino acid starvation is known to inactivate TOR signaling, which normally promotes anabolic processes, and activate SnRK1, which shifts the metabolism towards catabolism and energy conservation.[13][14][15][16][17][18]
Caption: Downstream signaling effects of glyphosate action.
Conclusion
The inhibition of EPSP synthase by this compound is a well-characterized mechanism that effectively disrupts the shikimate pathway, leading to the depletion of essential aromatic amino acids and the accumulation of shikimate. This technical guide provides a comprehensive overview of the key molecular interactions, quantitative data, and detailed experimental protocols for researchers and professionals in the fields of plant science, weed science, and drug development. A thorough understanding of these mechanisms is critical for the development of new herbicidal compounds, the management of glyphosate resistance, and the exploration of the shikimate pathway as a target for novel antimicrobial agents.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Herbicides inhibitors of EPSPs: literature review - Weed Control Journal [weedcontroljournal.org]
- 7. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate-induced oxidative stress in Arabidopsis thaliana affecting peroxisomal metabolism and triggers activity in the oxidative phase of the pentose phosphate pathway (OxPPP) involved in NADPH generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and Metabolism: A Mechanistic Insight for Glyphosate Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The moderate oxidative stress induced by glyphosate is not detected in Amaranthus palmeri plants overexpressing EPSPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Nitrogen-specific Interactome Analysis Sheds Light on the Role of the SnRK1 and TOR Kinases in Plant Nitrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dejaegerlab.be [dejaegerlab.be]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. The role of amino acid metabolism in signaling and metabolic adaptation to stress-induced energy deficiency in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HXK, SnRK1, and TOR signaling in plants: Unraveling mechanisms of stress response and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Detection of Glyphosate Isopropylammonium in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Glyphosate (B1671968), an organophosphorus compound, is the active ingredient in many broad-spectrum herbicides.[1] It is commonly formulated as an isopropylamine (B41738) salt to improve its solubility in water.[2][3] Due to its widespread use, monitoring its presence and concentration in soil is crucial for environmental and agricultural research. However, the analysis of glyphosate in soil presents significant challenges due to its high polarity, low volatility, strong sorption to soil particles, and lack of a chromophore for UV detection.[4][5][6]
This application note provides detailed protocols for two robust and widely used analytical methods for the quantification of glyphosate in soil: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS). Both methods typically require a derivatization step to enhance chromatographic retention and/or volatility.
Method 1: Analysis by HPLC-MS/MS with FMOC Derivatization
This method is highly sensitive and selective, making it suitable for detecting trace levels of glyphosate. It involves an alkaline extraction, a solid-phase extraction (SPE) cleanup, and pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) to improve chromatographic retention on reverse-phase columns.[4][6]
Experimental Protocol
1. Reagents and Materials
-
Soil sample (air-dried and sieved)
-
Glyphosate analytical standard
-
Isotopically labeled glyphosate (e.g., 13C,15N-glyphosate) as internal standard
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 0.6 M)[7]
-
Phosphate buffer
-
Boric acid buffer
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[7]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
2. Sample Extraction
-
Weigh 5-10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 20 mL of the alkaline extraction solution (e.g., 0.6 M KOH).[7]
-
Vortex vigorously for 1 minute, followed by mechanical shaking for 15-30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant for the cleanup step.
3. Extract Cleanup (Solid-Phase Extraction)
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a mild organic solvent or water).
-
Elute the glyphosate from the cartridge using an appropriate elution solvent (e.g., an acidified organic solvent).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
4. Derivatization
-
Reconstitute the dried extract in 1 mL of boric acid buffer.
-
Add 1 mL of the FMOC-Cl solution.[4]
-
Vortex the mixture and allow it to react in the dark at room temperature. The reaction is often left overnight (12-15 hours) to ensure completion.[4]
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 1.5 to stop the reaction.[4]
-
Add dichloromethane, vortex, and centrifuge to separate the phases. Discard the organic layer.
-
Filter the final aqueous extract through a 0.22-μm nylon filter into an autosampler vial for analysis.[4]
5. UPLC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for both native and labeled glyphosate-FMOC derivative.
Workflow Diagram
Caption: HPLC-MS/MS analysis workflow for glyphosate in soil.
Method 2: Analysis by GC-MS with Silylation Derivatization
Gas chromatography requires analytes to be volatile and thermally stable. Since glyphosate is a polar, non-volatile salt, derivatization is mandatory. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative suitable for GC analysis.[8][9]
Experimental Protocol
1. Reagents and Materials
-
Soil sample (air-dried and sieved)
-
Glyphosate analytical standard
-
Dichloromethane (DCM)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8][9]
-
Pyridine (B92270) or Acetonitrile (reaction solvent)[9]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
-
GC vials with inserts
2. Sample Extraction
-
Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of 2 M NH4OH solution.[8]
-
Vortex vigorously for 1 minute, then shake on a mechanical shaker for 15 minutes.
-
Add 5 mL of DCM, shake for an additional 5 minutes to partition interferences.
-
Centrifuge at 3000 rpm for 15 minutes.[8]
-
Transfer the aqueous supernatant to a clean tube. Repeat the extraction on the soil pellet and combine the supernatants.
-
Evaporate the combined supernatant to complete dryness under a gentle stream of nitrogen at 60°C.
3. Derivatization
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[9]
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-45 minutes to complete the derivatization reaction.[8]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10-15°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, monitoring characteristic ions of the silylated glyphosate derivative.[8]
Workflow Diagram
Caption: GC-MS analysis workflow for glyphosate in soil.
Data Presentation: Method Performance
The performance of analytical methods for glyphosate can vary based on soil type, instrumentation, and specific protocol optimizations. The following tables summarize typical performance data reported in the literature.
Table 1: HPLC-MS/MS Method Performance
| Parameter | Value | Soil Type(s) | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | 0.05 mg/kg | Vertosol, Calcarosol, Chromosol, etc. | [7] |
| Limit of Quantification (LOQ) | 0.04 mg/kg | Red soil, black soil, paddy soil | [11] |
| Limit of Detection (LOD) | 0.01 mg/kg | Red soil, black soil, paddy soil | [11] |
| Recovery | 96 - 121% | Vertosol, Calcarosol, Chromosol, etc. | [7] |
| Recovery | 75 - 110% | Red soil, black soil, paddy soil | [11] |
| Relative Standard Deviation (RSD) | 3 - 16% | Vertosol, Calcarosol, Chromosol, etc. | [7] |
| Relative Standard Deviation (RSD) | < 15% | Red soil, black soil, paddy soil |[11] |
Table 2: GC-Based Method Performance
| Parameter | Value | Derivatization Agent | Reference |
|---|---|---|---|
| Method Detection Limit (MDL) | 0.05 µg/mL (in extract) | BSTFA | [8] |
| Limit of Detection (LOD) | 0.01 mg/kg | TFAA + Trifluoroethanol | [10][12] |
| Recovery | 97 - 102% | BSTFA | [8] |
| Recovery | 84 - 94% | TFAA + Trifluoroethanol | [10] |
| Relative Standard Deviation (RSD) | 8.1 - 13.7% | TFAA + Trifluoroethanol |[10] |
Note: Values reported in µg/mL or ng/mL refer to the concentration in the final analytical solution, whereas mg/kg refers to the concentration in the original soil sample.
Summary and Comparison
-
HPLC-MS/MS is generally considered the state-of-the-art method due to its high sensitivity and selectivity, allowing for very low detection limits.[4] The derivatization with FMOC-Cl is robust, but the multi-step cleanup and overnight reaction can be time-consuming.[4]
-
GC-MS is a reliable alternative and is widely available. The silylation derivatization is faster than the FMOC reaction.[8][9] However, GC-MS methods can sometimes be more susceptible to matrix interferences from complex soil extracts, and the derivatized products must be handled carefully due to moisture sensitivity.
The choice of method depends on the required sensitivity, available equipment, sample throughput needs, and the complexity of the soil matrix. For regulatory monitoring and trace-level analysis, HPLC-MS/MS is often preferred. For general research and higher concentration screening, GC-MS provides a cost-effective and robust solution.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. CN102183469A - Method for measuring content of glyphosate isopropylamine salt by utilizing infrared attenuate total reflection spectrometry - Google Patents [patents.google.com]
- 4. alanplewis.com [alanplewis.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Determination of Glyphosate and its Metabolite AMPA in Soil Using Mixed-Mode Solid-Phase Purification and LC-MS/MS Determination on a Hypercarb Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Glyphosate Isopropylammonium in Water by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of glyphosate (B1671968), often present as its isopropylammonium salt, in various water matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity and ionic nature of glyphosate, a pre-column derivatization step using 9-fluorenylmethylchloroformate (FMOC-Cl) is employed to enhance chromatographic retention and achieve reliable quantification at low levels.[1][2] This method is suitable for monitoring drinking, surface, and groundwater for compliance with regulatory limits.[1][3] An alternative direct injection method is also discussed for rapid screening.
Introduction
Glyphosate is a widely used broad-spectrum herbicide.[1] Its extensive application in agriculture and non-agricultural settings has led to concerns about its potential presence in water resources.[1][2] Aminomethylphosphonic acid (AMPA) is the primary metabolite of glyphosate and is also of environmental significance.[1] The physicochemical properties of these compounds, such as high water solubility and their ability to chelate with metal ions, present analytical challenges for their determination at trace levels.[1][4]
This protocol describes a validated HPLC-MS/MS method that addresses these challenges through a well-established derivatization procedure, ensuring sensitivity and selectivity for the analysis of glyphosate and AMPA in water samples.
Experimental Protocol
Materials and Reagents
-
Glyphosate and AMPA analytical standards
-
Isotopically labeled internal standards (e.g., Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,D₂)[5]
-
Boric acid/Borate (B1201080) buffer[1][4]
-
Phosphoric acid[1]
-
Acetonitrile (LC-MS grade)[7]
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)[7]
-
Ultrapure water
-
Polypropylene (B1209903) tubes and vials[1][5]
Sample Preparation (FMOC-Cl Derivatization)
The derivatization step is crucial for improving the chromatographic separation of glyphosate and AMPA on reverse-phase columns.[8]
-
Filtration: Filter water samples through a 0.22 µm cellulose (B213188) membrane filter to remove particulate matter.[1]
-
Chelation: To a 4 mL aliquot of the filtered water sample in a polypropylene tube, add 50 µL of a 2 g/L EDTA solution to chelate any metal ions that may interfere with the analysis.[1][4]
-
Internal Standard: Add 10 µL of a 200 µg/L internal standard solution.[1]
-
Buffering: Add 800 µL of a 50 g/L borate buffer solution to adjust the pH to alkaline conditions, which is necessary for the derivatization reaction.[1][4]
-
Derivatization: Add 860 µL of a 250 mg/L FMOC-Cl solution in acetonitrile.[1]
-
Incubation: Cap the tube, vortex to mix, and incubate at 37°C for 2 hours.[1] Some protocols suggest incubation at 40°C.[7]
-
Reaction Quenching: After incubation, add 3 drops of phosphoric acid to stop the derivatization reaction.[1]
-
Extraction: Add 2 mL of dichloromethane (B109758) (DCM), vortex, and allow the layers to separate for 10 minutes.[1]
-
Sample Transfer: Transfer 1 mL of the upper aqueous layer into an autosampler vial for HPLC-MS/MS analysis.[1]
HPLC-MS/MS Conditions
-
HPLC System: A UPLC/HPLC system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini 3µ C18, 150 x 2 mm) is commonly used for the separation of FMOC-derivatized analytes.[8]
-
Mobile Phase A: 5 mM ammonium acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the derivatized analytes. An example gradient is as follows: 0-2 min (10% B), 2-5 min (10-25% B), 5-8 min (25-50% B), 8-9 min (50-10% B), 9-12 min (10% B for re-equilibration).[7]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[7]
-
Ionization Source Parameters: Optimized for the specific instrument, including curtain gas, ion spray voltage, source temperature, and nebulizer gases.[9]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for glyphosate-FMOC and AMPA-FMOC, as well as their corresponding internal standards.
Alternative Method: Direct Analysis without Derivatization
For faster analysis, a direct injection method can be employed. This approach requires a specialized column, such as an anionic polar pesticide column, to retain the highly polar underivatized glyphosate.[5] While this method eliminates the lengthy derivatization step, it may require a more sensitive mass spectrometer to achieve comparable detection limits.[5] Sample preparation for this method typically involves filtration and the addition of EDTA before direct injection into the LC-MS/MS system.[5]
Quantitative Data
The performance of the HPLC-MS/MS method for glyphosate and AMPA quantification is summarized in the tables below. Data is compiled from various studies to provide a representative overview.
Table 1: HPLC-MS/MS Parameters for Glyphosate-FMOC and AMPA-FMOC
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Glyphosate-FMOC | 390.2 | 167.8 | 6 | Negative |
| Glyphosate-FMOC IS | 393.2 | 170.8 | 6 | Negative |
| AMPA-FMOC | 332.0 | 109.8 | 6 | Negative |
| AMPA-FMOC IS | 334.0 | 111.8 | 6 | Negative |
| Data adapted from Agilent 6460 Triple Quadrupole LC/MS System specifications. |
Table 2: Method Performance Characteristics
| Parameter | Glyphosate | AMPA | Reference |
| Limit of Quantification (LOQ) | 0.0025 µg/L | 0.0025 µg/L | [10] |
| 0.01 µg/L | 0.01 µg/L | [11] | |
| Linearity Range | 0.02 - 2.0 µg/L | 0.02 - 2.0 µg/L | |
| 10 - 200 ng/L | 10 - 200 ng/L | [5] | |
| Recovery | 82 - 110% | 82 - 110% | [5] |
| 94% (average) | - | ||
| Precision (%RSD) | < 16% | < 16% | |
| 5.4% | - | [12] |
Visualizations
Caption: Experimental workflow for glyphosate quantification.
Caption: Glyphosate derivatization and fragmentation pathway.
Conclusion
This application note provides a detailed and reliable HPLC-MS/MS protocol for the quantification of glyphosate isopropylammonium in water samples. The FMOC-Cl derivatization method offers excellent sensitivity and reproducibility, making it suitable for routine environmental monitoring.[2] The presented method performance data demonstrates that the protocol meets the stringent requirements for trace-level analysis of this important herbicide and its primary metabolite.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Analysis of glyphosate, gluphosinate and AMPA in water using LC-MS/MS - Agriparadigma [agriparadigma.it]
- 4. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciex.com [sciex.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water - analysis of surface and groundwater from a hydrographic basin in the Midwestern region of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fimek.edu.rs [fimek.edu.rs]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Glyphosate Isopropylammonium Residue Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is most commonly formulated as an isopropylammonium salt to enhance its solubility and absorption by plants.[1][2] Its widespread use necessitates robust and sensitive analytical methods for the determination of its residues, along with its primary metabolite, aminomethylphosphonic acid (AMPA), in various plant tissues.[3][4] This document provides detailed application notes and protocols for the analysis of glyphosate and AMPA residues in plant matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. The protocols described herein are intended to guide researchers in the accurate quantification of these compounds for food safety, environmental monitoring, and research purposes.
Glyphosate is a polar, zwitterionic compound, which makes its extraction and chromatographic analysis challenging.[3][5] Therefore, specific extraction techniques and, in many cases, derivatization are required to achieve adequate retention on chromatographic columns and to improve sensitivity.[3][6][7]
Experimental Protocols
Protocol 1: Analysis of Glyphosate and AMPA in Plant Tissues by LC-MS/MS with FMOC Derivatization
This protocol is a widely adopted method due to its sensitivity and specificity.[3][8] Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) improves the chromatographic retention of the polar analytes on reverse-phase columns.[3][6]
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion (e.g., 5-10 g) of the plant tissue sample. Homogenize the sample with a high-speed blender or grinder. For dry samples like cereals, milling to a fine powder is recommended.[3]
-
Extraction:
-
To the homogenized sample, add an extraction solvent. A common and effective solvent is a mixture of water and methanol (B129727), sometimes acidified with formic acid (e.g., methanol/water mixture or 1% formic acid in methanol).[3][6] For a 10 g sample, 20 mL of solvent can be used.
-
For oily matrices, a pre-extraction with a non-polar solvent like dichloromethane (B109758) can be performed to remove lipids.[8][9]
-
Shake the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.[9]
-
Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes to separate the solid and liquid phases.[6]
-
Collect the supernatant for the cleanup step.
-
2. Cleanup (Optional but Recommended)
-
Solid-Phase Extraction (SPE) is often employed to remove interfering matrix components.[4][8]
-
A variety of SPE cartridges can be used, including anion exchange or mixed-mode cartridges.[8]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-concentration organic solvent mixture) to remove co-extracted impurities.
-
Elution: Elute the target analytes (glyphosate and AMPA) with a suitable solvent, which is often an acidified organic solvent or a buffer solution.
3. Derivatization
-
Take an aliquot of the cleaned extract and adjust the pH to alkaline conditions (pH 9-11) using a borate (B1201080) buffer.[3][10]
-
Add the derivatizing agent, FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile).[9][10]
-
Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 50°C) for a specific duration (e.g., 5-30 minutes).[6][10]
-
After the reaction, acidify the mixture (e.g., with phosphoric acid) to stop the reaction and to prepare the sample for LC-MS/MS analysis.[6]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of the FMOC derivatives.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. For FMOC derivatives, negative mode is often used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for glyphosate-FMOC and AMPA-FMOC derivatives are monitored.[4]
-
Workflow for LC-MS/MS Analysis with FMOC Derivatization
Caption: Experimental workflow for glyphosate residue analysis using LC-MS/MS with FMOC derivatization.
Protocol 2: Analysis of Glyphosate and AMPA in Plant Tissues by GC-MS with Derivatization
Gas chromatography requires volatile analytes. Therefore, a two-step derivatization process is typically necessary for the analysis of glyphosate and AMPA.[3][11]
1. Sample Preparation and Extraction
-
Follow the same homogenization and extraction procedures as described in Protocol 1. Anion exchange resin can also be used for extraction.[10]
2. Derivatization
-
Step 1: Esterification: The carboxylic acid group of glyphosate is first esterified. A common method involves reaction with trifluoroethanol (TFE) in the presence of an acid catalyst.[3][11]
-
Step 2: Acylation: The phosphonic acid and amine groups are then acylated. This is often achieved by reacting the sample with trifluoroacetic anhydride (B1165640) (TFAA).[3][11]
-
The derivatization is typically performed at an elevated temperature (e.g., 90-100°C) for a specific time (e.g., 1-2 hours).
-
After the reaction, the excess derivatizing reagents are evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A mid-polar capillary column (e.g., DB-17 or equivalent) is commonly used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes from other matrix components.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) or full-scan mode can be used. SIM provides higher sensitivity and selectivity by monitoring specific ions characteristic of the derivatized glyphosate and AMPA.[12]
-
Workflow for GC-MS Analysis with Derivatization
Caption: Experimental workflow for glyphosate residue analysis using GC-MS with a two-step derivatization.
Protocol 3: Direct Analysis of Glyphosate and AMPA in Plant Tissues by LC-MS/MS using the QuPPe Method
The Quick Polar Pesticides (QuPPe) method allows for the direct analysis of highly polar pesticides like glyphosate without derivatization, simplifying the workflow.[11][13]
1. Sample Preparation and Extraction (QuPPe Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the sample.[14]
-
Shaking: Shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A specialized column with good retention for polar compounds is required, such as a porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column.[7][11]
-
Mobile Phase: A mobile phase with high aqueous content, often with a buffer like ammonium carbonate, is used.[13]
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: ESI in negative mode.
-
Detection Mode: MRM, monitoring the specific transitions for underivatized glyphosate and AMPA.
-
Workflow for Direct LC-MS/MS Analysis (QuPPe Method)
Caption: Experimental workflow for direct glyphosate residue analysis using the QuPPe method and LC-MS/MS.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of glyphosate and AMPA in various plant matrices.
Table 1: Method Performance Data for Glyphosate and AMPA Analysis in Plant Tissues
| Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct, QuPPe) |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[3][15] | ~0.05 mg/kg | 0.01 mg/kg[15] |
| Limit of Detection (LOD) | 0.002 - 0.01 mg/kg[15] | ~0.01 mg/kg | 0.002 - 0.004 mg/kg[15] |
| Recovery (%) | 70 - 110%[15] | 80 - 110% | 70 - 120%[11][13] |
| Repeatability (RSD%) | < 15% | < 20% | < 20%[15] |
Table 2: Example MRM Transitions for Glyphosate and AMPA Analysis
| Compound | Derivatization | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Glyphosate-FMOC | FMOC-Cl | Negative ESI | 390 | 168, 150[4] |
| AMPA-FMOC | FMOC-Cl | Negative ESI | 332 | 178, 131 |
| Glyphosate | None | Negative ESI | 168 | 63, 81 |
| AMPA | None | Negative ESI | 110 | 63, 79 |
Signaling Pathway Inhibition by Glyphosate
Glyphosate's primary mode of action in plants is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[5] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[5] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.[5]
Shikimate Pathway and Glyphosate's Point of Inhibition
Caption: The shikimate pathway and the inhibitory action of glyphosate on EPSP synthase.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]
- 5. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified LC-MS/MS for Herbicides in Cereals [sigmaaldrich.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. Determination of glyphosate residue in maize and rice using a fast and easy method involving liquid chromatography-mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Glyphosate Isopropylammonium as a Positive Control in Herbicide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), in its various salt forms, is a broad-spectrum, non-selective, systemic herbicide that is widely used in agriculture and vegetation management.[1][2] Its isopropylammonium salt is a common formulation. The primary mode of action of glyphosate is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimate pathway.[1][3][4][5][6] This pathway is essential for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and some microorganisms.[1][3][4][6] As this pathway is absent in animals, glyphosate exhibits low direct toxicity to them. The well-characterized mechanism of action and potent herbicidal activity of glyphosate isopropylammonium make it an ideal positive control for herbicide screening assays. Its use allows for the validation of experimental systems and provides a benchmark against which the efficacy of novel herbicidal compounds can be measured.
Mechanism of Action: Inhibition of the Shikimate Pathway
Glyphosate targets and inhibits the EPSP synthase enzyme in the chloroplasts of plant cells.[3] This inhibition blocks the condensation reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP), preventing the formation of 5-enolpyruvylshikimate-3-phosphate.[1] Consequently, the synthesis of essential aromatic amino acids is halted, leading to a cascade of metabolic disruptions and ultimately, plant death.[2][3][6]
Caption: Mechanism of action of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the herbicidal effects of this compound on common model organisms used in herbicide screening.
Table 1: Herbicidal Effects on Arabidopsis thaliana
| Application Rate (g ae ha⁻¹) | Observation (14 days after treatment) | Reference |
| 56.25 | Significant injury to wild-type plants | [4] |
| 112.5 | Death of wild-type plants | [4] |
| 225 | Transgenic resistant plants show no significant effects | [4] |
| 450 | Transgenic resistant plants show no significant effects | [4] |
| 900 | Transgenic resistant plants show no significant effects | [4] |
g ae ha⁻¹: grams of acid equivalent per hectare
Table 2: Herbicidal Effects on Lemna minor (Duckweed)
| Concentration (µg/L) | Observation | Reference |
| 25 | Growth inhibition observed | [7] |
| 50 | Higher growth inhibition at 20°C | [7] |
| 100 | Highest growth inhibition at 20°C | [7] |
| 200 | Highest growth inhibition at 30°C | [7] |
| 400 | Highest growth inhibition at 30°C | [7] |
Table 3: EC₅₀ Values for Lemna minor
| Parameter | EC₅₀ (µM) | Reference |
| Morphological and Biochemical Parameters | 6.62 | [8] |
EC₅₀: The concentration of a substance that causes a 50% reduction in a measured effect.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound salt (analytical grade)
-
Deionized or distilled water
-
Surfactant (e.g., non-ionic surfactant, if required by the specific assay)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM or 10,000 ppm).
-
Calculate the required mass of this compound salt based on its purity.
-
Accurately weigh the calculated amount of this compound salt.
-
In a volumetric flask, dissolve the weighed salt in a portion of the deionized water. The use of a magnetic stirrer can aid in dissolution.
-
If the protocol requires a surfactant, add it to the solution at the recommended concentration (e.g., 0.1% v/v).
-
Once fully dissolved, bring the solution to the final volume with deionized water.
-
Store the stock solution in a labeled, sealed container at 4°C, protected from light.
Whole-Plant Greenhouse Screening Protocol (Foliar Application)
This protocol describes a general procedure for testing the efficacy of herbicidal compounds on young plants in a greenhouse setting, using this compound as a positive control.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, Lolium rigidum, Amaranthus retroflexus) at the 2-4 leaf stage.
-
Pots with a suitable growing medium.
-
Test compounds and this compound stock solutions.
-
Negative control solution (solvent used to dissolve test compounds, e.g., water with surfactant).
-
Laboratory spray tower or cabinet.
-
Greenhouse with controlled environmental conditions (temperature, light, humidity).
Procedure:
-
Plant Preparation: Grow test plants in pots to the 2-4 leaf stage under controlled greenhouse conditions.
-
Treatment Preparation: Prepare serial dilutions of the test compounds and the this compound positive control from the stock solutions. A typical concentration range for glyphosate as a positive control would be one that ensures complete plant death (e.g., equivalent to a field rate of 400-800 g ae ha⁻¹).
-
Application:
-
Arrange the pots in the spray tower, ensuring uniform coverage.
-
Apply the test compounds, positive control, and negative control solutions as a fine mist to the foliage of the plants. Ensure a consistent application volume across all treatments.
-
-
Incubation: Return the treated plants to the greenhouse. Maintain controlled environmental conditions and water the plants as needed, avoiding washing the herbicide from the leaves.
-
Assessment:
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
A common method for assessment is a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
For a more quantitative assessment, fresh or dry weight of the above-ground biomass can be measured at the end of the experiment.
-
-
Data Analysis: Compare the effects of the test compounds to the negative control (to determine herbicidal activity) and the positive control (to validate the assay and benchmark efficacy).
Caption: Experimental workflow for greenhouse-based herbicide screening.
References
- 1. Identification of Arabidopsis thaliana variants with differential glyphosate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. Preparation method of glyphosate isopropylamine salt aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 4. Affecting of Glyphosate Tolerance and Metabolite Content in Transgenic Arabidopsis thaliana Overexpressing EPSPS Gene from Eleusine indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of glyphosate resistance in Arabidopsis thaliana expressing an altered target site EPSPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104031085A - Preparation method for this compound aqueous solution - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Glyphosate Isopropylammonium using Competitive ELISA
Introduction
Glyphosate (B1671968), a broad-spectrum systemic herbicide, is widely used in agriculture and weed control.[1] Its extensive use has raised concerns about its potential impact on human health and the environment, leading to an increased need for sensitive and reliable detection methods.[1] This application note describes a detailed protocol for the quantitative analysis of glyphosate isopropylammonium in aqueous samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay is based on the competition between free glyphosate in the sample and a glyphosate-enzyme conjugate for a limited number of specific antibody binding sites.[1] The intensity of the color developed is inversely proportional to the concentration of glyphosate in the sample.[1]
Principle of the Assay
The competitive ELISA for glyphosate involves several key steps. First, standards, controls, and samples undergo a derivatization step.[1][2] The microtiter plate wells are coated with a secondary antibody (e.g., goat anti-rabbit).[1] The derivatized samples, along with a glyphosate-specific primary antibody, are added to the wells. Free glyphosate in the sample competes with a fixed amount of glyphosate-enzyme conjugate for binding to the primary antibody. After incubation, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme conjugate bound to the antibody to produce a colorimetric signal.[1] The absorbance is read at 450 nm, and the concentration of glyphosate is determined by comparing the sample absorbance to a standard curve generated from known concentrations of glyphosate.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound Standard (analytical grade)
-
Glyphosate ELISA Kit (containing anti-Glyphosate Antibody, Enzyme Conjugate, Wash Buffer, Substrate Solution, Stop Solution, and Diluent/Zero Standard)[1]
-
Derivatization Reagent and Diluent[2]
-
Microtiter plate coated with a secondary antibody[1]
-
Precision pipettes and tips
-
Glass test tubes[2]
-
Vortex mixer
-
Microplate ELISA reader with a 450 nm filter
-
Deionized water
2. Preparation of this compound Standard Curve
A standard curve must be generated for each assay run.[1] The following protocol is for the preparation of a typical standard curve with concentrations of 0, 0.075, 0.20, 0.5, 1.0, and 4.0 ppb (ng/mL).[1]
-
Allow all reagents to reach room temperature (20-25°C) before use. [1]
-
Prepare Working Wash Buffer: Dilute the concentrated Wash Buffer (5X) with deionized water at a 1:5 ratio.[1]
-
Prepare Derivatization Reagent: Dilute the Derivatization Reagent with the Derivatization Reagent Diluent. For example, add 3.5 mL of diluent to the reagent vial.[2][3] Vortex thoroughly.[2][3] The diluted reagent should be used within 8 hours.[4]
-
Label Glass Test Tubes: Label tubes for each standard concentration (0, 0.075, 0.20, 0.5, 1.0, 4.0 ppb) in duplicate or triplicate.
-
Aliquot Standards: Pipette 250 µL of each standard into the corresponding labeled glass test tube.[2][3]
-
Add Assay Buffer: Add 1 mL of Assay Buffer to each tube and vortex to mix.[2][3]
-
Derivatization: Add 100 µL of the diluted derivatization reagent to each tube.[2][3] Vortex immediately and thoroughly after addition until no swirling lines are visible.[4]
-
Incubate: Allow the tubes to incubate at room temperature for 10 minutes.[2][3] The derivatized standards are now ready for the ELISA procedure.
3. ELISA Procedure
-
Add Derivatized Standards: Pipette 50 µL of each derivatized standard into the appropriate wells of the microtiter plate.[5]
-
Add Anti-Glyphosate Antibody: Add 50 µL of the anti-Glyphosate Antibody Solution to each well.[5] Cover the plate and mix by moving the plate in a circular motion on the benchtop for 30 seconds.[5] Incubate for 30 minutes at room temperature.[5]
-
Add Enzyme Conjugate: Add 50 µL of the Enzyme Conjugate solution to each well.[5] Cover and mix for 30 seconds.[5] Incubate for 60 minutes at room temperature.[5]
-
Wash Plate: After incubation, discard the contents of the wells. Wash the plate three times with 250 µL of 1X washing buffer per well.[5] After the final wash, pat the plate dry on a stack of paper towels to remove any remaining buffer.[5]
-
Add Substrate: Add 150 µL of the Substrate/Color Solution to each well.[5] Mix gently for 30 seconds and incubate at room temperature for 20-30 minutes, protected from direct sunlight.
-
Stop Reaction: Add 100 µL of Stop Solution to each well in the same sequence as the substrate addition.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the stop solution.
4. Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance value for each set of replicate standards.
-
Calculate %B/B₀: The binding of each standard is expressed as a percentage of the maximum binding (B₀), which is the absorbance of the zero standard (0 ppb). %B/B₀ = (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100
-
Construct Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding glyphosate concentration (X-axis) on a semi-logarithmic graph.[1]
-
Determine Sample Concentrations: The concentration of glyphosate in unknown samples is determined by interpolating their %B/B₀ values from the standard curve.[1][6]
Data Presentation
Table 1: Example Data for this compound Standard Curve
| Standard Concentration (ppb) | Mean Absorbance (450 nm) | Standard Deviation | %B/B₀ |
| 0 (B₀) | 1.852 | 0.098 | 100.0% |
| 0.075 | 1.511 | 0.075 | 81.6% |
| 0.20 | 1.023 | 0.051 | 55.2% |
| 0.5 | 0.630 | 0.032 | 34.0% |
| 1.0 | 0.389 | 0.020 | 21.0% |
| 4.0 | 0.157 | 0.008 | 8.5% |
Visualizations
Figure 1. Experimental workflow for glyphosate quantification by competitive ELISA.
Figure 2. Logical relationship for generating a standard curve.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. How to perform a standard curve for Elisa Kits? - Blog [jg-biotech.com]
Application Notes and Protocols for Solid-Phase Extraction of Glyphosate Isopropylammonium from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, and its primary metabolite, aminomethylphosphonic acid (AMPA), are compounds of significant environmental interest due to their widespread use and potential ecological impact.[1][2] Their high polarity and water solubility present analytical challenges for extraction and quantification from complex environmental matrices such as water and soil.[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of these analytes from environmental samples prior to chromatographic analysis.[1]
This document provides detailed application notes and protocols for the solid-phase extraction of glyphosate and AMPA from water and soil samples. The methodologies described are based on common practices involving derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which facilitates the retention of these polar compounds on reversed-phase SPE sorbents and enhances their detection.[1][5]
Analytical Principle
The primary challenge in analyzing glyphosate and AMPA is their high polarity, which leads to poor retention on conventional reversed-phase chromatographic columns.[3] To overcome this, a common approach is to derivatize the analytes with FMOC-Cl. This reaction targets the amine groups of glyphosate and AMPA, rendering the molecules less polar and enabling their extraction and separation using reversed-phase SPE and HPLC.[1][5] For methods not involving derivatization, ion-exchange or mixed-mode SPE cartridges are often employed.[1][5] Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence, UV, or mass spectrometry detectors.[6][7]
Data Presentation: Performance of Glyphosate SPE Methods
The following tables summarize the quantitative performance data for the solid-phase extraction of glyphosate and AMPA from various environmental samples.
Table 1: Recovery Rates of Glyphosate and AMPA in Water Samples
| SPE Sorbent | Derivatization | Analytical Method | Analyte | Recovery (%) | Reference |
| Anion Exchange Resin | - | HPLC-UV | Glyphosate | 67.1 - 104.0 | [8] |
| Anion Exchange Resin | - | HPLC-UV | AMPA | 82.5 - 116.2 | [8] |
| C18 | FMOC-Cl | HPLC-Fluorescence | Glyphosate | 90.37 - 101.79 | [4] |
| Oasis HLB, PS-OH, Oasis MAX | FMOC-Cl | LC-MS/MS | Glyphosate & AMPA | > 90 | [5] |
| Not Specified | Online SPE | UHPLC-MS/MS | Glyphosate | Good | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Glyphosate and AMPA
| Analytical Method | Analyte | LOD | LOQ | Reference |
| HPLC-UV | Glyphosate & AMPA | 0.09 mg L⁻¹ | 0.20 mg L⁻¹ | [8] |
| HPLC-Fluorescence | Glyphosate | 0.07 µg L⁻¹ | 0.24 µg L⁻¹ | [4] |
| LC-MS/MS | Glyphosate | - | 10 µg/kg | [10] |
| LC-MS/MS | AMPA | - | 5 µg/kg | [10] |
| GC-MS/MS | Glyphosate & AMPA | - | 0.05 µg/L | [3] |
| IC-MS/MS | Glyphosate | 0.252 ppb | - | [2] |
| IC-MS/MS | AMPA | 0.313 ppb | - | [2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of glyphosate and AMPA from environmental samples.
Caption: Workflow for Glyphosate and AMPA analysis.
Experimental Protocols
Protocol 1: SPE of Glyphosate and AMPA from Water Samples
This protocol is based on methods involving derivatization followed by reversed-phase SPE.[4]
1. Materials and Reagents
-
Glyphosate and AMPA analytical standards
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Reversed-phase SPE cartridges (e.g., C18)
-
Borate buffer (pH 9): Dissolve boric acid in ultrapure water and adjust pH to 9 with NaOH.
2. Sample Preparation and Derivatization
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Transfer a 5 mL aliquot of the filtered sample to a glass vial.
-
Add 0.5 mL of borate buffer to maintain an alkaline pH.[11]
-
Add a solution of FMOC-Cl in acetonitrile. The exact amount should be optimized but is typically in excess to ensure complete derivatization.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes to 24 hours, depending on the specific method).
3. Solid-Phase Extraction
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Load the derivatized sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained interferences. Some methods may include a wash with a weak organic solvent to remove excess FMOC-Cl.
-
Elution: Elute the derivatized glyphosate and AMPA with a small volume (e.g., 2 x 1 mL) of acetonitrile or a mixture of acetonitrile and another organic solvent into a clean collection tube.
4. Final Sample Preparation and Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of the initial HPLC mobile phase composition).
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Analyze by HPLC with fluorescence or UV detection.
Protocol 2: SPE of Glyphosate and AMPA from Soil Samples
This protocol involves an initial extraction from the soil matrix followed by derivatization and SPE cleanup.[12]
1. Materials and Reagents
-
All reagents listed in Protocol 1
-
Potassium hydroxide (KOH) or a phosphate buffer solution for extraction.
2. Sample Extraction
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., 0.1 M KOH or a phosphate buffer).
-
Shake vigorously for a specified time (e.g., 15-30 minutes) and then sonicate (e.g., for 15 minutes).
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 10-15 minutes.
-
Carefully collect the supernatant for the derivatization step.
3. Derivatization and Solid-Phase Extraction
-
Take a known volume of the soil extract supernatant and proceed with the derivatization as described in Protocol 1, Section 2.
-
Follow the solid-phase extraction procedure as outlined in Protocol 1, Section 3. The SPE step is crucial for soil extracts to remove the complex matrix components that can interfere with the analysis.[1][13]
4. Final Sample Preparation and Analysis
-
Proceed with the final sample preparation and analysis as described in Protocol 1, Section 4.
Important Considerations
-
Matrix Effects: Environmental samples, especially soil, can have significant matrix effects that may cause ion suppression or enhancement in mass spectrometry-based methods.[13] It is crucial to evaluate and mitigate these effects, for instance, by using matrix-matched calibration standards or isotopically labeled internal standards.
-
pH Control: The pH is critical for both the derivatization reaction and the extraction process. The derivatization with FMOC-Cl requires an alkaline pH, typically around 9.[7]
-
SPE Sorbent Selection: The choice of SPE sorbent depends on the chosen methodology. While reversed-phase sorbents are common for derivatized analytes, ion-exchange or mixed-mode sorbents can be effective for underivatized glyphosate and AMPA.[1][5]
-
Method Validation: All analytical methods should be thoroughly validated for the specific matrix of interest, including assessments of linearity, accuracy, precision, recovery, and limits of detection and quantification.[14] Recoveries should ideally be in the range of 70-120% with a relative standard deviation below 20%.[13]
Conclusion
The solid-phase extraction protocols detailed in this document provide a robust framework for the analysis of glyphosate isopropylammonium and its metabolite AMPA in environmental samples. The derivatization with FMOC-Cl coupled with reversed-phase SPE is a widely used and effective strategy for achieving the necessary cleanup and concentration for sensitive and reliable quantification by chromatographic methods. Careful optimization and validation of the chosen method are essential for obtaining high-quality data in environmental monitoring and research.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. scielo.br [scielo.br]
- 5. Improving the solid phase extraction procedure for the determination of glyphosate and AMPA in environmental water by LC-ESI-MS/MS | OIEau - Eaudoc [oieau.fr]
- 6. researchgate.net [researchgate.net]
- 7. hh-ra.org [hh-ra.org]
- 8. researchgate.net [researchgate.net]
- 9. nemc.us [nemc.us]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. alanplewis.com [alanplewis.com]
- 14. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of Glyphosate Isopropylammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is a polar and non-volatile compound, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a necessary step to convert glyphosate into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of glyphosate isopropylammonium salt for quantitative analysis.
Two common and effective derivatization methods are presented:
-
Trifluoroacetylation: Using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a fluorinated alcohol such as trifluoroethanol (TFE) or heptafluorobutanol (HFB).[1]
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Experimental Protocols
Protocol 1: Trifluoroacetylation of Glyphosate
This protocol details the derivatization of glyphosate using trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE). This method converts glyphosate into a volatile ester derivative.
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh a standard of this compound and prepare a stock solution in deionized water.
-
For aqueous samples, take a known volume (e.g., 1-5 mL) and place it in a reaction vial.
-
For solid samples (e.g., soil), perform a suitable extraction, such as with a mild alkaline solution, followed by centrifugation to separate the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the aqueous sample to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. It is critical to remove all water as it will interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
To the dried residue, add 200 µL of TFE and 100 µL of TFAA.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 90°C for 60 minutes in a heating block or water bath.
-
-
Excess Reagent Removal:
-
After cooling to room temperature, evaporate the excess derivatization reagents under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a suitable volume (e.g., 100-200 µL) of ethyl acetate.
-
Vortex briefly to ensure complete dissolution.
-
-
GC-MS Analysis:
-
Transfer the final solution to a GC vial with an insert for analysis.
-
Protocol 2: Silylation of Glyphosate using BSTFA
This protocol describes the derivatization of glyphosate using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.[2]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (optional, as a catalyst)
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of this compound in an appropriate solvent.
-
For aqueous samples, an extraction and solvent exchange step to an organic solvent is necessary before evaporation.
-
-
Solvent Evaporation:
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
-
Derivatization Reaction:
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature. The derivatized sample can be directly injected into the GC-MS system without the need for reagent removal.
-
-
GC-MS Analysis:
-
Transfer the solution to a GC vial with an insert for analysis.
-
Data Presentation
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the GC-MS analysis of derivatized glyphosate.
| Parameter | Trifluoroacetylation (TFAA/HFB) | Silylation (BSTFA) | Reference(s) |
| Recovery | 83-84% | 97-102% | [1][2] |
| Limit of Detection (LOD) | 0.05 µg/L | 0.05 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.08 µg/mL (for AMPA derivative) | [1][2] |
GC-MS Parameters
The table below provides a summary of typical GC-MS parameters for the analysis of derivatized glyphosate.
| Parameter | Trifluoroacetylated Derivative | Silylated Derivative | Reference(s) |
| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, HP-5ms) | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms) | [1] |
| Injector Temperature | 250°C | 250-280°C | |
| Oven Program | Initial 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min | Initial 75°C for 2 min, ramp to 280°C at 20°C/min, hold for 20 min | [3] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Helium at a constant flow of 1.0-1.2 mL/min | |
| Ion Source Temperature | 230°C | 230°C | [3] |
| Quadrupole Temperature | 150°C | 150°C | [3] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) or Full Scan | |
| Characteristic m/z Ions | 611.5, 584, 460 | 496, 454 (for MTBSTFA derivative) | [4][5] |
Visualizations
Experimental Workflow for Glyphosate Derivatization and GC-MS Analysis
Caption: Workflow for Glyphosate Analysis.
Logical Relationship of Derivatization Methods
Caption: Derivatization Pathways for GC-MS.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Glyphosate in Human Urine by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glyphosate (B1671968), a widely used broad-spectrum herbicide, has raised public health concerns, necessitating sensitive and reliable methods for human biomonitoring. This application note details a robust and highly sensitive method for the quantification of glyphosate in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) cleanup step to minimize matrix effects and an isotope dilution strategy for accurate quantification.[1][2] This method avoids the need for chemical derivatization, offering a streamlined workflow suitable for large-scale epidemiological studies and exposure assessment.[1] The validated procedure demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it ideal for detecting background exposure levels in the general population.[3][4]
Experimental Protocol
Principle
This method involves the extraction of glyphosate from a urine matrix using sequential cation and anion exchange solid-phase extraction (SPE) cartridges. This cleanup procedure effectively removes interfering matrix components, thereby enhancing sensitivity.[1][5] Quantification is performed by a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, using an isotopically labeled glyphosate standard (13C2, 15N-Glyphosate) for internal calibration to correct for matrix effects and procedural losses.[2][5]
Materials and Reagents
-
Standards: Glyphosate analytical standard, 13C2, 15N-Glyphosate internal standard (IS).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) and Strata SAX (Strong Anion Exchange) cartridges.[1][3]
-
Other: Polypropylene (B1209903) centrifuge tubes (15 mL), autosampler vials.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glyphosate and 13C2, 15N-Glyphosate in LC-MS grade water.
-
Working Standard Solution: Prepare a series of working standard solutions by serially diluting the primary stock solution in water. These will be used to create calibration curves.
-
Internal Standard (IS) Spiking Solution: Dilute the 13C2, 15N-Glyphosate primary stock to a final concentration of 100 ng/mL in water.
Sample Preparation Protocol (SPE)
-
Sample Aliquot: Transfer 250 µL of a urine sample into a 15 mL polypropylene tube.[1]
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS spiking solution to the urine sample, vortex to mix, and let it equilibrate for 30 minutes at room temperature.[1]
-
SPE Cartridge Conditioning:
-
Sample Loading (Cation Exchange): Load the spiked urine sample onto the pre-conditioned MCX cartridge. Collect the eluate. This step removes cationic interferences.[1]
-
Sample Loading (Anion Exchange): Load the eluate collected from the MCX cartridge directly onto the pre-conditioned SAX cartridge. Discard the flow-through.
-
Washing: Wash the SAX cartridge with 2 mL of water, followed by 2 mL of methanol to remove remaining impurities.[3][6]
-
Elution: Elute the glyphosate and internal standard from the SAX cartridge using 1.5 mL of 10% formic acid in methanol.[6]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C.[6] Reconstitute the residue in 100 µL of 0.1% formic acid in water, vortex thoroughly, and transfer to an autosampler vial for analysis.[6]
LC-MS/MS Instrumental Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Anionic Polar Pesticide Column or Mixed-Mode Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.6% Formic Acid[7] |
| Flow Rate | 0.4 - 0.5 mL/min[7] |
| Gradient | Start at 90-95% A, ramp to high % B, then re-equilibrate |
| Column Temp. | 40 °C[8] |
| Injection Vol. | 10 - 50 µL[6][8] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Capillary Voltage | 2.0 - 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 - 600 °C[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are monitored for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Glyphosate | 168 | 63 | Quantification[7] |
| Glyphosate | 168 | 81 | Confirmation |
| 13C2, 15N-Glyphosate (IS) | 171 | 63 | Internal Standard[7] |
Data Presentation and Method Performance
The method is validated for linearity, sensitivity, accuracy, and precision. The results meet the criteria for bioanalytical method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Glyphosate | Reference |
| Linear Range | 0.1 - 100 ng/mL | [1][2][7] |
| Correlation Coeff. (R²) | > 0.995 | [10] |
| LOD | 0.1 µg/L (0.1 ng/mL) | [4] |
| LOQ | 0.1 - 0.48 ng/mL | [2][7][10] |
Table 2: Accuracy and Precision
| Parameter | Glyphosate | Reference |
| Accuracy (Recovery) | 91.0% - 102% | [3][4] |
| Intra-day Precision (%RSD) | < 10% | [2][10] |
| Inter-day Precision (%RSD) | < 15% | [2][4][10] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for glyphosate analysis in urine.
References
- 1. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Optimization and validation of a highly sensitive method for determining glyphosate in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Glyphosate Isopropylammonium Efficacy on Weed Species
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a standardized framework for conducting robust and reproducible efficacy studies of glyphosate (B1671968) isopropylammonium on various weed species. Adherence to these guidelines will ensure the generation of high-quality, comparable data essential for research, product development, and regulatory purposes.
Introduction
Glyphosate, a broad-spectrum systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimic acid pathway.[1] This inhibition prevents the synthesis of essential aromatic amino acids, leading to plant death.[1] The isopropylammonium salt is a common formulation of glyphosate.[2][3][4] Efficacy testing is crucial to determine the effective dose rates for controlling specific weed species, to assess potential resistance, and to evaluate the performance of different formulations.[5][6]
Experimental Protocol: Whole-Plant Bioassay
This protocol outlines a whole-plant bioassay conducted in a greenhouse or controlled environment, which is a widely accepted method for assessing herbicide efficacy.[6][7]
Plant Material and Growth Conditions
-
Seed Collection and Storage: Collect mature seeds from a representative population of the target weed species.[7] If investigating resistance, collect seeds from both a suspected resistant population and a known susceptible population.[6][7] Store seeds in labeled paper bags in a cool, dry place until use.[7]
-
Germination and Plant Growth: Germinate seeds in trays containing a suitable growing medium. Once seedlings have reached a similar growth stage, transplant them into individual pots.[7] Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.[8]
Experimental Design
-
Treatment Groups: The experimental design should include a range of glyphosate isopropylammonium doses to establish a dose-response relationship.[5][9] It is essential to include an untreated control group (sprayed with water only) and, if applicable, a positive control with a standard herbicide treatment.[8][10]
-
Replication: Each treatment group should have a sufficient number of replicates (typically 4-6 plants) to ensure statistical validity.[11]
-
Randomization: The placement of pots within the greenhouse or growth chamber should be completely randomized to minimize the effects of environmental variability.[8]
Herbicide Preparation and Application
-
Herbicide Stock Solution: Prepare a stock solution of this compound based on the acid equivalent (a.e.) concentration of the commercial product. Use distilled or deionized water for all dilutions.
-
Dose Range Selection: The range of application rates should be selected to bracket the expected effective dose, including rates that cause little to no effect and rates that cause complete mortality.[8] This typically involves a logarithmic series of doses.
-
Application: Apply the herbicide solution using a calibrated laboratory sprayer to ensure uniform coverage.[10] The spray volume should be consistent across all treatments.[7][10] Plants should be at the appropriate growth stage for treatment, as specified by the research objectives (e.g., 2-4 leaf stage or early tillering).[7][11]
Data Collection and Assessment
-
Visual Assessment: Visually assess weed control at regular intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT).[11] Use a rating scale from 0% (no effect) to 100% (complete plant death).[11]
-
Biomass Reduction: At the end of the experiment (e.g., 28 DAT), harvest the above-ground biomass of each plant.[11] Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.[11] Calculate the percent biomass reduction relative to the untreated control.
-
Plant Survival: Record the number of surviving plants in each treatment group at the final assessment.[7]
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Weed Species | This compound Rate (g a.e./ha) | Visual Control (%) at 28 DAT (Mean ± SE) | Biomass Reduction (%) (Mean ± SE) | Survival Rate (%) |
| Amaranthus rudis (Common Waterhemp) - Susceptible | 0 | 0 ± 0 | 0 ± 0 | 100 |
| 262.5 | 55 ± 3.2 | 60 ± 4.1 | 40 | |
| 525 | 85 ± 2.1 | 92 ± 1.8 | 5 | |
| 1050 | 100 ± 0 | 100 ± 0 | 0 | |
| Amaranthus rudis (Common Waterhemp) - Resistant | 0 | 0 ± 0 | 0 ± 0 | 100 |
| 262.5 | 10 ± 1.5 | 15 ± 2.3 | 95 | |
| 525 | 25 ± 2.8 | 30 ± 3.5 | 80 | |
| 1050 | 40 ± 3.1 | 50 ± 4.0 | 60 | |
| Lolium rigidum (Ryegrass) | 0 | 0 ± 0 | 0 ± 0 | 100 |
| 240 | 60 ± 4.5 | 65 ± 5.2 | 35 | |
| 480 | 90 ± 1.9 | 95 ± 1.5 | 2 | |
| 960 | 100 ± 0 | 100 ± 0 | 0 |
Caption: Example data table summarizing the efficacy of this compound on susceptible and resistant biotypes of Common Waterhemp and a susceptible population of Ryegrass. Data presented as mean ± standard error (SE).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for testing this compound efficacy.
Caption: Experimental workflow for glyphosate efficacy testing.
Signaling Pathway of Glyphosate Action
The following diagram illustrates the mechanism of action of glyphosate.
Caption: Glyphosate's mechanism of action via inhibition of EPSP synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The effectiveness of different formulations of glyphosate herbicides under simulated rainfall conditions in controlling various weeds | Fajriani | Kultivasi [journals.unpad.ac.id]
- 5. caws.org.nz [caws.org.nz]
- 6. hracglobal.com [hracglobal.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apms.org [apms.org]
- 9. researchgate.net [researchgate.net]
- 10. plantprotection.pl [plantprotection.pl]
- 11. awsjournal.org [awsjournal.org]
Application of Glyphosate Isopropylammonium in Plant Physiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), commonly in the form of its isopropylammonium salt, is a broad-spectrum, non-selective, systemic herbicide widely used in agriculture and research.[1][2][3] Its primary mode of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[1][2][4][5] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, making it a specific target for herbicide action.[1][4][5] The inhibition of EPSPS leads to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.[1][2][6] Beyond its primary target, glyphosate exposure can induce a range of secondary physiological effects, including oxidative stress, altered photosynthesis, and changes in the broader amino acid profile, providing multiple avenues for research.[7][8][9][10]
These application notes provide an overview of the use of glyphosate isopropylammonium in plant physiology research, detailing its mechanism of action and common experimental applications. The subsequent protocols offer step-by-step methodologies for key experiments to assess the physiological and biochemical impacts of glyphosate on plants.
Mechanism of Action: The Shikimate Pathway
Glyphosate acts as a competitive inhibitor of phosphoenolpyruvate (B93156) (PEP), one of the substrates for the EPSPS enzyme.[11][12] By binding to the EPSPS-shikimate-3-phosphate complex, glyphosate blocks the formation of 5-enolpyruvylshikimate-3-phosphate, a precursor to chorismate, which is the branch-point for the synthesis of aromatic amino acids.[1][11]
Key Physiological and Biochemical Effects
| Parameter | Effect of Glyphosate Treatment | Typical Range of Change | References |
| Shikimate Pathway | |||
| EPSPS Enzyme Activity | Inhibition | 50% inhibition (I50) at µM concentrations | |
| Shikimic Acid Accumulation | Significant increase | Up to 3.5-fold increase | [13] |
| Aromatic Amino Acid Levels | Decrease in Phenylalanine, Tyrosine, Tryptophan | Variable, dependent on dose and time | [6][14] |
| Photosynthesis | |||
| Chlorophyll Content (a & b) | Decrease | Significant reduction observed 2 days post-application | [15][16] |
| Net Photosynthetic Rate (PN) | Decrease | Up to 4-fold decrease | [13][16] |
| Electron Transport Rate (ETR) | Decrease | Significant reduction | [16] |
| Oxidative Stress | |||
| Hydrogen Peroxide (H2O2) | Increase | Significant increment in roots | [8] |
| Superoxide Anion (O2-) | Increase | Significant increment in roots | [8] |
| Lipid Peroxidation | Increase (in roots at high doses) | Concentration-dependent | [8] |
| Antioxidant System | |||
| Superoxide Dismutase (SOD) | Increased activity in shoots, inhibited in roots at high doses | Variable | [8] |
| Catalase (CAT) | Increased activity | Variable | [8] |
| Ascorbate Peroxidase (APX) | Increased activity | Variable | [8] |
| Amino Acid Profile | |||
| Total Free Amino Acids | Increase in sensitive plants | Up to 3-fold increase | [14] |
| Glutamine | Significant increase | Over 20-fold increase | [14] |
| Glutamate | Decrease | Variable | [14] |
Experimental Protocols
Protocol 1: Determination of EPSPS Enzyme Activity and Inhibition by Glyphosate
This protocol is adapted from methodologies used to assess the specific activity of EPSPS and its inhibition by glyphosate.[11][17][18]
1. Plant Material and Protein Extraction: a. Grow plant tissue (e.g., young leaves) under controlled conditions. b. Harvest and immediately freeze the tissue in liquid nitrogen. c. Grind the frozen tissue to a fine powder. d. Extract total soluble protein using an appropriate extraction buffer (e.g., 100 mM MOPS, 1 mM MgCl2, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0). e. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. f. Collect the supernatant containing the soluble proteins. g. Determine the total protein concentration using a standard method (e.g., Bradford assay).
2. EPSPS Activity Assay (Phosphate Release Method): a. Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, and 2 mM DTT.[18] b. Set up reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, 1 mM shikimate-3-phosphate (S3P), and varying concentrations of phosphoenolpyruvate (PEP) (e.g., 0-2 mM).[18] c. To determine inhibition, include varying concentrations of this compound (e.g., 0, 0.1, 10, 100, 1000 µM).[17] d. Initiate the reaction by adding a known amount of the protein extract (e.g., 10-20 µg). e. Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes). f. Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.[18] g. Calculate the specific activity of EPSPS as µmol of Pi released per mg of protein per minute. h. For inhibition studies, plot the enzyme activity against the glyphosate concentration to determine the I50 value.
Protocol 2: Quantification of Glyphosate Uptake and Translocation using ¹⁴C-Glyphosate
This protocol outlines the use of radiolabeled glyphosate to trace its movement within the plant.[19][20]
1. Plant Treatment: a. Grow plants to a suitable developmental stage (e.g., 3-4 true leaves). b. Prepare a treatment solution of ¹⁴C-glyphosate of known specific activity, often mixed with a commercial glyphosate formulation to mimic field application. c. Apply a precise volume (e.g., 10 µL) of the ¹⁴C-glyphosate solution to a specific leaf (the "treated leaf").
2. Harvest and Sample Preparation: a. After a set time period (e.g., 72 hours), harvest the plants.[20] b. Wash the treated leaf with a solution (e.g., 50:50 methanol:water) to remove unabsorbed glyphosate from the leaf surface.[20] c. Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
3. Radioactivity Measurement: a. Measure the radioactivity in an aliquot of the leaf wash solution using a liquid scintillation counter (LSC) to quantify the unabsorbed ¹⁴C-glyphosate.[20] b. Dry and combust each plant section in a biological oxidizer. c. Trap the resulting ¹⁴CO2 and measure the radioactivity using an LSC.
4. Data Analysis: a. Absorption: Calculate the amount of absorbed ¹⁴C-glyphosate as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Express this as a percentage of the total applied radioactivity. b. Translocation: Calculate the amount of translocated ¹⁴C-glyphosate as the sum of the radioactivity in all plant parts except the treated leaf. Express this as a percentage of the total absorbed radioactivity.
Protocol 3: Assessment of Oxidative Stress
This protocol provides methods for measuring key indicators of oxidative stress in glyphosate-treated plants.[8][21][22][23][24]
1. Measurement of Hydrogen Peroxide (H₂O₂): a. Homogenize fresh plant tissue in cold acetone (B3395972). b. Centrifuge the homogenate and collect the supernatant. c. Add titanium reagent and ammonium (B1175870) hydroxide (B78521) to the supernatant to precipitate the titanium-hydroperoxide complex. d. Wash the pellet with acetone and dissolve it in sulfuric acid. e. Measure the absorbance at 415 nm and calculate the H₂O₂ concentration using a standard curve.
2. Measurement of Superoxide Anion (O₂⁻): a. Incubate fresh tissue sections in a solution containing nitroblue tetrazolium (NBT). b. NBT is reduced by O₂⁻ to form a dark-blue formazan (B1609692) precipitate. c. Extract the formazan with a suitable solvent (e.g., heated ethanol) and measure the absorbance at 560 nm.
3. Measurement of Lipid Peroxidation (Malondialdehyde - MDA content): a. Homogenize plant tissue in trichloroacetic acid (TCA). b. Centrifuge and mix the supernatant with thiobarbituric acid (TBA). c. Heat the mixture in a water bath, then cool and centrifuge. d. Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm. e. Calculate the MDA concentration using its extinction coefficient.
4. Antioxidant Enzyme Assays: a. Extract enzymes from fresh plant tissue in a suitable buffer (e.g., phosphate buffer). b. Centrifuge and use the supernatant for enzyme activity assays. c. Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of NBT. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. d. Catalase (CAT): Assay by monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm. e. Ascorbate Peroxidase (APX): Assay by monitoring the ascorbate-dependent reduction of H₂O₂ by measuring the decrease in absorbance at 290 nm.
Protocol 4: Analysis of Amino Acid Profiles
This protocol describes the analysis of free amino acids in plant tissues using High-Performance Liquid Chromatography (HPLC).[14][25][26][27]
1. Extraction of Free Amino Acids: a. Homogenize fresh or freeze-dried plant material in a suitable extraction solvent (e.g., 80% ethanol). b. Centrifuge to pellet the insoluble material. c. Collect the supernatant containing the free amino acids. d. The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
2. Derivatization: a. Since most amino acids lack a chromophore, they must be derivatized before HPLC analysis. b. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent derivatives.[25]
3. HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a gradient elution system with two mobile phases (e.g., a polar buffer and a non-polar organic solvent like acetonitrile (B52724) or methanol). c. Detect the OPA-derivatized amino acids using a fluorescence detector. d. Identify and quantify the amino acids by comparing their retention times and peak areas to those of known amino acid standards.
Conclusion
This compound is a powerful tool in plant physiology research, primarily due to its well-defined molecular target. Its application allows for the investigation of the shikimate pathway's role in plant metabolism and the downstream consequences of its inhibition. The protocols provided here offer standardized methods to study the effects of glyphosate on key physiological and biochemical processes, including enzyme kinetics, herbicide translocation, oxidative stress responses, and metabolic profiling. These experimental approaches can provide valuable insights for researchers in plant science, weed science, and the development of new herbicides and herbicide-resistant crops.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. invasive.org [invasive.org]
- 4. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of plant physiology by glyphosate and its by-product aminomethylphosphonic acid: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09061A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pomics.com [pomics.com]
- 17. Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Glyphosate-induced oxidative stress in Arabidopsis thaliana affecting peroxisomal metabolism and triggers activity in the oxidative phase of the pentose phosphate pathway (OxPPP) involved in NADPH generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of exposure to glyphosate on oxidative stress, inflammation, and lung function in maize farmers, Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells [mdpi.com]
- 25. Determination of Amino Acids and Nutritional Aspects in Transgenic Soybean Exposed to Glyphosate, American Journal of Plant Biology, Science Publishing Group [sciencepublishinggroup.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Glyphosate Isopropylammonium using Infrared Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate (B1671968) isopropylammonium is the active ingredient in many broad-spectrum herbicides. Accurate and efficient quantification of this compound in various formulations and matrices is crucial for quality control, regulatory compliance, and research and development. Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers a rapid, non-destructive, and cost-effective alternative to traditional chromatographic methods for this purpose. This application note provides a detailed overview of the methodology, experimental protocols, and expected performance characteristics for the quantitative analysis of glyphosate isopropylammonium using IR spectroscopy. The method relies on the correlation between the concentration of the analyte and the intensity of its characteristic absorption bands in the mid-infrared region.
Principle of the Method
The fundamental principle behind the quantitative analysis of this compound by infrared spectroscopy is Beer's Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding molecule in the sample. By measuring the area or height of a characteristic absorption peak of this compound, a calibration model can be developed to predict its concentration in unknown samples. The use of chemometric techniques, such as Partial Least Squares (PLS) regression, can further enhance the accuracy and robustness of the quantification by utilizing multiple spectral variables.
A key characteristic absorption peak for the quantification of this compound salt has been identified at approximately 1321 cm⁻¹. This peak remains stable and shows a good linear relationship with concentration changes, making it suitable for quantitative analysis.[1]
Data Presentation
The performance of infrared spectroscopy for the quantitative analysis of glyphosate and its salts can be summarized by various validation parameters. The following tables present a compilation of quantitative data from different studies, showcasing the capabilities of the method across various sample types and analytical approaches.
Table 1: Performance Metrics for this compound Quantification by ATR-FTIR
| Parameter | Value | Concentration Range | Matrix | Method | Source |
| Characteristic Peak | 1321 cm⁻¹ | 23% - 55% (w/w) | Aqueous Solution | Standard Curve | [1] |
| Correlation Coefficient (R²) | 0.998 | 23% - 55% (w/w) | Aqueous Solution | Standard Curve | [1] |
| Linear Regression Equation | Y = -15.43 + 8.1257X | 23% - 55% (w/w) | Aqueous Solution | Standard Curve | [1] |
| Relative Standard Deviation (RSD) | 0.31% | 39.78% (w/w) | Aqueous Solution | Standard Curve | [1] |
Table 2: Performance Metrics for Glyphosate Residue Quantification in Pulses by FTIR with Chemometrics
| Pulse Type | Correlation Coefficient for Prediction (Rp²) | RMSECV | Concentration Range | Method | Source |
| Yellow Pea | 0.93 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
| Chickpea | 0.92 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
| Large Green Lentil | 0.96 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
| Red Lentil | 0.91 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
| Black Beluga Lentil | 0.96 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
| French Green Lentil | 0.92 | 0.70 - 0.82 | 0 - 20 ppm | PLS Regression | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of this compound using ATR-FTIR spectroscopy.
Protocol 1: Direct Quantification of this compound in Aqueous Solutions using ATR-FTIR
This protocol is adapted from a patented method for the rapid determination of this compound salt content.[1]
1. Materials and Equipment:
-
FTIR Spectrometer equipped with a ZnSe ATR accessory (e.g., Bruker ALPHA-E).[1]
-
This compound salt standards of known concentrations (e.g., 25.3%, 27.3%, 38.96%, 40.01%, 42.09%, 51.61% w/w).[1]
-
Aqueous solutions of this compound of unknown concentration.
-
Micropipettes.
-
Deionized water.
-
Lint-free wipes.
-
Ethanol (B145695) or isopropanol (B130326) for cleaning.
2. Instrument Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹[1]
-
Resolution: 4 cm⁻¹[1]
-
Number of Scans: 32[1]
-
ATR Crystal: ZnSe[1]
3. Procedure:
-
3.1. Instrument Initialization and Background Collection:
-
Turn on the FTIR spectrometer and allow the instrument to stabilize.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in ethanol or isopropanol, followed by a dry wipe.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
3.2. Calibration Curve Development:
-
Place a small drop of the lowest concentration standard solution onto the center of the ATR crystal, ensuring the crystal is completely covered.
-
Collect the infrared spectrum.
-
Clean the ATR crystal as described in step 3.1.
-
Repeat the measurement for each standard solution, from the lowest to the highest concentration.
-
For each spectrum, determine the peak area of the characteristic absorption peak at 1321 cm⁻¹.[1]
-
Plot a calibration curve of peak area versus the known concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (Y = mX + c) and the correlation coefficient (R²).[1]
-
-
3.3. Sample Analysis:
-
Place a small drop of the unknown sample solution onto the clean ATR crystal.
-
Collect the infrared spectrum under the same conditions as the standards.
-
Determine the peak area of the absorption peak at 1321 cm⁻¹.
-
Use the calibration equation to calculate the concentration of this compound in the unknown sample.
-
It is recommended to perform triplicate measurements for each sample and report the average concentration.
-
Protocol 2: General Procedure for Solid Samples (e.g., Formulations) using ATR-FTIR
For solid or highly viscous samples, the following general protocol can be adapted.
1. Materials and Equipment:
-
FTIR Spectrometer with a diamond or ZnSe ATR accessory.
-
Spatula.
-
Mortar and pestle (if sample is not a fine powder).
-
Solvent for cleaning (e.g., isopropanol, acetone).
2. Procedure:
-
2.1. Sample Preparation:
-
If the sample is a solid, ensure it is a fine, homogeneous powder. If necessary, grind the sample gently using a mortar and pestle.
-
For viscous liquids or pastes, no further preparation is typically needed.
-
-
2.2. Measurement:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered or viscous sample onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Collect the sample spectrum.
-
Clean the ATR crystal and pressure clamp tip thoroughly after each measurement.
-
-
2.3. Data Analysis:
-
For quantitative analysis, a calibration model must be developed using standards in a matrix that closely matches the unknown samples.
-
Chemometric software is often used to build a PLS regression model correlating the spectral data with the known concentrations of the calibration standards.
-
The developed model can then be used to predict the concentration of this compound in unknown samples.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps and decision points in the quantitative analysis of this compound by infrared spectroscopy.
Caption: ATR-FTIR workflow for this compound quantification.
Caption: Data analysis pathways for IR-based quantification.
References
- 1. CN102183469A - Method for measuring content of glyphosate isopropylamine salt by utilizing infrared attenuate total reflection spectrometry - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. library.csbe-scgab.ca [library.csbe-scgab.ca]
Application Notes and Protocols for Flow Injection Analysis of Glyphosate Isopropylamine Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of glyphosate (B1671968) isopropylamine (B41738) salt using Flow Injection Analysis (FIA). Two principal methods are detailed: a chemiluminescence-based method and a spectrophotometric method. These notes are intended to guide researchers in setting up and performing accurate and efficient analysis of glyphosate in various samples.
Method 1: Flow Injection Analysis with Chemiluminescence Detection
This method offers high sensitivity and is based on the chemiluminescent reaction of glyphosate with tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃]²⁺. The mono-isopropylamine salt of glyphosate can be selectively determined directly in industrial and commercial formulations with minimal sample preparation.[1][2]
Signaling Pathway
The detection mechanism involves the oxidation of Ru(bpy)₃²⁺ to Ru(bpy)₃³⁺. The analyte, glyphosate, then reduces the Ru(bpy)₃³⁺ back to an excited state of Ru(bpy)₃²⁺, which upon relaxation to the ground state, emits light. The intensity of this chemiluminescence is proportional to the glyphosate concentration.
Figure 1: Signaling pathway for chemiluminescence detection of glyphosate.
Experimental Protocol
Reagents and Solutions:
-
Carrier Solution: Deionized water.
-
Tris(2,2'-bipyridyl)ruthenium(II) Solution: Prepare a stock solution of [Ru(bpy)₃]Cl₂ in deionized water. The working concentration will be optimized based on the instrument's sensitivity.
-
Oxidizing Agent: A suitable oxidizing agent to generate Ru(bpy)₃³⁺ in the flow system. Peroxydisulfate is a common choice.[3]
-
Glyphosate Isopropylamine Salt Standard Solutions: Prepare a stock solution of glyphosate isopropylamine salt in deionized water. A series of working standards should be prepared by serial dilution of the stock solution.
Instrumentation:
-
Flow Injection Analysis system equipped with:
-
Peristaltic pump
-
Injection valve
-
Reaction coil
-
Chemiluminescence detector with a photomultiplier tube (PMT).
-
FIA System Parameters (Typical):
| Parameter | Value |
| Sample Volume | 100 µL |
| Flow Rate | 1.0 - 2.0 mL/min |
| Reaction Coil Length | 50 - 100 cm |
Procedure:
-
Sample Preparation: Commercial formulations of glyphosate isopropylamine salt should be diluted with deionized water to bring the concentration within the linear range of the method.[1][2]
-
System Startup: Pump the carrier solution through the FIA system until a stable baseline is achieved.
-
Injection: Inject the prepared standards and samples into the FIA system.
-
Detection: The sample plug merges with the reagent stream containing the oxidized [Ru(bpy)₃]³⁺. The ensuing chemiluminescence is detected by the PMT.
-
Quantification: A calibration curve is constructed by plotting the peak height or area of the chemiluminescence signal against the concentration of the glyphosate standards. The concentration of the samples is then determined from this curve.
Method 2: Flow Injection Analysis with Spectrophotometric Detection
This method is based on the condensation reaction of glyphosate with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a yellow-colored product, which is then detected spectrophotometrically.[4][5] This method has been successfully applied to the determination of glyphosate in wheat grains.[4][5]
Signaling Pathway
The secondary amine group of glyphosate reacts with the aldehyde group of p-DMAB under acidic conditions to form a Schiff base (a yellow condensation adduct). The absorbance of this product is measured at its maximum wavelength.
Figure 2: Signaling pathway for spectrophotometric detection of glyphosate.
Experimental Protocol
Reagents and Solutions:
-
Carrier Solution: Deionized water.
-
p-Dimethylaminobenzaldehyde (p-DMAB) Solution: Prepare a solution of p-DMAB in an acidic medium (e.g., hydrochloric acid).
-
Acidifying Reagent: A solution of a strong acid, such as hydrochloric acid, to ensure the reaction occurs in an acidic medium.
-
Glyphosate Standard Solutions: Prepare a stock solution of glyphosate in deionized water. A series of working standards should be prepared by serial dilution.
Instrumentation:
-
Flow Injection Analysis system equipped with:
-
Peristaltic pump
-
Injection valve
-
Reaction coil
-
Spectrophotometric detector with a flow-through cell.
-
FIA System Parameters:
| Parameter | Value |
| Wavelength | 405 nm[4][5] |
| Sample Volume | 150 µL |
| Flow Rate | 2.4 mL/min |
| Reaction Coil Length | 100 cm |
Procedure:
-
Sample Preparation:
-
Commercial Formulations: Dilute the sample with deionized water to a suitable concentration.
-
Wheat Grains: Extract glyphosate residues from ground wheat samples using an appropriate solvent such as 2.0 mol/L ammonium (B1175870) hydroxide.[2]
-
-
System Startup: Equilibrate the FIA system by pumping the carrier and reagent solutions until a stable baseline is obtained.
-
Injection: Inject the prepared standards and samples into the carrier stream.
-
Reaction and Detection: The sample plug merges with the p-DMAB reagent stream in the reaction coil, where the color-forming reaction takes place. The absorbance of the yellow product is measured at 405 nm as it passes through the detector's flow cell.[4][5]
-
Quantification: Generate a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the glyphosate concentration in the samples from this curve.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the two described FIA methods.
| Parameter | Chemiluminescence Method | Spectrophotometric Method |
| Analyte | Glyphosate Mono-isopropylamine Salt | Glyphosate |
| Limit of Detection (LOD) | 3.5 x 10⁻¹⁰ M[1][2] | 0.20 ± 0.01 µg/mL[4][5] |
| Limit of Quantification (LOQ) | - | 0.70 ± 0.02 µg/mL[4][5] |
| Linear Range | - | 0.7 - 20 µg/mL[4][5] |
| Relative Standard Deviation (RSD) | 0.8% at 5 x 10⁻⁸ M[1][2] | - |
| Sample Throughput | - | 60 samples/hour[4][5] |
| Recovery | - | 90.0 ± 0.6% to 93.0 ± 0.6% (in wheat grains)[4] |
Note: The provided data is based on published literature and may vary depending on the specific instrumentation and experimental conditions. Method validation is crucial before routine use.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of glyphosate mono-isopropylamine salt in process samples using flow injection analysis with tris(2,2'-bipyridyl)ruthenium(II) chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow injection chemiluminescent determination of amiodarone in pharmaceutical preparations using photogenerated tris(2,2'-bipyridyl)ruthenium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Flow injection spectrophotometric determination of glyphosate herbicide in wheat grains via condensation reaction with p-dimethylaminobenzaldehyde | Semantic Scholar [semanticscholar.org]
- 5. Flow injection spectrophotometric determination of glyphosate herbicide in wheat grains <i>via</i> condensation reaction with p-dimethylaminobenzaldehyde | South African Journal of Chemistry [ajol.info]
Application Note: Ion Chromatography for the Analysis of Glyphosate and its Metabolite AMPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate (B1671968) [N-(phosphonomethyl) glycine] is one of the most widely used non-selective herbicides globally. Its primary metabolite in the environment is aminomethylphosphonic acid (AMPA). Due to concerns about their potential environmental impact and health effects, regulatory bodies have set maximum contaminant levels (MCLs) for both compounds in various matrices, including drinking water.[1]
The analysis of glyphosate and AMPA presents significant challenges due to their unique physicochemical properties. They are highly polar, zwitterionic compounds that are soluble in water but insoluble in most organic solvents. Furthermore, they lack a chromophore or fluorophore, which prevents direct detection by UV or fluorescence spectrophotometry.[2][3] Traditional methods often require a complex and time-consuming derivatization step to improve chromatographic retention and enable detection.[4][5]
Ion chromatography (IC) has emerged as a powerful technique for the direct analysis of these compounds, often eliminating the need for derivatization.[4] When coupled with sensitive detection methods like tandem mass spectrometry (IC-MS/MS) or pulsed amperometric detection (PAD), IC provides a robust, sensitive, and selective method for quantifying glyphosate and AMPA in various samples.[1][4][6]
Principle of Separation: Anion-Exchange Chromatography
Glyphosate and AMPA are amphoteric molecules containing both acidic (phosphonic and carboxylic acid) and basic (amine) functional groups. In an alkaline mobile phase (high pH), the acidic groups are deprotonated, resulting in negatively charged anions. Anion-exchange chromatography separates these analytes based on their differential affinity for a positively charged stationary phase within the column. A gradient of increasing hydroxide (B78521) (OH⁻) concentration is typically used as the eluent. The hydroxide ions compete with the analyte anions for the active sites on the stationary phase, eluting the compounds from the column. AMPA, being a weaker acid than glyphosate, generally elutes earlier.[7]
Data Presentation: Method Performance
The following table summarizes quantitative data from various ion chromatography methods for the analysis of glyphosate and AMPA.
| Analyte | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Matrix | Reference |
| Glyphosate | IC-MS/MS | 0.252 | - | 82.1 | High-Ionic Strength Water | [1] |
| AMPA | IC-MS/MS | 0.313 | - | 97.2 | High-Ionic Strength Water | [1] |
| Glyphosate | Capillary IC | 7.5 | 25 | 94 - 105 | Water | [2] |
| AMPA | Capillary IC | 7.5 | 25 | 79 - 113 | Water | [2] |
| Glyphosate | IC-PAD | ~1 | - | - | Drinking Water | [6] |
| AMPA | IC-PAD | ~1 | - | - | Drinking Water | [6] |
| Glyphosate | IC-Coulometric | 38 | - | - | Water | |
| AMPA | IC-Coulometric | 240 | - | - | Water | |
| Glyphosate | IC-MS | - | Table 1 in source | - | Oat Flour | [4] |
| AMPA | IC-MS | - | Table 1 in source | - | Oat Flour | [4] |
| Glyphosate | UPLC-MS/MS | <5 | 5 | 92 - 105 | Environmental Water | [8] |
| AMPA | UPLC-MS/MS | <5 | 5 | 92 - 105 | Environmental Water | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are approximate and depend on specific instrumentation and matrix conditions.
Experimental Protocols
Protocol 1: Direct Analysis of Glyphosate and AMPA in Water by IC-MS/MS
This protocol is based on a direct injection method that does not require derivatization, suitable for environmental water samples.[1][9]
1. Reagents and Standards
-
Reagents: Deionized (DI) water (≥18.2 MΩ·cm), Potassium hydroxide (KOH) eluent concentrate.
-
Stock Standards: Purchase certified 1 mg/mL stock solutions of glyphosate and AMPA.
-
Working Standards: Prepare a mixed intermediate standard solution. Serially dilute this solution with DI water to prepare calibration standards ranging from 0.05 to 50 µg/L.[1]
2. Sample Preparation
-
For clean water matrices (e.g., drinking water, surface water), no sample preparation is required beyond filtration.[1]
-
Filter the water sample through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
For samples with high ionic strength, a two-dimensional IC technique or appropriate dilution may be necessary to reduce matrix effects.[1]
3. Instrumentation and Conditions
| Parameter | Setting |
| IC System | Thermo Scientific Dionex ICS-2100 or equivalent[9] |
| Columns | Analytical: Dionex IonPac AS19 or AS24 (2 x 250 mm)[4][9]Guard: Dionex IonPac AG19 or AG24 (2 x 50 mm) |
| Eluent | Potassium Hydroxide (KOH) with gradient |
| Eluent Generation | Eluent Generator Cartridge (EGC) with CR-TC |
| Example Gradient | 10–90 mmol/L KOH[2] or 30-40 mM KOH[9] |
| Flow Rate | 0.25 mL/min[9] |
| Injection Volume | 50 µL[9] |
| Column Temp. | 30 - 35 °C[2][9] |
| Suppressor | Anion Self-Regenerating Suppressor (ASRS) or Anion Capillary Electrolytic Suppressor (ACES 300)[1][2] |
| Detector | Triple Stage Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Glyphosate: 168 → 150; 168 → 79[1]AMPA: 110 → 79; 110 → 63[1] |
Protocol 2: Analysis with Pre-Column Derivatization and LC-Fluorescence Detection
This method is an alternative for laboratories without access to a mass spectrometer and relies on derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) to create a fluorescent product.[7][10]
1. Reagents
-
Reagents: Acetonitrile (MeCN), Dichloromethane (DCM), Sodium borate (B1201080) buffer (e.g., 25 mM), FMOC-Cl solution (e.g., 6.0 g/L in MeCN).[10]
-
Standards: Prepare glyphosate and AMPA standards in ultrapure water.
2. Sample Preparation and Derivatization (Freshwater) [10]
-
Transfer a 3.0 mL aliquot of the filtered water sample into a centrifuge tube.
-
Add 0.5 mL of 25 mM sodium borate buffer.
-
Add 0.5 mL of 6.0 g/L FMOC-Cl solution and 0.5 mL of MeCN.
-
Vortex for 30 seconds and allow the reaction to proceed for 1 hour at room temperature.
-
Add 4.5 mL of DCM to extract excess unreacted FMOC-Cl. Vortex for 30 seconds.
-
Allow the layers to separate. Collect the upper aqueous layer.
-
Filter the aqueous layer through a 0.45 µm PVDF filter into a vial for LC analysis.
3. Instrumentation and Conditions
| Parameter | Setting |
| LC System | HPLC or UPLC system with a fluorescence detector |
| Column | Anion-exchange or a suitable C18 column |
| Mobile Phase | Phosphate buffer with acetonitrile[7] |
| Detection | Fluorescence Detector (FLD) |
| Excitation λ | ~260 nm |
| Emission λ | ~310 nm |
Mandatory Visualization: Workflows
The following diagram illustrates the typical experimental workflow for the direct analysis of glyphosate and AMPA using ion chromatography.
Conclusion
Ion chromatography offers a highly effective and robust solution for the challenging analysis of glyphosate and AMPA. The primary advantage of modern IC methods, particularly IC-MS/MS, is the ability to perform direct quantification without the need for laborious and error-prone derivatization steps.[1][4] These methods provide the high sensitivity and selectivity required to meet stringent regulatory limits in complex matrices like environmental water and food products. The protocols and data presented here demonstrate that ion chromatography is an accessible, reliable, and superior technique for routine monitoring of these important analytes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. lcms.cz [lcms.cz]
- 4. Using IC-MS to Determine Glyphosate and AMPA in Oat Flour - AnalyteGuru [thermofisher.com]
- 5. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 8. waters.com [waters.com]
- 9. analysis.rs [analysis.rs]
- 10. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Glyphosate and AMPA in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate (B1671968) is a broad-spectrum systemic herbicide and crop desiccant. Its widespread use has led to concerns about its persistence and potential environmental impact. Aminomethylphosphonic acid (AMPA) is the main degradation product of glyphosate in soil and is also of environmental interest. Accurate and reliable quantification of glyphosate and AMPA residues in soil is crucial for environmental monitoring and risk assessment. However, the unique physicochemical properties of these compounds, such as high polarity, low volatility, and strong adsorption to soil particles, make their extraction and analysis challenging.[1]
This document provides detailed application notes and protocols for the extraction of glyphosate and AMPA from soil matrices. It includes a comparative summary of different extraction methods, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of various extraction methods for glyphosate and AMPA from soil, providing key quantitative data for easy comparison.
| Extraction Method | Soil Type | Analyte | Recovery (%) | LOQ (mg/kg) | LOD (µg/kg) | Analytical Technique | Reference |
| 0.6 M KOH Extraction with Mixed-Mode SPE Cleanup | Vertosol, Calcarosol, Chromosol, Sodosol, Tenosol | Glyphosate | 96–121 | 0.05 | - | LC-MS/MS | [2] |
| AMPA | 91–118 | 0.05 | - | LC-MS/MS | [2] | ||
| Phosphate (B84403) Buffer Extraction & Dichloromethane (B109758) Cleanup | Not Specified | Glyphosate | 70-120 | - | - | UPLC-MS/MS | [1] |
| AMPA | 70-120 | - | - | UPLC-MS/MS | [1] | ||
| Potassium Hydroxide (B78521) Extraction with SPE Cleanup | Not Specified | Glyphosate | 70-120 | - | - | UPLC-MS/MS | [1] |
| AMPA | 70-120 | - | - | UPLC-MS/MS | [1] | ||
| Liquid Extraction | Not Specified | Glyphosate | 93.56-99.10 | 0.00411 | 1.37 | HPLC-MS/MS | [3][4] |
| AMPA | 93.56-99.10 | 0.00208 | 0.69 | HPLC-MS/MS | [3][4] | ||
| Water Extraction with Agitation | Clay-loamy soil | Glyphosate | - | - | 103 | HPLC-FLD | [5] |
| AMPA | - | - | 16 | HPLC-FLD | [5] | ||
| Aqueous Extraction with Reverse-Phase and Cation-Exchange Column Cleanup | Not Specified | Glyphosate | >80 | 0.37 | - | LC-MS/MS | [6] |
| AMPA | >80 | 0.61 | - | LC-MS/MS | [6] | ||
| Potassium Hydroxide Extraction with 10-fold Dilution | Not Specified | Glyphosate | 90-92 | 0.05 | 5 | LC-ESI-MS/MS | [7] |
| AMPA | 88-89 | 0.05 | 5 | LC-ESI-MS/MS | [7] |
Experimental Protocols
Protocol 1: Alkaline Extraction with FMOC Derivatization and LC-MS/MS Analysis
This method is widely used due to its high extraction efficiency for glyphosate and AMPA, which are strongly bound to the soil matrix.[1][8]
1. Soil Sample Preparation:
-
Air-dry soil samples at 30°C to a constant weight.[1]
-
Grind and sieve the dried soil to a particle size of <2 mm.[1]
-
Store the prepared samples at 4°C until extraction.[9]
2. Extraction:
-
Weigh 5 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 0.6 M potassium hydroxide (KOH) solution.[2][7]
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3. Derivatization:
-
Take a 2 mL aliquot of the supernatant and dilute it ten-fold with water.[7]
-
To 120 µL of the diluted extract, add 120 µL of borate (B1201080) buffer (pH 9).[1]
-
Add 120 µL of 1.5 mg/mL 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile (B52724).[1][10]
-
Vortex the mixture and let it react overnight at room temperature (12-15 hours).[1]
-
Acidify the derivatized solution to pH 1.5 with concentrated HCl and let it stand for 1 hour.[1]
-
Filter the solution through a 0.22-µm nylon filter before analysis.[1]
4. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the filtered derivatized extract into the LC-MS/MS system.[1]
-
Use a suitable reversed-phase column for separation.
-
The mobile phase typically consists of a gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile with formic acid.[3]
-
Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for the specific transitions of the FMOC-derivatized glyphosate and AMPA.
Protocol 2: Phosphate Buffer Extraction with Dichloromethane Cleanup and UPLC-MS/MS Analysis
This method offers an alternative to alkaline extraction and incorporates a cleanup step to reduce matrix interferences.[1][11]
1. Soil Sample Preparation:
-
Follow the same procedure as in Protocol 1 for soil sample preparation.
2. Extraction:
-
Weigh an appropriate amount of the prepared soil sample into a centrifuge tube.
-
Add a phosphate buffer solution (e.g., 0.1 M, pH 9) and sonicate for 30 minutes.[11]
-
Centrifuge the mixture and collect the supernatant.
3. Cleanup:
-
To the supernatant, add an equal volume of dichloromethane to remove organic interferences.
-
Vortex the mixture and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the aqueous (upper) layer containing glyphosate and AMPA.
4. Derivatization:
-
Follow the same FMOC-Cl derivatization procedure as described in Protocol 1.
5. UPLC-MS/MS Analysis:
-
Analyze the final extract using a UPLC-MS/MS system, similar to the conditions described in Protocol 1. The use of UPLC can offer improved chromatographic resolution and sensitivity.
Mandatory Visualization
References
- 1. alanplewis.com [alanplewis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Glyphosate Isopropylammonium In Vitro Solubility
Welcome to the technical support center for troubleshooting issues related to the in vitro solubility of glyphosate (B1671968) isopropylammonium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My glyphosate isopropylammonium salt is not dissolving properly in water. What could be the issue?
A1: Several factors can affect the solubility of this compound salt in water. Firstly, ensure you are using the salt form, as glyphosate acid has very poor water solubility.[1][2][3] The isopropylamine (B41738) salt is specifically produced to enhance water solubility.[4][5] If you are using the correct form and still face issues, consider the pH of your water. The solubility of glyphosate and its salts is pH-dependent.[6][7][8] Also, check the temperature of the water; warming the solution gently may aid dissolution.[1]
Q2: I observed precipitation after dissolving this compound salt in my buffer solution. Why is this happening?
A2: Precipitation can occur due to interactions with other ions in your buffer. Glyphosate is a weak acid and can form complexes with positively charged ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in hard water and some buffer preparations.[9] These complexes can be less soluble than the isopropylamine salt, leading to precipitation.[9] To mitigate this, it is recommended to use deionized or distilled water and to add ammonium (B1175870) sulfate (B86663) to the water before adding the glyphosate salt, as this can prevent the formation of less soluble complexes.[9][10]
Q3: Can I dissolve this compound salt in organic solvents like DMSO or ethanol?
A3: It is generally not recommended to dissolve this compound salt in most organic solvents. Glyphosate itself is insoluble in most organic solvents such as acetone, ethanol, and xylene.[7] While some data exists for solubility in specific organic solvents (e.g., 15,880 mg/L in methanol (B129727) at 20°C), water is the preferred solvent for the isopropylammonium salt due to its high solubility.[7] Some sources indicate that glyphosate is only slightly soluble in DMSO.[11] If an organic solvent must be used, it is crucial to first prepare a concentrated stock solution in an appropriate solvent and then make further dilutions into aqueous buffers, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects in your experiments.[11]
Q4: What is the optimal pH for dissolving and maintaining the solubility of this compound salt?
A4: The solubility of this compound salt is significantly influenced by pH. For instance, at 25°C, the solubility of the salt is 1,050,000 mg/L at pH 4.3, whereas for glyphosate acid at 20°C, it is 10,500 mg/L at pH 1.9.[7][8] Patents for preparing aqueous solutions of this compound often describe adjusting the pH to a range of 4.0 to 6.8 to ensure stability and prevent precipitation.[1][12] It is advisable to maintain the pH of your stock solutions and experimental media within this range.
Q5: How should I prepare a stable stock solution of this compound salt?
A5: To prepare a stable stock solution, dissolve the this compound salt in high-purity, deionized water. It is recommended to adjust the pH of the solution to between 4.0 and 5.0.[12] For long-term storage, it is best to store the solution at room temperature (20-25°C).[13] Aqueous solutions of glyphosate are generally recommended to be used within a day, and preparing fresh solutions for experiments is ideal.[11]
Troubleshooting Guides
Issue: Precipitate Formation in Solution
If you observe a precipitate after dissolving this compound salt, follow these troubleshooting steps:
-
Verify the Salt Form : Ensure you are using this compound salt and not glyphosate acid, which has significantly lower water solubility.[3]
-
Check Water Purity : Use deionized or distilled water to prepare your solutions. Tap water or buffers with high mineral content can introduce ions like Ca²⁺ and Mg²⁺ that can cause precipitation.[9]
-
Adjust pH : Measure the pH of your solution. If it is outside the optimal range of 4.0-6.8, adjust it accordingly using a suitable acid or base.[1][12]
-
Add Ammonium Sulfate : If using water that may contain interfering ions, add ammonium sulfate to the water and ensure it is fully dissolved before adding the this compound salt.[9][10]
-
Temperature : Gently warm the solution while stirring. Some preparations of glyphosate solutions involve maintaining a temperature of around 30-32°C during dissolution.[1]
Issue: Incomplete Dissolution
If the this compound salt is not dissolving completely:
-
Increase Solvent Volume : You may be attempting to create a supersaturated solution. Refer to the solubility data to ensure you are not exceeding the solubility limit at the given temperature and pH.
-
Agitation : Ensure the solution is being adequately stirred or agitated to facilitate dissolution.
-
Gentle Heating : As mentioned, gently warming the solution can help increase the rate of dissolution.[1]
-
pH Adjustment : Check and adjust the pH to be within the optimal range for high solubility (pH 4.0-5.0).[12]
Data Presentation
Solubility of Glyphosate and its Isopropylammonium Salt
| Compound | Solvent | Temperature (°C) | pH | Solubility (mg/L) |
| Glyphosate | Water | 25 | - | 12,000[7] |
| Glyphosate | Water | 20 | 1.9 | 10,500[7][8] |
| This compound Salt | Water | 25 | 4.3 | 1,050,000[7][8] |
| This compound Salt | Water | 20 | 7 | 1,050,000[5] |
| This compound Salt | Dichloromethane | 20 | - | 184[7] |
| This compound Salt | Methanol | 20 | - | 15,880[7] |
Experimental Protocols
Protocol for Preparing a 100 mM Aqueous Stock Solution of this compound Salt
Materials:
-
This compound salt (MW: 228.18 g/mol )
-
High-purity, deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Methodology:
-
Weigh out 2.28 g of this compound salt for a final volume of 100 mL.
-
Add approximately 80 mL of deionized water to a beaker with a stir bar.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the weighed this compound salt to the water.
-
Continue stirring until the salt is completely dissolved. Gentle warming to around 30°C can be applied if dissolution is slow.[1]
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to between 4.5 and 5.0 by adding 0.1 M HCl or 0.1 M NaOH dropwise.[12]
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store the stock solution at room temperature. For best results, prepare fresh solutions for each experiment.[11][13]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
References
- 1. CN104031085A - Preparation method for this compound aqueous solution - Google Patents [patents.google.com]
- 2. CN1235479C - Glyphosate isopropyl amine salt solution preparation method and its composition as herbicide - Google Patents [patents.google.com]
- 3. CN102396521A - Glyphosate isopropylamine salt aqueous solution and preparation method thereof - Google Patents [patents.google.com]
- 4. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 5. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 6. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 7. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 10. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CN1958594A - Method for preparing solid of glyphosate isopropyl amine salt - Google Patents [patents.google.com]
- 13. esslabshop.com [esslabshop.com]
Technical Support Center: Optimizing Glyphosate Isopropylammonium Concentration for Plant Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of glyphosate (B1671968) isopropylammonium for plant cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of glyphosate in plant cells?
Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[1] By blocking this pathway, glyphosate prevents the production of these essential amino acids, leading to a halt in protein synthesis and ultimately, cell death.[1]
Q2: Why is glyphosate isopropylammonium salt used in cell culture instead of the acid form?
Glyphosate is a weak acid. The isopropylamine (B41738) salt form enhances its solubility and facilitates its uptake into plant cells.[2][3] Once inside the cell, the salt dissociates, and the glyphosate acid is the active molecule that inhibits the EPSPS enzyme.[3][4]
Q3: Are there any effects of glyphosate on plant cells beyond the shikimate pathway?
Yes, research suggests that glyphosate can have broader effects on plant physiology. Inhibition of the shikimate pathway can lead to the generation of reactive oxygen species (ROS) due to disruptions in photosynthetic electron transport, especially in the presence of light.[5] Glyphosate has also been shown to influence plant defense signaling pathways, such as the jasmonic acid (JA) pathway, and can affect the production of other hormones like auxins.[6][7]
Q4: Can plant cells develop resistance to glyphosate in culture?
Yes, it is possible to select for glyphosate-resistant plant cell lines in vitro.[8][9] Resistance mechanisms can include the amplification of the EPSPS gene, leading to overexpression of the target enzyme, or mutations in the EPSPS gene that reduce its sensitivity to glyphosate.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complete cell death at all tested concentrations | The initial glyphosate concentration is too high for the specific plant species or cell line. | Start with a much lower concentration range and perform a dose-response curve to determine the IC50 value (the concentration that inhibits growth by 50%). For example, for lettuce leaf discs, the I50 was found to be 53.8 µM.[10] |
| The cell culture is highly sensitive to glyphosate. | Consider using a stepwise selection process, gradually increasing the glyphosate concentration in the medium over several subcultures to allow for adaptation and selection of resistant cells.[11] | |
| No observable effect of glyphosate, even at high concentrations | The plant species or cell line may have a natural tolerance to glyphosate. | Confirm the viability of your glyphosate stock solution. If possible, test it on a known sensitive cell line. Investigate the inherent resistance mechanisms of your plant species. |
| The glyphosate is not being effectively taken up by the cells. | Ensure the pH of the medium is within the optimal range for glyphosate uptake. The use of the isopropylamine salt is intended to aid uptake.[2][3] | |
| Inconsistent results between experiments | Variability in the age or physiological state of the cell cultures. | Use cell cultures at a consistent growth stage for all experiments. The age of the culture can influence its response to glyphosate selection.[9] |
| Inaccurate preparation of glyphosate stock solutions. | Prepare a fresh, sterile-filtered stock solution of this compound for each set of experiments and store it properly. | |
| "Escapes" - surviving cells that are not truly resistant | Incomplete exposure of all cells to the selective agent. | Ensure uniform distribution of glyphosate in the culture medium. For suspension cultures, maintain adequate agitation. For callus cultures on solid media, ensure good contact between the callus and the medium. |
| Protection of some cells within a callus mass. | Subculture surviving calli onto fresh medium with the same or a slightly higher concentration of glyphosate to confirm resistance. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Leaf Disc Assay
This protocol is adapted from studies on lettuce and is useful for establishing a baseline sensitivity to glyphosate.[10]
Materials:
-
Young, healthy leaves from the plant of interest
-
Sterile petri dishes
-
Sterile filter paper
-
Cork borer (e.g., 5 mm diameter)
-
Plant cell culture medium (e.g., MS medium) supplemented with appropriate hormones for callus induction
-
This compound stock solution (sterile filtered)
-
Sterile water
-
Forceps and scalpels
Procedure:
-
Surface sterilize the leaves using a standard protocol (e.g., 70% ethanol (B145695) for 30 seconds followed by 10% bleach solution with a drop of Tween 20 for 10 minutes, and then rinsed 3-4 times with sterile water).
-
Aseptically cut leaf discs of a uniform size using a sterile cork borer.
-
Prepare a series of petri dishes with your chosen callus induction medium containing a range of this compound concentrations. A good starting range for a sensitive species might be 0, 20, 40, 60, 80, 100, 200, and 400 µM.[10]
-
Place a sterile filter paper in each petri dish and moisten it with the corresponding glyphosate-containing medium.
-
Place a set number of leaf discs (e.g., 5-10) on the filter paper in each dish.
-
Seal the petri dishes and incubate under appropriate light and temperature conditions for your plant species.
-
After a set period (e.g., 2-4 weeks), assess the response. This can be done by measuring the fresh or dry weight of the callus that has formed on the leaf discs.
-
Calculate the percent inhibition of growth for each concentration relative to the control (0 µM glyphosate).
-
Plot the percent inhibition against the logarithm of the glyphosate concentration to determine the IC50 value.
Protocol 2: Selection of Glyphosate-Resistant Cells in Suspension Culture
This protocol describes a general method for selecting resistant cell lines.
Materials:
-
Established, healthy plant cell suspension culture
-
Liquid culture medium appropriate for the cell line
-
This compound stock solution (sterile filtered)
-
Sterile flasks
-
Shaker incubator
Procedure:
-
Start with a healthy, actively growing cell suspension culture.
-
Determine the IC50 of your cell line to glyphosate (a preliminary experiment similar to Protocol 1 but with suspension culture aliquots may be necessary).
-
Begin the selection by adding this compound to the culture medium at a concentration that is inhibitory but not lethal (e.g., around the IC50 value). For sugarcane, a starting concentration of 0.8 mM was used.[12]
-
Subculture the surviving cells regularly into fresh medium containing the same concentration of glyphosate.
-
Once the culture has stabilized and is growing well at this concentration, gradually increase the glyphosate concentration in the subsequent subcultures. This stepwise increase allows for the selection of cells with higher levels of resistance. Carrot cells have been adapted to grow in up to 25 mM glyphosate using this method.[11]
-
Continue this process until the desired level of resistance is achieved.
-
To confirm that the resistance is stable, culture the selected cells in glyphosate-free medium for several subcultures and then re-expose them to the selection concentration. A truly resistant line should retain its tolerance.
Quantitative Data Summary
Table 1: Experimentally Determined Glyphosate Concentrations for 50% Inhibition (IC50) in Plant Tissues
| Plant Species | Explant Type | Glyphosate Concentration (µM) for IC50 | Reference |
| Lettuce (Lactuca sativa) | Leaf Discs | 53.8 | [10] |
| Lettuce (Lactuca sativa) | Seedlings | 7.6 | [10] |
Table 2: Glyphosate Concentrations Used for In Vitro Selection of Resistant Cell Lines
| Plant Species | Culture Type | Glyphosate Concentration Range | Outcome | Reference |
| Sugarcane | Cell Suspension | 0.8 mM (initial selection) | Tolerant cell line established | [12] |
| Carrot (Daucus carota) | Cell Suspension | Stepwise increase up to 25 mM | 52-fold increase in tolerance | [11] |
| Lettuce (Lactuca sativa) | Leaf Discs (transformed) | Up to 1000 µM | Growth observed, while non-transformed died | [10] |
Visualizations
References
- 1. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 5. Beyond the Shikimate pathway: The novel role of photosynthetic electron transport in mediating hormesis and lethal responses to glyphosate - Durham e-Theses [etheses.dur.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Physiological Mechanisms of Glyphosate Resistance | Weed Technology | Cambridge Core [cambridge.org]
- 9. Length of time in tissue culture can affect the selected glyphosate resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Selection and Characterization of a Carrot Cell Line Tolerant to Glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Glyphosate Isopropylammonium Analysis
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of glyphosate (B1671968) and its isopropylammonium salt, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact glyphosate analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix. In glyphosate analysis, this typically manifests as ion suppression, where the signal for glyphosate is reduced, leading to inaccurate and imprecise quantification.[1][2] The extent of ion suppression can be significant, sometimes exceeding 90% in complex matrices like cereals, and can vary depending on the matrix type and even the particle size of the sample.[1][2] For instance, rye has been shown to cause stronger ionization suppression than wheat.[1]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of glyphosate?
A2: The primary causes of matrix effects in the LC-MS/MS analysis of glyphosate, a highly polar and zwitterionic compound, include:
-
Co-eluting Matrix Components: Endogenous substances from the sample (e.g., salts, lipids, sugars, proteins) can co-elute with glyphosate and interfere with the ionization process in the MS source.
-
Poor Chromatographic Retention: Due to its high polarity, glyphosate has poor retention on traditional reversed-phase LC columns, leading to its elution in the void volume where many other polar matrix components also elute.[3]
-
Chelation: Glyphosate can chelate with metal ions present in the sample or from the LC system, leading to poor peak shape and inconsistent results.[4][5]
Q3: How can I minimize matrix effects during sample preparation?
A3: Several sample preparation strategies can effectively minimize matrix effects:
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering matrix components.[2][6] Various SPE sorbents, including polymeric, cation-exchange, and anion-exchange cartridges, can be employed.[6][7]
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often with modifications, is used for extracting polar pesticides like glyphosate from various food matrices.[8][9]
-
Ultrafiltration: For certain sample extracts, particularly those with particulates like wheat extracts, ultrafiltration can be used for cleanup.[7]
-
Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby mitigating their impact on ionization.[8] A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects.[8]
-
Sample Grinding: The particle size of the sample can influence the severity of matrix effects. Very fine grinding can lead to severe ion suppression.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no glyphosate signal in samples, but present in standards. | Severe ion suppression due to matrix effects. | 1. Implement a sample cleanup step: Utilize Solid-Phase Extraction (SPE) or the QuEChERS method to remove interfering matrix components.[2][8] 2. Dilute the sample extract: A 10- to 100-fold dilution can significantly reduce matrix effects.[8] 3. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. |
| Poor peak shape (e.g., tailing, splitting). | 1. Chelation of glyphosate with metal ions. 2. Poor chromatographic retention. | 1. Add a chelating agent: Incorporate EDTA into the sample preparation or mobile phase to minimize metallic chelation.[4][5] 2. Optimize chromatography: Use a specialized column such as a HILIC, mixed-mode, or ion-exchange column designed for polar compounds.[3][10][11] 3. Passivate the LC system: The nonspecific binding of glyphosate to stainless steel surfaces can be minimized with a passivation solution.[3] |
| Inconsistent results and poor reproducibility. | 1. Variable matrix effects between samples. 2. Incomplete derivatization (if used). | 1. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for variable matrix effects and losses during sample preparation.[7][12][13] 2. Optimize the derivatization reaction: Ensure complete reaction by optimizing parameters such as pH, buffer concentration, reagent concentration, and reaction time.[4][14] |
| High background noise in the chromatogram. | Insufficient sample cleanup. | 1. Improve the cleanup method: Consider a multi-step cleanup approach, for example, combining SPE with another technique. 2. Use a more selective MS/MS transition. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS and SPE Cleanup
This protocol is adapted from methods described for the analysis of glyphosate in food matrices.[8][9]
-
Extraction (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it soak for 10 minutes.
-
Add 10 mL of methanol (B129727) containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The supernatant is the crude extract.
-
-
Cleanup (SPE):
-
Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the crude extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the glyphosate with 5 mL of a suitable solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Pre-column Derivatization with FMOC-Cl
This protocol is based on established methods for the derivatization of glyphosate.[4][5][10]
-
To 1 mL of the sample extract (or standard solution), add 100 µL of borate (B1201080) buffer (pH 9).
-
Add 200 µL of a 10 mM solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile.
-
Vortex the mixture and allow it to react in the dark at room temperature for a specified time (e.g., 2 hours) or at a slightly elevated temperature (e.g., 50°C for 20 minutes).[9]
-
Stop the reaction by adding 130 µL of 2% phosphoric acid.
-
The derivatized sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Matrix Effects in Different Cereal Matrices
| Matrix | Analyte | Signal Suppression (%) | Reference |
| Wheat | Glyphosate | >90% (for <1 mg/kg) | [1] |
| Rye | Glyphosate | Significantly stronger than wheat | [1] |
| Oatmeal | Glyphosate, Glufosinate (B12851) | Lower ion suppression with SPE cleanup | [7] |
| Wheat Flour | Glyphosate, Glufosinate | Higher ion suppression without SPE cleanup | [7] |
Table 2: Comparison of Quantitation Methods
| Method | Mean Percent Difference (%) | Relative Standard Deviation (%) | Reference |
| Standard Addition vs. Isotope Dilution (Glyphosate) | 7.6 | 6.30 | [13] |
| Standard Addition vs. Isotope Dilution (AMPA) | 9.6 | 8.35 | [13] |
Visualizations
Caption: Experimental workflow for glyphosate analysis.
Caption: Troubleshooting logic for low or inconsistent signal.
References
- 1. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. it.restek.com [it.restek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sciex.com [sciex.com]
- 10. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 14. Spectrophotometric determination of glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate using pre-column derivatization [morressier.com]
improving the stability of glyphosate isopropylammonium stock solutions
Technical Support Center: Glyphosate (B1671968) Isopropylammonium Stock Solutions
Welcome to the technical support center for glyphosate isopropylammonium salt (IPA) solutions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability and efficacy of their stock solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
Glyphosate itself is a weak acid.[1][2] For use in aqueous solutions, it is converted into a salt to improve its solubility and stability.[3][4] The isopropylammonium (IPA) salt is one of the most common forms used in commercial formulations.[5][6][7] The herbicidal activity comes from the glyphosate acid component, which is released once the salt dissociates in the plant.[2][6]
Q2: What are the primary factors that can affect the stability of my glyphosate IPA stock solution?
The main factors that can compromise the stability of your stock solution are:
-
Storage Temperature: Both high and low temperatures can be problematic. Low temperatures can lead to crystallization, while high temperatures can accelerate degradation.[8]
-
pH of the Solution: The pH affects the ionic state of the glyphosate molecule and can influence its stability.[9][10]
-
Incompatible Materials: Contact with certain metals and strong oxidizing agents can cause degradation or hazardous reactions.[11][12][13]
-
Water Quality (for dilutions): The presence of hard water cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the formation of less soluble glyphosate complexes, reducing efficacy.[1][2][6][14]
-
Light Exposure: While generally stable, prolonged exposure to light should be avoided as a best practice for chemical storage.[15][16]
Q3: How does glyphosate degrade, and what are the major degradation products?
Glyphosate primarily degrades through two main pathways, often mediated by microbes in the environment:
-
AMPA Pathway: An oxidative cleavage of the carbon-nitrogen bond results in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate.[17][18][19] This is considered the main degradation path.[5]
-
Sarcosine (B1681465) (C-P Lyase) Pathway: This pathway involves the cleavage of the carbon-phosphorus bond to produce sarcosine and inorganic phosphate (B84403).[17][18][19]
Abiotic degradation can also occur, for example, catalyzed by soil minerals like manganese oxides.[20]
Glyphosate Degradation Pathways
Caption: Major microbial degradation pathways of glyphosate.
Troubleshooting Guide
Problem 1: Precipitate or crystals have formed in my stock solution.
| Potential Cause | Troubleshooting Steps |
| Low-Temperature Storage | The solution has been stored below its crystallization point. Some formulations require storage above 10°F (-12°C) or 25°F (-4°C).[8][12] |
| 1. Gently warm the solution by placing it in a warm room (e.g., 68°F or 20°C) for several days.[8] 2. Once the crystals have redissolved, mix the solution thoroughly by shaking or rolling the container to ensure homogeneity before use.[8] 3. Adjust storage conditions to a higher, stable temperature as recommended. |
Problem 2: I'm observing reduced efficacy or inconsistent results in my experiments.
| Potential Cause | Troubleshooting Steps |
| Hard Water Dilution | Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Zn²⁺) in the dilution water are binding to glyphosate, forming less active complexes.[2][6] Glyphosate activity can be reduced when cation concentrations exceed 250 ppm.[14] |
| 1. Use deionized or distilled water for preparing dilutions. 2. If using tap water, consider its hardness. As a preventative measure, add ammonium (B1175870) sulfate (B86663) (AMS) to the water and ensure it is fully dissolved before adding the glyphosate IPA concentrate.[2][7] | |
| Incorrect pH | The pH of the final spray solution can affect glyphosate uptake by plants. An optimal pH range is often recommended during formulation to ensure stability.[9] |
| 1. Check the pH of your final diluted solution. 2. Adjust the pH if necessary using appropriate buffers, ensuring they are compatible with glyphosate. | |
| Improper Storage | The stock solution may have degraded due to storage in incompatible containers or at improper temperatures. |
| 1. Review storage conditions against the recommendations in the tables below. 2. Ensure the solution is stored in its original container or a compatible one (e.g., stainless steel, plastic, fiberglass).[13] Avoid galvanized or unlined mild steel.[13] |
Troubleshooting Workflow for Reduced Efficacy
Caption: A logical workflow for troubleshooting reduced efficacy.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[11][21][22] Long-term storage at 2-8°C is recommended by some suppliers.[11] Avoid freezing; store above 10-25°F (-12 to -4°C) to prevent crystallization.[8][12] | Prevents chemical degradation and physical changes like crystallization. |
| Container | Keep in a tightly sealed, original container.[11][12][21] | Prevents contamination and volatilization of components. |
| Light | Store away from direct sunlight.[8] | Although relatively stable to photodecomposition, this is a general best practice to prevent potential degradation.[15][16] |
| Shelf Life | Can be stable for a minimum of 5 years under proper conditions.[13] | Indicates long-term stability when stored correctly. |
Table 2: Material Compatibility
| Category | Compatible Materials | Incompatible Materials |
| Storage Containers | Stainless steel, aluminum, plastic, fiberglass, glass-lined containers.[13] | Galvanized steel, unlined mild steel.[13] (Reaction produces flammable hydrogen gas). |
| Chemicals | Ammonium Sulfate (AMS) as a water conditioner.[2][7] | Strong oxidizing agents, strong bases.[11][12][13] Hard water cations (Ca²⁺, Mg²⁺, etc.).[1] |
Experimental Protocols
Protocol 1: Stability Testing of Glyphosate IPA using HPLC
This protocol outlines a general method for determining the concentration of glyphosate in a stock solution over time to assess its stability. This method typically requires derivatization of glyphosate to make it detectable by UV or fluorescence.
Objective: To quantify the concentration of glyphosate in a solution.
Methodology:
-
Sample Preparation:
-
Collect an aliquot of the stock solution at specified time points (e.g., T=0, 1 week, 1 month).
-
Perform a serial dilution of the aliquot with deionized water to bring the concentration within the linear range of the calibration curve.
-
-
Derivatization (with FMOC-Cl):
-
Take a known volume (e.g., 3 mL) of the diluted sample.[23]
-
Add a borate (B1201080) buffer to adjust the pH to an alkaline condition suitable for the reaction.[23]
-
Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in a solvent like acetonitrile.[23][24]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) to form the fluorescent glyphosate-FMOC derivative.[23]
-
Wash the solution with a non-polar solvent like diethyl ether to remove excess unreacted FMOC-Cl.[23]
-
-
Chromatographic Analysis:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.
-
Column: Anion exchange or a C18 reverse-phase column suitable for separating the derivative.[23][25]
-
Mobile Phase: A buffered mobile phase, such as a mixture of potassium phosphate buffer (e.g., 0.05M KH₂PO₄) and acetonitrile.[25]
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the glyphosate-FMOC derivative.
-
Quantification: Prepare a standard curve using known concentrations of a glyphosate standard that have undergone the same derivatization process. Compare the peak area of the sample to the standard curve to determine the concentration.[25]
-
-
Data Analysis:
-
Plot the concentration of glyphosate versus time. A decrease in concentration indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining at each time point. A study found derivatized samples were stable for at least 15-64 days when stored properly.[23][26]
-
References
- 1. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 2. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. journals.flvc.org [journals.flvc.org]
- 9. CN104031085A - Preparation method for this compound aqueous solution - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. aksci.com [aksci.com]
- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 13. reparcorp.com [reparcorp.com]
- 14. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 15. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 16. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Herbicide Glyphosate: Toxicity and Microbial Degradation [mdpi.com]
- 18. TOXICITY OF GLYPHOSATE AND ITS DEGRADATION PRODUCTS IN AQUATIC ECOSYSTEMS: A REVIEW [portal.amelica.org]
- 19. researchgate.net [researchgate.net]
- 20. Degradation of glyphosate by Mn-oxides: mechanisms, pathways, and source tracking [udspace.udel.edu]
- 21. agilent.com [agilent.com]
- 22. cdms.net [cdms.net]
- 23. analusis.edpsciences.org [analusis.edpsciences.org]
- 24. mdpi.com [mdpi.com]
- 25. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 26. pubs.usgs.gov [pubs.usgs.gov]
minimizing degradation of glyphosate isopropylammonium during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of glyphosate (B1671968) isopropylammonium salt samples to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of glyphosate isopropylammonium salt?
A1: The primary and most studied degradation product of glyphosate is aminomethylphosphonic acid (AMPA).[1][2] Microbial activity is a major driver of this degradation, although abiotic processes can also contribute.[1][2][3]
Q2: What are the main factors that can cause degradation of this compound salt during storage?
A2: The stability of this compound salt in samples is primarily affected by:
-
Temperature: Both high temperatures and freeze-thaw cycles can impact stability.[4][5][6][7]
-
pH: Glyphosate stability is pH-dependent.[8][9][10] For instance, glyphosate is most stable at a pH of 5.[9]
-
Light Exposure: Samples should be protected from light to prevent potential photodegradation.[11][12]
-
Presence of Contaminants: Residual chlorine in water samples can rapidly degrade glyphosate.[11] The presence of certain metal ions can also affect its stability.[13]
-
Microbial Activity: In non-sterile samples, microbial degradation is a significant pathway for glyphosate breakdown.[1][2]
Q3: What are the recommended storage temperatures for this compound salt samples?
A3: For analytical water samples, immediate chilling to ≤ 10°C after collection and during transit is recommended, followed by refrigeration at ≤ 6°C in the laboratory.[11] For formulated products, storage between 5°C and 40°C is ideal to prevent degradation or crystallization.[4] Some formulations specify storage above 10°F (-12°C) to prevent crystallization.[5][14] One supplier of the pure chemical compound recommends storage at -20°C.[15]
Q4: How does pH affect the stability of this compound salt solutions?
A4: Glyphosate's chemical form is pH-dependent, which influences its stability.[8] Alkaline conditions (high pH) can lead to alkaline hydrolysis, degrading the pesticide.[9][10] For spray solutions, a pH of 5 is considered optimal for glyphosate stability.[9] For water sampling, acidification to a pH of 3-4 has been used as a preservation method.[16]
Q5: What type of containers should I use for storing my samples?
A5: Amber glass bottles with Teflon-lined lids, polypropylene (B1209903), or polyethylene (B3416737) containers are recommended for water samples to protect them from light and prevent interactions with the container material.[11] For analytical procedures, using polypropylene or PEEK materials for vials and tubing can reduce the analyte's affinity for stainless steel surfaces.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of glyphosate in subsequent analyses. | Degradation during storage. | Review your storage conditions. Ensure samples are stored at the correct temperature (e.g., ≤ 6°C for water samples), protected from light, and that the pH is appropriate.[9][11] |
| Interaction with container surfaces. | Use appropriate containers such as polypropylene or amber glass with Teflon-lined lids.[11][17] For LC/MS analysis, consider using a bio-inert system with PEEK components.[17] | |
| High levels of AMPA detected in samples. | Microbial degradation of glyphosate. | For non-sterile samples, minimize the time between collection and analysis. Store samples refrigerated to slow down microbial activity.[11] The holding time for water samples is typically 14 days.[11] |
| Contamination of the sample. | Ensure that all sampling equipment and containers are thoroughly cleaned and free from contaminants that could contribute to AMPA levels.[1] | |
| Inconsistent results between replicate samples. | Non-homogenous sample. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis, especially if the sample was frozen and has been thawed.[5] |
| Presence of residual chlorine in water samples. | If collecting chlorinated water, add sodium thiosulfate (B1220275) (approx. 100-250 mg/L) at the time of collection to neutralize chlorine.[11] | |
| Crystallization of the sample upon thawing. | Improper storage temperature (too low). | Some formulations can crystallize if stored at temperatures below their recommendation (e.g., below 10°F).[5][14] If crystallization occurs, warm the sample to room temperature (e.g., 68°F or 20°C) and agitate until the crystals redissolve.[5][14] |
Data Summary Tables
Table 1: Recommended Storage Conditions for Glyphosate Water Samples
| Parameter | Recommendation | Source(s) |
| Container | Amber glass with Teflon-lined lids, Polypropylene, or Polyethylene | [11] |
| Preservation | De-chlorination with sodium thiosulfate (if necessary) | [11] |
| Storage Temperature | ≤ 6°C (Refrigerated) | [11] |
| Holding Time | 14 days | [11] |
| Light Condition | Protect from light | [11] |
Table 2: Temperature Effects on Glyphosate Stability
| Temperature Condition | Effect | Source(s) |
| High Temperatures (>40°C) | Can cause degradation through vaporization for some pesticide formulations. | [4] |
| Freezing | Can cause separation of active ingredients and solvents in liquid formulations. Glyphosate itself is stable after thawing but may require agitation to redissolve. | [4][5] |
| 20°C vs. 25°C in Soil | Degradation is faster at 25°C (half-life of 1.69 days) compared to 20°C (half-life of 2.38 days). | [6] |
Experimental Protocols
Protocol 1: Water Sample Collection and Preservation
This protocol is based on guidelines for environmental water sampling to analyze for glyphosate and AMPA.
-
Container Preparation: Use pre-cleaned amber glass bottles with Teflon-lined lids, or polypropylene/polyethylene containers.
-
Sample Collection:
-
Preservation:
-
If the water is known to be chlorinated, add sodium thiosulfate (approximately 100-250 mg/L) to the sample bottle immediately upon collection.[11]
-
-
Storage and Transport:
-
Place the collected sample in a cooler with ice packs to chill to ≤ 10°C immediately after collection.[11]
-
Transport the samples to the laboratory as soon as possible.
-
-
Laboratory Storage:
Protocol 2: Analytical Method for Glyphosate and AMPA using HPLC
This is a generalized summary of a common analytical approach. Specific instrument parameters will need to be optimized.
-
Sample Preparation:
-
For water samples, filtration through a 0.45 µm filter may be required.[18]
-
For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary.
-
-
Derivatization (if required):
-
Instrumentation:
-
Chromatographic Conditions (Example for derivatized analysis):
-
Column: A reversed-phase C18 column is often used, though specialized columns for polar pesticides can provide better results.[19][22]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[11][22]
-
Detection: For fluorescence detection after derivatization, excitation and emission wavelengths are set specific to the derivative formed. For MS/MS, specific parent and daughter ion transitions for glyphosate and AMPA are monitored.[22]
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of glyphosate and AMPA.
-
Isotope-labeled internal standards are often used to improve accuracy and precision.[22]
-
Visualizations
Caption: Recommended workflow for sample handling and storage.
Caption: Primary degradation pathway of glyphosate.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of glyphosate by Mn-oxides: mechanisms, pathways, and source tracking [udspace.udel.edu]
- 4. grainews.ca [grainews.ca]
- 5. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 6. Temperature and Aging Affect Glyphosate Toxicity and Fatty Acid Composition in Allonychiurus kimi (Lee) (Collembola) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nichino.uk [nichino.uk]
- 10. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 13. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 14. journals.flvc.org [journals.flvc.org]
- 15. usbio.net [usbio.net]
- 16. 2009-2017.state.gov [2009-2017.state.gov]
- 17. agilent.com [agilent.com]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 22. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
selecting the appropriate column for glyphosate isopropylammonium HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of glyphosate (B1671968) isopropylammonium.
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in glyphosate isopropylammonium HPLC analysis?
The primary challenge in analyzing glyphosate and its isopropylammonium salt is their high polarity and zwitterionic nature at neutral pH. These characteristics lead to poor retention on traditional reversed-phase (C8, C18) columns. Additionally, glyphosate is known to chelate with metal ions, which can cause poor peak shape and reproducibility if the HPLC system is not properly passivated.
2. What type of HPLC column is most suitable for glyphosate analysis?
Due to its high polarity, direct analysis of underivatized glyphosate is best achieved using columns other than standard reversed-phase columns.[1] Suitable options include:
-
Mixed-Mode Chromatography: These columns offer a combination of retention mechanisms, such as ion exchange and reversed-phase or HILIC, providing good retention and selectivity for polar compounds like glyphosate.[2][3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and are a suitable technique for analyzing underivatized glyphosate.[1][6]
-
Ion-Exchange Chromatography: Both anion-exchange and cation-exchange columns can be used for glyphosate analysis.[2][7] Anion exchange is a common approach, often used after derivatization.[7]
-
Reversed-Phase Chromatography (with derivatization): Glyphosate can be analyzed on reversed-phase columns after derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][8][9] This is necessary because glyphosate itself has a very limited UV absorbance.[5]
3. Can I use a standard C18 column for glyphosate analysis?
Direct analysis of glyphosate on a standard C18 column is generally not recommended due to its high polarity, which results in little to no retention. However, a C18 column can be effectively used if the glyphosate is first derivatized to make it more hydrophobic.[1][8][9]
4. What are some common issues encountered during glyphosate HPLC analysis and how can I troubleshoot them?
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting) | Interaction with metal ions in the HPLC system or column. | Passivate the HPLC system, including the column, by flushing with a solution of EDTA.[10] Consider adding a chelating agent like EDTA to the mobile phase or sample solvent.[10] |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column. Replace the column if necessary.[11] | |
| No or poor retention | Inappropriate column choice for underivatized glyphosate. | Use a mixed-mode, HILIC, or ion-exchange column for direct analysis.[1][5] |
| Mobile phase is too strong. | For HILIC, increase the organic content in the mobile phase. For ion-exchange, decrease the ionic strength of the buffer.[7] | |
| Irreproducible retention times | Fluctuations in mobile phase composition or pH. | Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Baseline noise or drift | Contaminated mobile phase or detector issues. | Filter all mobile phases. Purge the system to remove air bubbles. Ensure the detector lamp is in good condition.[11] |
Recommended HPLC Columns and Conditions
The following tables summarize various columns and starting conditions for this compound analysis.
Table 1: Mixed-Mode and HILIC Columns for Direct Analysis
| Column Name | Stationary Phase Chemistry | Typical Mobile Phase | Detection | Reference |
| Primesep 100 | Cation-exchange | Acetonitrile, Water, TFA | ELSD | [2] |
| Primesep B | Anion-exchange | Acetonitrile, Water, TFA | ELSD | [2][3] |
| Newcrom B | Mixed-mode | Acetonitrile, Water, Phosphoric acid | UV (200 nm) | [4] |
| Amaze HA | Reversed-phase, Anion-exchange | Acetonitrile, Water, Ammonium formate | Corona CAD | [5] |
| Click TE-Cys | Cysteine-based zwitterionic | Not specified | MS/MS | [1] |
| HILICpakTM VT-50 2D | Polymer-based HILIC | Not specified | LC/MS/MS | [6] |
Table 2: Ion-Exchange and Reversed-Phase (with Derivatization) Columns
| Column Type | Derivatization Agent | Typical Mobile Phase | Detection | Reference |
| Anion Exchange (SAX, N(CH3)2) | FMOC-Cl | Phosphate buffer, Acetonitrile | Fluorescence | [7] |
| Cation-Exchange | None (post-column derivatization) | Not specified | Fluorescence | [12] |
| Reversed-Phase (C18) | FMOC-Cl | Acetonitrile, Ammonium acetate | UV (254 nm) | [8] |
| Reversed-Phase (C18) | FMOC-Cl | Phosphate buffer, Acetonitrile | Fluorescence | [9] |
| Amino | None | Phosphate buffer | UV (196 nm) | [13] |
Experimental Protocols
Protocol 1: Direct Analysis using a Mixed-Mode Column (Based on Newcrom B)
-
Column: Newcrom B, 3.2 x 100 mm, 5 µm.[4]
-
Mobile Phase: 10% Acetonitrile, 90% Water with 0.08% Phosphoric Acid.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV at 200 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: 5 µL.
Protocol 2: Analysis with Pre-Column Derivatization using FMOC-Cl and a Reversed-Phase Column
-
Derivatization Procedure:
-
To 1 mL of sample or standard solution, add 1 mL of 5% (w/v) sodium tetraborate (B1243019) solution and 1 mL of 10 g/L FMOC-Cl in acetonitrile.[8]
-
Shake the mixture for 1 hour in the dark at room temperature.[8]
-
Centrifuge the solution at 4500 rpm for 10 minutes.[8]
-
The supernatant is ready for injection.[8]
-
-
Column: Lichrospher 100 ODS (C18), 5 µm, 250 x 4.6 mm.[8]
-
Mobile Phase: 60% Acetonitrile, 40% of 50 mM Ammonium acetate.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 5 µL.[8]
Workflow for HPLC Column Selection
Caption: Logical workflow for selecting an appropriate HPLC column for glyphosate analysis.
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Glyphosate by Cation Exchange and Anion Exchange | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Isopropylamine and Glyphosate | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Glyphosate on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 7. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. nepjol.info [nepjol.info]
- 10. chromforum.org [chromforum.org]
- 11. realab.ua [realab.ua]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. glyphosate.eu [glyphosate.eu]
Technical Support Center: Troubleshooting Poor Peak Shape in Glyphosate Isopropylammonium Chromatography
Welcome to our dedicated support center for resolving common chromatographic issues encountered during the analysis of glyphosate (B1671968) and its isopropylammonium salt. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and solve problems related to poor peak shape, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may be facing in the laboratory.
Q1: Why am I observing significant peak tailing for my glyphosate peak?
A1: Peak tailing for glyphosate is a common issue and can be attributed to several factors, often related to interactions between the analyte and the chromatographic system.
-
Chelation with Metal Ions: Glyphosate is a strong chelating agent and can interact with trace metal ions (like iron) present in the HPLC flow path, including the column, tubing, and frits.[1][2][3] This interaction can lead to secondary retention mechanisms and result in significant peak tailing.[2]
-
Secondary Silanol (B1196071) Interactions: If using a silica-based column, residual silanol groups on the stationary phase can interact with the polar functional groups of glyphosate, causing tailing. This is particularly relevant for basic compounds.
-
Inappropriate Mobile Phase pH: The ionization state of glyphosate is highly dependent on the mobile phase pH.[4][5] An unsuitable pH can lead to undesirable interactions with the stationary phase and contribute to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[6]
Troubleshooting Steps:
-
Metal Chelation Mitigation:
-
System Passivation: Passivate the HPLC system by flushing it with a solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent. A common procedure involves eluting with 40 mM EDTA overnight at a low flow rate.[1]
-
Mobile Phase Additive: Add a chelating agent like EDTA to your mobile phase.[1][3] However, be cautious as high concentrations of EDTA (≥5%) can cause ion suppression in mass spectrometry detection.[3] Medronic acid has also been suggested as an alternative to EDTA.[1][2]
-
-
Optimize Mobile Phase:
-
Adjust pH: Carefully control the mobile phase pH to ensure a consistent ionization state for glyphosate.[4] The optimal pH will depend on the stationary phase being used.
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a stable pH and can contribute to peak tailing. Consider increasing the buffer concentration.[6]
-
-
Address Stationary Phase Interactions:
-
Sample Concentration:
-
Reduce Injection Volume/Concentration: To rule out column overload, try reducing the sample concentration or the injection volume.[8]
-
Q2: My glyphosate peak is showing fronting. What are the likely causes and solutions?
A2: Peak fronting, where the peak is asymmetric with a leading edge that is less steep than the trailing edge, is less common than tailing for glyphosate but can still occur.
-
Sample Overload: Injecting a sample that is too concentrated or in too large a volume is a primary cause of peak fronting.[9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[9][10][11]
-
Column Degradation: A collapsed column bed or a void at the column inlet can disrupt the sample band and cause peak distortion, including fronting.[9][12]
Troubleshooting Steps:
-
Optimize Sample Injection:
-
Ensure Solvent Compatibility:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Check Column Integrity:
-
Column Flushing and Regeneration: If you suspect column degradation, try backflushing the column (if permitted by the manufacturer).
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[12]
-
Q3: How does derivatization with FMOC-Cl affect the peak shape of glyphosate?
A3: Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a widely used technique to improve the chromatographic properties and detectability of glyphosate.[13][14][15]
-
Improved Retention and Peak Shape: Derivatization with FMOC-Cl makes the highly polar glyphosate molecule more hydrophobic, allowing for better retention on reversed-phase columns and often resulting in improved peak shape.[13]
-
Potential for Interferences: The derivatization reaction itself can introduce byproducts, such as FMOC-OH, which may interfere with the glyphosate peak if not properly managed.[14]
Key Experimental Considerations for Optimal Derivatization:
-
Reaction pH: The derivatization reaction must be carried out under alkaline conditions, typically by adding a borate (B1201080) buffer to achieve a pH of around 9.[13]
-
FMOC-Cl Concentration: The concentration of the derivatizing agent is critical. Insufficient FMOC-Cl will lead to incomplete derivatization, while an excessive amount can result in interfering byproducts.[3]
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete derivatization without degradation of the analyte or reagent.[14]
Troubleshooting Derivatization-Related Peak Issues:
-
Optimize Reaction Conditions: Systematically evaluate the pH, FMOC-Cl concentration, reaction time, and temperature to ensure a complete and clean reaction.
-
Sample Cleanup: If interfering peaks are observed, an additional cleanup step after derivatization, such as a liquid-liquid extraction, may be necessary to remove excess reagent and byproducts.[16]
Experimental Protocols
Protocol 1: HPLC System Passivation with EDTA
This protocol is designed to remove metal ion contamination from the HPLC system, which can cause peak tailing with chelating analytes like glyphosate.[1]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
-
HPLC-grade water
Procedure:
-
Prepare a 40 mM EDTA solution by dissolving the appropriate amount of EDTA in HPLC-grade water.
-
Disconnect the column from the system.
-
Replace the mobile phase reservoirs with the 40 mM EDTA solution.
-
Flush the entire HPLC system (pump, injector, tubing, and detector) with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) overnight.
-
After passivation, thoroughly flush the system with fresh, HPLC-grade water to remove all traces of the EDTA solution.
-
Reconnect the column and equilibrate with your mobile phase before resuming analysis.
Protocol 2: Pre-Column Derivatization of Glyphosate with FMOC-Cl
This is a general procedure for the derivatization of glyphosate prior to HPLC analysis. Optimization may be required based on your specific sample matrix and instrumentation.[3][13][15]
Materials:
-
Glyphosate standard or sample extract
-
Borate buffer (e.g., 0.1 M, pH 9)
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 5 mg/mL in acetonitrile)
-
Phosphoric acid solution (to stop the reaction)
Procedure:
-
To an appropriate volume of your sample or standard, add the borate buffer to adjust the pH to approximately 9.
-
Add the FMOC-Cl solution. The molar ratio of FMOC-Cl to glyphosate should be in excess to ensure complete reaction.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes). This step may require optimization.
-
Stop the reaction by adding a small volume of phosphoric acid solution to lower the pH.
-
The derivatized sample is now ready for injection into the HPLC system.
Quantitative Data Summary
Table 1: Effect of Mobile Phase Additives on Glyphosate Analysis
| Additive | Concentration | Observed Effect on Peak Shape | Potential Side Effects | Reference |
| EDTA | 1% | Minimized metallic chelation, ensuring reproducible retention times and peaks. | Concentrations ≥5% can cause ion suppression in MS detection. | [3] |
| Medronic Acid | 5 µM | Recommended to eliminate chelation by metal ions and improve peak shape. | Can cause reduced signal intensity (ion suppression) for all analytes. | [2] |
Visual Troubleshooting Guides
Below are logical workflows to guide you through the process of troubleshooting poor peak shape in glyphosate chromatography.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Troubleshooting workflow for addressing peak fronting.
References
- 1. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
- 2. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Separation of Isopropylamine and Glyphosate | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nepjol.info [nepjol.info]
- 16. analusis.edpsciences.org [analusis.edpsciences.org]
interference from other pesticides in glyphosate isopropylammonium detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of glyphosate (B1671968) isopropylammonium.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results in LC-MS/MS Analysis
Possible Cause A: Matrix Effects
The most common cause of inaccurate quantification in LC-MS/MS is the matrix effect, where co-eluting compounds from the sample matrix suppress or enhance the ionization of glyphosate, leading to lower or higher readings, respectively. This is particularly prevalent in complex matrices like cereals, soil, and plant tissues.[1][2][3]
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. The "extrapolative dilution" approach can be effective in compensating for the matrix effect.[1][2]
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample extract and remove interfering compounds. Oasis HLB cartridges have shown good recovery for glyphosate in various food matrices.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is frequently used for pesticide analysis and can help mitigate matrix effects.[4]
-
-
Chromatographic Separation:
-
Column Selection: Employing columns designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (combining reversed-phase and weak anion-exchange), can improve the separation of glyphosate from matrix interferences.[5][6]
-
Gradient Optimization: Adjust the mobile phase gradient to achieve better separation of glyphosate from co-eluting matrix components.
-
-
Use of Internal Standards: While isotope-labeled internal standards (e.g., ¹³C₂-¹⁵N glyphosate) are used to compensate for matrix effects, they may not always co-elute perfectly with the native analyte and thus may not fully correct for ionization suppression.[1][2]
-
Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can make glyphosate less polar, improving its retention on reversed-phase columns and potentially reducing matrix effects.[5][6][7]
Experimental Protocol: Sample Preparation using SPE
This protocol provides a general guideline for solid-phase extraction to reduce matrix interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 5. CA2347054A1 - Linker-assisted immunoassay for glyphosate - Google Patents [patents.google.com]
- 6. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glyphosate Isopropylammonium Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of glyphosate (B1671968) isopropylammonium from soil samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting glyphosate isopropylammonium from soil?
A1: The optimal pH for glyphosate extraction is generally in the alkaline range. Several studies indicate that adjusting the pH of the extraction solution to 9 or higher can significantly improve recovery rates.[1] This is because at higher pH values, the glyphosate molecule is more anionic, reducing its adsorption to negatively charged soil colloids and increasing its solubility in the aqueous extraction phase.
Q2: Which extraction solutions are most effective for this compound?
A2: Common and effective extraction solutions include:
-
Aqueous solutions of sodium phosphate (B84403) and trisodium (B8492382) citrate.[1]
-
Phosphate buffers.[2]
-
Potassium hydroxide (B78521) (KOH) solutions (e.g., 0.6M).[3]
The choice of extraction solution can depend on the specific soil type and the subsequent analytical method. Alkaline solutions are generally preferred to deprotonate the glyphosate molecule and facilitate its release from soil particles.
Q3: How can I minimize matrix interference from soil organic matter during analysis?
A3: Matrix interference from soil organic matter is a common challenge.[2] Several strategies can be employed to mitigate these effects:
-
Cleanup Steps: Incorporate a cleanup step after the initial extraction. This can involve washing the extract with a non-polar solvent like n-hexane to remove organic contaminants.[1]
-
Solid Phase Extraction (SPE): Using SPE cartridges can effectively remove interfering compounds before analysis.[2]
-
Derivatization: Derivatization of glyphosate with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) not only improves its chromatographic properties but can also help in separating it from matrix components during analysis by HPLC with fluorescence detection.
Q4: What are the recommended analytical techniques for quantifying glyphosate in soil extracts?
A4: The most common and reliable analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method typically requires a pre- or post-column derivatization step since glyphosate lacks a chromophore.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can often detect glyphosate at very low concentrations without the need for derivatization.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Glyphosate Recovery | 1. Suboptimal Extraction pH: The pH of the extraction solution may not be in the optimal alkaline range, leading to strong adsorption of glyphosate to soil particles.[5][6] 2. Inadequate Extraction Time/Agitation: Insufficient contact time or agitation between the soil sample and the extraction solution. 3. Inappropriate Extraction Solvent: The chosen solvent may not be effective for the specific soil type. | 1. Optimize pH: Adjust the pH of your extraction solution to a range of 9-11. Perform small-scale pilot experiments to determine the optimal pH for your specific soil type. 2. Increase Extraction Efficiency: Increase the shaking or sonication time during the extraction step. Ensure thorough mixing of the soil and solvent. 3. Test Different Solvents: Experiment with different alkaline extraction solutions such as phosphate buffers or potassium hydroxide solutions.[2][3] |
| High Matrix Interference / Poor Chromatographic Peak Shape | 1. Co-extraction of Organic Matter: High organic matter content in the soil can lead to the co-extraction of interfering substances.[2] 2. Insufficient Cleanup: The cleanup step may not be effectively removing all interfering compounds. | 1. Implement/Optimize Cleanup: Introduce or optimize a cleanup step. This could involve liquid-liquid extraction with a non-polar solvent or using Solid Phase Extraction (SPE) cartridges.[1][2] 2. Dilution: Diluting the extract can sometimes reduce the concentration of interfering substances to a level where they do not significantly impact the analysis. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Soil Samples: The soil samples may not be properly homogenized, leading to variations in glyphosate concentration between subsamples. 2. pH Fluctuation: The pH of the extraction solution may not be consistent across all samples. 3. Incomplete Derivatization: If using a derivatization method, the reaction may be incomplete or variable. | 1. Homogenize Samples: Thoroughly mix and sieve soil samples before taking aliquots for extraction. 2. Buffer the Extraction Solution: Use a buffer solution to maintain a stable pH during extraction. 3. Optimize Derivatization: Ensure the pH of the extract is appropriate for the derivatization reaction (e.g., pH 9 for FMOC-Cl). Also, optimize the reaction time and temperature. |
Quantitative Data on pH Optimization
The following table summarizes the effect of pH on the extraction recovery of glyphosate from soil, as compiled from various studies.
| Soil Type | Extraction Solution | pH | Glyphosate Recovery (%) | Reference |
| Clay Loam | Water | 8.38 | Not specified, but alkaline pH was part of the final method | [7] |
| Not Specified | Phosphate Buffer | 9 | Good recovery (specific % not stated) | [1] |
| Various Agricultural Soils | Potassium Hydroxide | Alkaline (exact pH not specified) | Generally higher recoveries than phosphate method | [2] |
| Forest Soil | Aqueous Solution | 12 | 87.8% removal (adsorption study) | [8] |
Note: The available literature often emphasizes the importance of alkaline pH for efficient extraction without providing a direct comparative study of multiple pH points for the same soil and method. The data suggests a strong trend of increased extraction efficiency at higher pH values.
Experimental Protocols
Protocol 1: Alkaline Phosphate Buffer Extraction for HPLC-FLD Analysis
This protocol is based on methodologies that utilize an alkaline buffer for extraction followed by derivatization for fluorescence detection.[1]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.
-
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution (e.g., 0.1 M sodium phosphate buffer) and adjust the pH to 9.0 using a suitable base (e.g., NaOH).
-
Agitate the mixture vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 5000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Cleanup:
-
To the collected supernatant, add 10 mL of n-hexane.
-
Vortex for 2 minutes to remove non-polar interferences.
-
Allow the layers to separate and discard the upper n-hexane layer.
-
-
Derivatization (with FMOC-Cl):
-
Take a 1 mL aliquot of the cleaned extract.
-
Add 1 mL of a borate (B1201080) buffer (pH 9).
-
Add 1 mL of FMOC-Cl solution (in a suitable organic solvent like acetonitrile).
-
Vortex the mixture and let it react in the dark for a specified time (e.g., 1 hour) at room temperature.
-
Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.
-
-
Analysis:
-
Filter the derivatized sample through a 0.45 µm syringe filter.
-
Inject an aliquot into the HPLC system equipped with a fluorescence detector.
-
Visualizations
Caption: Workflow for optimizing pH in glyphosate extraction from soil.
References
- 1. researchgate.net [researchgate.net]
- 2. alanplewis.com [alanplewis.com]
- 3. researchgate.net [researchgate.net]
- 4. hh-ra.org [hh-ra.org]
- 5. Changes in soil pH and addition of inorganic phosphate affect glyphosate adsorption in agricultural soil | Semantic Scholar [semanticscholar.org]
- 6. The effect of pH and ionic strength on the adsorption of glyphosate onto ferrihydrite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
reducing background noise in glyphosate isopropylammonium mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of glyphosate (B1671968) isopropylammonium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in glyphosate mass spectrometry?
High background noise in glyphosate analysis can originate from several sources. The primary culprits include contamination from solvents, reagents, and sample matrices.[1][2][3] The high polarity and chelating nature of glyphosate can also cause it to interact with metal components in the LC system, leading to poor peak shape and elevated baseline noise.[4][5][6] Additionally, co-eluting matrix components can cause ion suppression or enhancement, further complicating analysis.[1][7]
Q2: Why am I seeing poor peak shape or no peak at all for glyphosate?
Poor or absent peaks are a frequent issue. This can be due to glyphosate's strong affinity for metal surfaces within the HPLC system, such as stainless steel tubing and frits, which causes adsorption and peak tailing.[4][8][9] Insufficient retention on the analytical column is another common reason, especially when using standard reversed-phase columns.[8][9] The presence of trace metals in the sample or mobile phase can also lead to the formation of metal complexes, resulting in poor chromatographic performance.[5]
Q3: Is derivatization necessary for glyphosate analysis by LC-MS/MS?
While older methods often required derivatization with reagents like FMOC-Cl to improve chromatographic retention and detection, modern LC-MS/MS instruments and specialized columns generally allow for the direct analysis of underivatized glyphosate.[10] Direct analysis is often preferred as it simplifies sample preparation and avoids potential interference from derivatization by-products.[11]
Q4: What type of analytical column is best suited for glyphosate analysis?
Due to glyphosate's high polarity, standard C18 columns provide minimal retention.[8] Columns with alternative chemistries are recommended, such as:
-
Ion-exchange columns: These provide strong retention for ionic compounds like glyphosate.[4][10]
-
Mixed-mode columns: Columns combining ion-exchange and reversed-phase or HILIC properties offer balanced retention.[8][9][12]
-
Hypercarb (Porous Graphitic Carbon) columns: These can provide good retention for polar compounds.
Troubleshooting Guides
Issue 1: High Background Noise and Poor Signal-to-Noise (S/N) Ratio
This is one of the most prevalent challenges. Follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents (water, methanol (B129727), acetonitrile) and mobile phase additives (e.g., ammonium (B1175870) formate) are of LC-MS grade.[1] HPLC-grade solvents can introduce significant background ions.[1]
-
Clean the Ion Source: Contaminants can build up in the mass spectrometer's ion source over time. Perform a "steam clean" by running a high flow of aqueous mobile phase at high temperatures overnight to bake out contaminants.[13]
-
Analyze Blanks: Inject a series of blanks, starting with pure solvent and then your mobile phase, to isolate the source of contamination. If the noise appears with the mobile phase, remake it with fresh reagents.[13]
-
Passivate the LC System: Glyphosate's chelating properties cause it to bind to active metal sites in the LC flow path. Passivating the system by injecting a solution of EDTA can mitigate this issue and reduce baseline noise and peak tailing.[5][6]
-
Optimize Sample Cleanup: Matrix components are a major source of interference.[1] If you are analyzing complex samples (e.g., food, urine), use a robust sample preparation method like Solid Phase Extraction (SPE) to remove interfering substances.
-
Review LC Method: Ensure your chromatographic gradient effectively separates glyphosate from the solvent front and other matrix components. Use a divert valve to direct the highly polar, unretained components to waste at the beginning of the run instead of into the mass spectrometer.[14]
Issue 2: Poor or Inconsistent Peak Shape (Tailing, Broadening)
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Address Metal Interactions: The primary cause of poor peak shape for glyphosate is its interaction with metal ions.
-
System Passivation: As mentioned previously, passivate the entire LC flow path. A simple method involves injecting a passivation solution to coat the stainless steel surfaces.[8][9]
-
Use Chelating Agents: Adding a small amount of a chelating agent like EDTA to the mobile phase or sample can complex with trace metals, preventing them from interacting with glyphosate and improving peak shape.[5][6]
-
-
Evaluate Analytical Column: Ensure you are using a column that provides adequate retention for glyphosate, such as a mixed-mode, ion-exchange, or HILIC column.[8][9][12]
-
Optimize Mobile Phase pH: The pH of the mobile phase affects the ionization state of glyphosate and its interaction with the stationary phase. Ensure the pH is stable and optimized for your column. For example, a pH of 9 with an ammonium carbonate buffer has been used effectively with polymer-based ion-exchange columns.[10]
Experimental Protocols & Data
Sample Preparation: Solid Phase Extraction (SPE)
Effective sample cleanup is critical for reducing background and matrix effects.[15] SPE is a common and effective technique.
General SPE Protocol for Food or Environmental Samples
-
Extraction: Homogenize the sample and extract the polar pesticides with an appropriate solvent, often water or a water/methanol mixture.[10][11]
-
Conditioning: Condition the SPE cartridge (e.g., Oasis MAX, HLB) with methanol followed by water.[7][10]
-
Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 3% NH4OH, then methanol) to remove interfering compounds.[7]
-
Elution: Elute the analytes of interest with an appropriate solvent, such as 3% formic acid in methanol.[7]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[7]
Table 1: Comparison of SPE Cleanup Methods and Performance
| SPE Cartridge Type | Sample Matrix | Recovery of Glyphosate (%) | Matrix Effect (%) | Reference |
| PRiME HLB | Various Foods | 84.2 - 115.6 | -24.83 to 32.10 | [11] |
| Oasis MAX | Human Urine | 79.1 - 84.4 | -14.4 | [7] |
| Oasis MCX | Human Urine | (Used for pre-cleanup) | Not specified | [7][16] |
| Polymeric SPE | Cereals | Good cleanup reported | 50% to 80% ion suppression |
LC-MS/MS Parameters
Table 2: Example LC-MS/MS Conditions for Direct Glyphosate Analysis
| Parameter | Condition | Reference |
| LC System | Bio-inert LC recommended to minimize metal interactions | [4] |
| Column | Acclaim™ Mixed-Mode WAX-1 (50 mm x 3 mm, 3 µm) | [12] |
| Mobile Phase A | 50:50 Methanol:Water | [12] |
| Mobile Phase B | 300 mM Ammonium Acetate in 50:50 Methanol:Water | [12] |
| Flow Rate | 0.4 mL/min | [12] |
| Ionization Mode | ESI Negative | [10] |
| MS/MS Transitions | Precursor Ion (m/z): 168; Product Ions (m/z): 63, 81 | [17] |
| Source Temp. | 700 °C | [14] |
| Ion Spray Voltage | -4500 V | [14] |
Note: These are example parameters and must be optimized for your specific instrument and application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. echemi.com [echemi.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
- 7. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
challenges in glyphosate isopropylammonium analysis without derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the direct analysis of glyphosate (B1671968) isopropylammonium and its active ingredient, glyphosate, without derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is the direct analysis of glyphosate so challenging?
A1: The direct analysis of glyphosate is inherently difficult due to a combination of its physicochemical properties. As a small, highly polar, and zwitterionic molecule, it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns.[1][2][3][4][5][6] Furthermore, its lack of a chromophore makes it unsuitable for UV-Vis detection.[7][8] Glyphosate also acts as a strong chelating agent, readily binding to trace metals within the LC system, which can lead to significant peak tailing and poor reproducibility.[1][2][7][9]
Q2: What are the main analytical techniques used for underivatized glyphosate analysis?
A2: The most common technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][10] To overcome retention challenges, specialized chromatography modes are employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange chromatography, and mixed-mode chromatography.[3][5][8][11] These approaches are better suited to retain and separate highly polar compounds like glyphosate.
Q3: What is "matrix effect" and how does it impact glyphosate analysis?
A3: Matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[12][13] In glyphosate analysis, this often leads to ion suppression, where the presence of matrix components reduces the glyphosate signal, resulting in lower sensitivity and inaccurate quantification.[12][13][14] The effect can vary significantly between different sample types, such as rye versus wheat, and can be influenced by sample preparation methods.[12][13]
Q4: Is it possible to use reversed-phase chromatography for direct glyphosate analysis?
A4: While challenging, some modern reversed-phase columns with modified stationary phases are designed to retain polar compounds and can be used for direct glyphosate analysis.[1][2] These methods often require specific mobile phase conditions and additives to achieve acceptable retention and peak shape.
Troubleshooting Guides
This section addresses common problems encountered during the direct analysis of glyphosate without derivatization.
Problem 1: Poor or No Chromatographic Retention
Q: My glyphosate peak is eluting at or very near the void volume of my column. How can I improve its retention?
A: This is a classic issue stemming from glyphosate's high polarity.[1][4][5][6]
-
Solution 1: Column Selection: Ensure you are using an appropriate column. Standard C18 columns are generally not suitable.[4] Consider using:
-
HILIC Columns: These are designed for polar analytes and are a common choice for underivatized glyphosate.[3][8]
-
Mixed-Mode Columns: Columns with both reversed-phase and anion-exchange characteristics can provide balanced retention.[3][15]
-
Ion-Exchange Columns: These are effective but may require MS-incompatible mobile phases, although methods with MS-friendly buffers exist.[5][16]
-
-
Solution 2: Mobile Phase Optimization: For HILIC, ensure your mobile phase has a high percentage of organic solvent (typically acetonitrile) to promote retention. For other column types, adjusting the pH and buffer concentration of the aqueous portion of the mobile phase can significantly impact retention.
Problem 2: Poor Peak Shape (Tailing or Broadening)
Q: My glyphosate peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is most often caused by the interaction of glyphosate with trace metal ions in the LC system.[1][2][7][17]
-
Solution 1: Use of Chelating Agents: Add a weak chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your sample or mobile phase.[9][15] EDTA will bind to the metal ions, preventing them from interacting with glyphosate and dramatically improving peak shape.[7][15]
-
Solution 2: System Passivation: Use a bio-inert or PEEK-lined LC system to minimize contact between the sample and metal surfaces.[2][17][18] Regular passivation of a stainless steel system with an acidic or chelating solution can also help mitigate this issue.[5][9]
-
Solution 3: Mobile Phase Additives: Incorporating a deactivator additive into the mobile phase can provide constant chelation of trace metals throughout the analytical run.[1][2]
Problem 3: Low Sensitivity and Inconsistent Results
Q: I am struggling to achieve the required limits of detection (LOD), and my results are not reproducible. What should I investigate?
A: Low sensitivity and poor reproducibility can be caused by ion suppression from matrix effects or interactions within the LC system.
-
Solution 1: Address Matrix Effects:
-
Dilution: A simple "dilute-and-shoot" approach can effectively minimize matrix effects by reducing the concentration of interfering compounds.[12][13]
-
Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering substances from your sample extract before injection.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is identical to your sample type. This helps to compensate for consistent ion suppression or enhancement.
-
-
Solution 2: Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₂-¹⁵N-glyphosate) into all samples, standards, and blanks.[10] This is the most effective way to correct for variability in sample preparation, injection volume, and matrix-induced ion suppression. However, be aware that in some cases, the isotope-labeled standard may experience different ionization suppression than the native analyte.[12][13]
-
Solution 3: Check for System Contamination: As mentioned, metal contamination can lead to peak tailing which reduces peak height and, consequently, sensitivity.[9] Ensure the system is properly cleaned and passivated.
Experimental Protocols and Performance Data
Example Protocol: Direct Analysis of Glyphosate in Water by HILIC-MS/MS
This protocol is a generalized example and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Collect water samples in polypropylene (B1209903) tubes to avoid interaction with glass surfaces.[1][4]
-
For samples with high hardness, add EDTA to a final concentration of 1-5 µM to chelate metal ions.[15]
-
Centrifuge the sample to remove particulates.[1]
-
Filter the supernatant through a 0.22 µm nylon filter into a polypropylene autosampler vial.[4]
-
Spike with an appropriate concentration of isotope-labeled internal standard.
-
-
LC Conditions:
-
Column: HILIC/Weak Anion-Exchange (WAX) Column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease over the run to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-25 µL[2]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Optimize source parameters (e.g., gas temperatures, nebulizer pressure, capillary voltage) according to instrument manufacturer guidelines.
-
Performance Data Summary
The following table summarizes typical performance metrics for the direct analysis of glyphosate in various matrices without derivatization.
| Matrix | Method | LOQ (Limit of Quantification) | LOD (Limit of Detection) | Recovery (%) | Reference |
| Drinking Water | Reversed-Phase LC/TQ | - | 10 ng/L | - | [1] |
| Hard Water | Mixed-Mode LC-MS/MS | 0.30 µg/L | 0.23 µg/L | - | [15] |
| Oat-based Products | LC-MS/MS | 5 ng/g | 1-5 ng/g | - | [10] |
| Foods (General) | HILIC/WAX LC-MS/MS | 16-26 µg/kg | 5-8 µg/kg | 83-100% | [10] |
| Corn and Rice | LC-MS/MS | - | 0.01 mg/kg | 70-105% | [10] |
| Milk and Urine | LC-MS/MS | 0.025 - 0.2 mg/kg | - | 70-120% | [19][20] |
Visual Guides
Workflow & Troubleshooting Diagrams
Caption: A simplified workflow for the direct analysis of glyphosate.
Caption: A troubleshooting decision tree for common analysis issues.
Caption: Key challenges and corresponding solutions in direct glyphosate analysis.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. s4science.at [s4science.at]
- 5. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. shodex.com [shodex.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Impact of Water Hardness on Glyphosate Isopropylammonium Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water hardness on the efficacy of glyphosate (B1671968) isopropylammonium.
Frequently Asked Questions (FAQs)
Q1: What is water hardness and how does it affect glyphosate isopropylammonium efficacy?
A1: Water hardness refers to the concentration of dissolved polyvalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), but also iron (Fe²⁺/Fe³⁺) and manganese (Mn²⁺).[1][2] These positively charged cations can bind to the negatively charged glyphosate molecule, forming insoluble glyphosate-metal complexes.[3][4][5] This process, known as antagonism, reduces the absorption of glyphosate into the plant, thereby decreasing its herbicidal effectiveness.[6][7][8]
Q2: What are the visible signs of reduced glyphosate efficacy due to hard water?
A2: The most common sign is poor weed control despite using the recommended glyphosate application rate. Weeds may only show partial symptoms of injury or may recover after an initial period of stress. The reduction in efficacy can be significant, with some studies showing a 74% to 90% decrease in glyphosate activity in hard water.[4]
Q3: How do I know if my water is hard?
A3: Water hardness can be determined through water quality testing. Many agricultural extension services and commercial laboratories offer water testing services. As a general guideline, water with a hardness of 200 ppm or more should be treated before being used for glyphosate spray solutions.[9] Some sources suggest that any water testing over 700 ppm hardness should not be used with glyphosate, depending on the spray volume.[2]
Q4: Can using softened water from a water softener solve the problem?
A4: Not necessarily. While water softeners remove calcium and magnesium, they typically replace them with sodium ions. High concentrations of sodium can also antagonize glyphosate, forming less readily absorbed glyphosate-sodium (B1358467) compounds.[10] Therefore, softened water may not be an ideal solution and could still lead to reduced herbicide efficacy.[10]
Q5: What is the most common method to counteract the negative effects of hard water on glyphosate?
A5: The most prevalent and effective method is the addition of ammonium (B1175870) sulfate (B86663) (AMS) to the spray solution before adding the glyphosate product.[11][12] AMS acts as a water conditioner. The sulfate ions in AMS bind with the hard water cations, preventing them from reacting with the glyphosate molecules.[5] The ammonium ions can then form ammonium-glyphosate, which is readily absorbed by plants.[1][10]
Troubleshooting Guides
Issue 1: Poor weed control observed after glyphosate application.
-
Question: I applied this compound at the recommended rate, but the weed control is unsatisfactory. Could hard water be the cause?
-
Answer and Troubleshooting Steps:
-
Test Your Water Source: The first step is to determine the hardness of the water used for your spray solution. Contact a local agricultural extension office or a commercial lab for a water quality analysis. Pay attention to the concentrations of Ca²⁺, Mg²⁺, Fe²⁺, and Na⁺.
-
Review Application Practices: Ensure that other factors that can influence glyphosate efficacy are optimal, such as correct application timing (weeds are small and actively growing), proper spray volume, and favorable environmental conditions.[13]
-
Implement a Solution: If your water is confirmed to be hard, the most effective solution is to add a water conditioning agent.
-
Ammonium Sulfate (AMS): This is the most widely recommended and cost-effective solution.[14][15] Add spray-grade AMS to the water in the spray tank before adding the glyphosate. A common recommendation is to use 8.5 to 17 pounds of AMS per 100 gallons of spray solution.[6][12]
-
Other Water Conditioners: Various commercial water conditioning adjuvants are available that can also sequester hard water cations.[16][17]
-
-
Issue 2: Inconsistent glyphosate performance across different experiments.
-
Question: I am getting variable results in my glyphosate efficacy studies. Could variations in water quality be the culprit?
-
Answer and Troubleshooting Steps:
-
Standardize Water Source: For all related experiments, use a consistent water source. If using tap water, be aware that its composition can fluctuate. For maximum consistency, consider using deionized or distilled water and then adding known concentrations of specific cations (e.g., CaCl₂, MgCl₂) to create standardized hard water solutions for your experiments.
-
Document Water Quality: Always measure and record the hardness and pH of the water used for each experiment. This will help you to correlate any variations in efficacy with water quality parameters.
-
Control for Other Variables: Ensure all other experimental parameters (e.g., plant growth stage, application volume, environmental conditions) are kept as constant as possible between experiments.
-
Quantitative Data Summary
The following tables summarize the quantitative impact of water hardness on glyphosate efficacy and the effectiveness of ammonium sulfate (AMS) as a mitigating adjuvant.
Table 1: Effect of Water Hardness on Glyphosate Efficacy on Annual Ryegrass
| Water Hardness (ppm as CaCO₃) | Glyphosate Rate for 50% Biomass Reduction (ED₅₀) (g a.i./ha) | Efficacy Loss (%) |
| 32 (Tap Water) | 69 | 0 |
| 330 | Not specified, but efficacy reduced by 74% | 74 |
| 1,000 | 501 | Not specified |
| 3,000 | 540 | 90 |
Data sourced from Eureka! AgResearch.[4]
Table 2: Efficacy of Ammonium Sulfate (AMS) in Mitigating Hard Water Effects on Annual Ryegrass
| Water Hardness (ppm as CaCO₃) | Treatment | Glyphosate Rate for 50% Biomass Reduction (ED₅₀) (g a.i./ha) | Efficacy Loss Compared to Soft Water without AMS (%) |
| 32 (Tap Water) | No AMS | 69 | 0 |
| 1,000 | No AMS | 501 | Not specified |
| 1,000 | With AMS | 77 | Not significantly different from soft water |
| 3,000 | With AMS | Not specified, but efficacy still 62% below soft water | 62 |
Data sourced from Eureka! AgResearch.[4]
Table 3: Performance of Different Water Conditioners in Overcoming Glyphosate Antagonism in Hard Water
| Water Conditioning Method | Increase in Glyphosate Activity (Fold Change) |
| Ammonium sulfate | 2.52 |
| Magnetized carrier | 2.12 |
| Citric acid | 1.64 |
| Ammonium nitrate | 1.39 |
| Potassium phosphate | 0.96 |
Data from a study on jimsonweed.[14][15]
Experimental Protocols
Key Experiment: Assessing the Impact of Water Hardness and Adjuvants on Glyphosate Efficacy
This protocol outlines a general methodology for a greenhouse or laboratory experiment to quantify the effect of water hardness on glyphosate efficacy.
1. Plant Material and Growth Conditions:
-
Select a target weed species (e.g., annual ryegrass, velvetleaf, jimsonweed).
-
Grow plants from seed in pots containing a standardized soil or potting mix.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Ensure uniform plant growth and select plants at a specific growth stage (e.g., 2-4 leaf stage) for treatment.
2. Preparation of Hard Water and Spray Solutions:
-
Water Preparation:
-
Start with deionized or distilled water as a control (0 ppm hardness).
-
Create hard water solutions by adding known amounts of salts like calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) to achieve desired hardness levels (e.g., 100, 250, 500, 1000 ppm, expressed as CaCO₃ equivalents).
-
-
Spray Solution Preparation:
-
For treatments with adjuvants, add the water conditioner (e.g., ammonium sulfate at a specified rate like 2% w/v) to the hard water and mix thoroughly before adding the glyphosate.
-
Add the this compound formulation to the prepared water (or water + adjuvant solution) to achieve a range of application rates (dose-response). Include a non-treated control.
-
3. Herbicide Application:
-
Use a laboratory track sprayer or a precision hand-held sprayer to apply the herbicide solutions to the plants.
-
Ensure uniform spray coverage by using a calibrated nozzle and maintaining a constant speed and distance from the target plants.
-
The spray volume should be consistent across all treatments (e.g., 100 L/ha).
4. Post-Application Care and Evaluation:
-
Return the treated plants to the controlled environment.
-
Assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death).
-
At the final evaluation, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven until a constant weight is achieved.
-
Record the dry weight for each plant.
5. Data Analysis:
-
Analyze the biomass data to determine the herbicide rate required to cause a 50% reduction in plant growth (GR₅₀ or ED₅₀) for each water hardness level and adjuvant treatment.
-
Use statistical software to perform regression analysis and compare the dose-response curves.
Visualizations
Caption: Mechanism of glyphosate antagonism by hard water and mitigation by AMS.
Caption: Experimental workflow for assessing glyphosate efficacy with hard water.
References
- 1. ipm.ucanr.edu [ipm.ucanr.edu]
- 2. Water Quality and Its Effects on Glyphosate | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. Glyphosate, a chelating agent—relevant for ecological risk assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyphosate and the Effect of Hard Water - Eureka! [eurekaag.com.au]
- 5. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. The Basis for the Hard-Water Antagonism of Glyphosate Activity | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Don't Let Hard Water Make Weeds Hard To Control [usga.org]
- 10. Hard Water Can Hinder Chemical Efficacy [agriculture.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. notulaebiologicae.ro [notulaebiologicae.ro]
- 16. vicchem.com [vicchem.com]
- 17. global-adjuvants.com [global-adjuvants.com]
storage and handling of glyphosate isopropylammonium in the lab
Technical Support Center: Glyphosate (B1671968) Isopropylammonium
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of glyphosate isopropylammonium in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and in its original packaging.[1][3] For long-term storage, a temperature range of 2-8°C is recommended.[2] It is crucial to store it away from incompatible substances such as strong oxidizing agents and strong acids.[2][4] The compound should also be kept clear of ignition sources.[1][2]
Q2: What materials are compatible and incompatible for storing this compound solutions?
A2: It is important to use appropriate containers to prevent degradation of the substance and the container. Compatible materials for storage include stainless steel, aluminum, plastic, fiberglass, and glass lining.[5] Incompatible materials that should be avoided are galvanized steel and unlined mild steel, as this compound can react with them to produce highly flammable hydrogen gas.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive selection of PPE is necessary to ensure safety. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield that is Z87-rated.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves with a thickness of 11-13 mil for normal laboratory use.[1][3][5]
-
Body Protection: A lab coat or apron, long-sleeved shirts, and long pants should be worn to avoid skin contact.[3][6]
-
Respiratory Protection: While generally not required in a well-ventilated lab, a NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of aerosol formation or in case of an emergency.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, work in a well-ventilated area, preferably a chemical fume hood, while wearing the appropriate PPE.[1] Use deionized water or a buffer as specified in your experimental protocol. Ensure all glassware is clean and free of contaminants. When making the solution, avoid generating dust or aerosols.[1] Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
Q5: What is the stability of this compound in storage and in solution?
A5: this compound is stable under recommended storage conditions and in the air, as it is non-volatile and does not degrade photochemically.[2][7] The minimum shelf life of the neat compound is reported to be 5 years.[5] In aqueous solutions, its half-life can range from 3 days to 19 weeks, depending on the specific water conditions.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The solution may have been stored at too low a temperature, or the concentration may be too high for the solubility at that temperature. | Gently warm the solution in a warm water bath and shake frequently to redissolve the precipitate.[5] If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The solution may have degraded over time or could be contaminated. | Prepare a fresh stock solution. Ensure proper storage conditions are maintained. Verify the purity of the starting material. |
| Discoloration of the stock solution. | This could indicate contamination or degradation of the compound. | Discard the solution following hazardous waste disposal protocols. Prepare a fresh stock solution and ensure all glassware is scrupulously clean. |
| Noticeable odor when handling the solid or solutions. | While the pure compound has little odor, some formulations may have an alcohol-like smell.[1] A strong or unexpected odor could indicate a contaminated product or a reaction occurring. | Work in a chemical fume hood to avoid inhaling any volatile compounds.[1] If the odor is unusual, it may be best to dispose of the material and obtain a fresh supply. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Objective: To prepare a 100 mM aqueous stock solution of this compound.
-
Materials:
-
This compound salt (solid)
-
Deionized water
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
-
Analytical balance
-
-
Procedure:
-
Calculate the required mass of this compound salt to prepare the desired volume of a 100 mM solution. (Molecular Weight of this compound Salt: 228.18 g/mol )
-
In a chemical fume hood, and while wearing appropriate PPE, accurately weigh the calculated mass of the solid using an analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add approximately half the final volume of deionized water to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled storage bottle and store at 2-8°C.[2]
-
Visualizations
Caption: Workflow for Preparing a this compound Stock Solution.
Caption: Emergency Procedure for a this compound Spill.
References
- 1. agilent.com [agilent.com]
- 2. aksci.com [aksci.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. cdms.net [cdms.net]
- 5. reparcorp.com [reparcorp.com]
- 6. Applying Glyphosate? Know How to Choose the Right PPE | Pests in the Urban Landscape [ucanr.edu]
- 7. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www3.uwsp.edu [www3.uwsp.edu]
Technical Support Center: Enhancing the Rainfastness of Glyphosate Isopropylammonium Formulations
Welcome to the technical support center for researchers, scientists, and formulation development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of rainfastness in glyphosate (B1671968) isopropylammonium formulations.
Frequently Asked Questions (FAQs)
Q1: What is "rainfastness" and why is it critical for glyphosate isopropylammonium formulations?
A1: Rainfastness refers to the ability of a herbicide, once applied to a plant's foliage, to resist being washed off by rainfall or irrigation. It is a critical factor for this compound formulations because this herbicide is water-soluble and needs to be absorbed by the plant to be effective.[1][2] If rain occurs shortly after application, the active ingredient can be washed away from the leaf surface before it has been sufficiently absorbed, leading to reduced weed control.[1][3]
Q2: What is the generally recommended rain-free period for standard this compound formulations?
A2: For conventional this compound formulations, a rain-free period of at least 6 to 8 hours is typically recommended to ensure maximum efficacy.[1][4] However, this period can be influenced by factors such as weed species, weed growth stage, and environmental conditions.[5] Some studies indicate that even light rainfall as low as 0.9 mm within an hour of application can diminish the herbicide's effectiveness.[1]
Q3: How does rainfall intensity affect the efficacy of glyphosate?
A3: The effectiveness of glyphosate generally decreases as rainfall intensity increases.[6] Heavier rainfall can more effectively wash the herbicide from the leaf surface. However, the timing of the rainfall after application is also a crucial factor.[6]
Q4: Can adjuvants improve the rainfastness of this compound formulations?
A4: Yes, the addition of adjuvants is a primary method for improving the rainfastness of glyphosate formulations.[1][7][8] Adjuvants can enhance the performance of glyphosate by increasing its absorption into the plant tissue, which in turn can shorten the required rain-free period.[7][8]
Q5: What types of adjuvants are most effective at enhancing glyphosate rainfastness?
A5: Several types of adjuvants can improve glyphosate rainfastness:
-
Surfactants: These are the most common type of activator adjuvants.[8] They work by reducing the surface tension of the spray droplet, allowing it to spread more effectively over the leaf surface and enhancing absorption.[8]
-
Ammonium (B1175870) Sulfate (B86663) (AMS): Often added to the spray solution, particularly in areas with hard water.[5][9] AMS conditions the water by preventing antagonistic cations (like calcium and magnesium) from binding with glyphosate, which would otherwise reduce its activity.[5][9]
-
Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These can also increase herbicide penetration into the leaf.[8]
Troubleshooting Guide
Problem: Poor weed control is observed after a rainfall event that occurred shortly after glyphosate application.
| Possible Cause | Troubleshooting Steps |
| Insufficient Rain-Free Period | For standard formulations, a rain-free period of less than 6 hours can lead to product wash-off.[1][4] Consider re-application if significant rainfall occurred shortly after spraying. For future applications where rain is imminent, consider using a formulation with enhanced rainfastness or adding an appropriate adjuvant. |
| High Rainfall Intensity | Intense rainfall can wash off even some rainfast formulations.[6] If possible, avoid applying glyphosate when heavy rain is forecasted. |
| Incorrect Adjuvant Selection or Concentration | The type and concentration of adjuvant are critical. Organosilicone adjuvants have been shown to be highly effective at improving rainfastness.[7] Ensure the selected adjuvant is compatible with the glyphosate formulation and is used at the recommended concentration. |
| Hard Water Antagonism | Positively charged cations in hard water (e.g., Ca²⁺, Mg²⁺) can bind with the negatively charged glyphosate molecule, reducing its efficacy.[5][9] This can be mitigated by adding ammonium sulfate (AMS) to the spray tank before adding the glyphosate.[5][9] A water quality test can determine if this is a contributing factor. |
| Sub-optimal Environmental Conditions | Glyphosate is most effective when weeds are actively growing.[10] Efficacy can be reduced in hot, dry conditions or when plants are under stress, as this can slow absorption.[5][10] |
Data on Adjuvant Performance
The following table summarizes the effect of different adjuvants on the fresh weight of Wimmera ryegrass when subjected to simulated rainfall at different intervals after glyphosate application. A lower fresh weight indicates better herbicide efficacy.
| Adjuvant | Concentration (% v/v) | Rain 1 Hour Post-Spraying (g) | Rain 3 Hours Post-Spraying (g) | Rain 6 Hours Post-Spraying (g) | No Rain (g) |
| Glyphosate Alone | - | 1.8 | 1.2 | 0.9 | 0.4 |
| Activator 90 | 0.125 | 0.8 | 0.1 | 0.1 | 0.1 |
| LI700 | 0.50 | 0.8 | 0.4 | 0.3 | 0.2 |
| Codacide Oil | 2.0 | 0.8 | 0.5 | 0.3 | 0.2 |
| Pulse | 0.20 | 1.0 | 0.6 | 0.4 | 0.2 |
| Sprayfast | 0.25 | 1.1 | 0.7 | 0.5 | 0.3 |
Data adapted from a study on adjuvant effects on glyphosate efficacy following post-spraying rainfall.[1]
Experimental Protocols
Protocol 1: Evaluating the Effect of Adjuvants on Glyphosate Rainfastness
Objective: To determine the efficacy of different adjuvants in improving the rainfastness of a this compound formulation.
Materials:
-
This compound formulation
-
Selected adjuvants (e.g., non-ionic surfactant, organosilicone surfactant, ammonium sulfate)
-
Target weed species (e.g., Wimmera ryegrass, velvetleaf) grown in pots under controlled greenhouse conditions
-
Spray chamber calibrated to deliver a specific volume (e.g., 60 L/ha)
-
Rainfall simulator capable of delivering a consistent rainfall intensity (e.g., 5-6 mm/hr)
-
Analytical balance for measuring plant fresh or dry weight
Methodology:
-
Plant Preparation: Grow the target weed species in pots to a consistent growth stage (e.g., 2-3 leaf stage).[11]
-
Herbicide Preparation: Prepare the glyphosate spray solutions. For treatments with adjuvants, add the specified concentration of the adjuvant to the glyphosate solution. Include a control group with glyphosate alone and an untreated control group.
-
Herbicide Application: Treat the plants with the prepared solutions using the calibrated spray chamber.
-
Simulated Rainfall: At predetermined intervals after herbicide application (e.g., 1, 3, and 6 hours), place the treated plants in the rainfall simulator for a specified duration (e.g., 1 hour).[1] Include a set of treated plants that do not receive simulated rainfall.
-
Evaluation: After a set period (e.g., 21-28 days), assess the herbicide efficacy by either visual scoring of plant injury or by harvesting the above-ground biomass and measuring the fresh or dry weight.[6][11]
-
Data Analysis: Compare the visual injury ratings or biomass measurements between the different adjuvant treatments and the glyphosate-alone treatment at each rainfall interval.
Protocol 2: Determining the Critical Rain-Free Period
Objective: To establish the minimum rain-free period required for a specific glyphosate formulation to achieve effective weed control.
Materials:
-
This compound formulation (with or without a specific adjuvant)
-
Target weed species grown in pots
-
Spray chamber
-
Rainfall simulator
Methodology:
-
Plant and Herbicide Preparation: As described in Protocol 1.
-
Herbicide Application: Treat the plants with the glyphosate formulation.
-
Simulated Rainfall at Multiple Intervals: Subject different sets of treated plants to simulated rainfall at various time points after application (e.g., 15, 30, 60, 120, 240, and 480 minutes).[6] Include a "no rain" control group.
-
Evaluation: Assess weed control after a specified period (e.g., 21-28 days) by measuring plant mortality or biomass reduction.[6][11]
-
Data Analysis: Plot the weed control efficacy against the rain-free period to determine the point at which rainfall no longer significantly reduces the herbicide's effectiveness.
Visualizations
Caption: Troubleshooting workflow for poor glyphosate efficacy after rainfall.
Caption: Experimental workflow for evaluating glyphosate rainfastness.
References
- 1. caws.org.nz [caws.org.nz]
- 2. WO2009156322A1 - A method for enhancing the rainfastness of glyphosate - Google Patents [patents.google.com]
- 3. awiner.com [awiner.com]
- 4. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. isws.org.in [isws.org.in]
- 8. apparentag.com.au [apparentag.com.au]
- 9. Why Your Glyphosate Might Not be Working [usga.org]
- 10. fbn.com [fbn.com]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
enhancing uptake and translocation of glyphosate isopropylammonium in plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the uptake and translocation of glyphosate (B1671968) isopropylammonium in plants.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor weed control despite applying the recommended concentration of glyphosate isopropylammonium?
Possible Causes:
-
Water Quality: Hard water containing cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺) can bind to the negatively charged glyphosate molecule, reducing its absorption by the plant.[1][2]
-
Environmental Stress: Plants under stress from drought, extreme temperatures, or disease may have reduced metabolic activity, leading to decreased uptake and translocation of the herbicide.[3][4]
-
Incorrect Application Timing: Applying glyphosate during periods of low plant activity, such as midday heat or cool temperatures, can reduce its effectiveness.[3][5]
-
Rainfall After Application: Rain shortly after application can wash the herbicide off the leaf surface before it has been adequately absorbed.[1][3] A rain-free period of at least 30 minutes is often recommended under ideal conditions.[1]
-
Suboptimal Formulation: The formulation of the glyphosate solution, including the absence of or incorrect type of adjuvant, can significantly impact its efficacy.
Solutions:
-
Water Conditioning: Add ammonium (B1175870) sulfate (B86663) (AMS) to the spray tank before adding the glyphosate.[6] The sulfate ions in AMS will bind with the hard water cations, preventing them from inactivating the glyphosate.[6]
-
Optimize Application Conditions: Apply glyphosate when plants are actively growing, typically in the morning or evening when temperatures are moderate (15–25°C) and humidity is higher.[3][5][7]
-
Ensure Proper Adjuvant Use: Incorporate a suitable non-ionic surfactant (NIS) or other recommended adjuvant to enhance spreading and penetration of the herbicide on the leaf surface.[6][8]
-
Check Weather Forecasts: Avoid applying glyphosate if rainfall is expected within the recommended rain-fast period for your specific formulation.
Q2: My results show sufficient initial uptake, but poor translocation to other parts of the plant. What could be the issue?
Possible Causes:
-
Plant Stress: As with uptake, stressed plants will have reduced phloem transport, limiting the movement of glyphosate from the leaves to the roots and growing points.[4]
-
Glyphosate's Self-Limiting Translocation: At high concentrations, glyphosate can inhibit photosynthesis and carbon export from the treated leaf, which in turn reduces its own translocation.[9]
-
Plant Growth Stage: The natural flow of sugars in a plant changes with its growth stage. For instance, during the stem extension phase, the flow is primarily upwards, which can result in less glyphosate moving to the roots.[5]
-
Reduced Cellular Uptake into Phloem: In some cases of resistance, glyphosate may be prevented from being loaded into the phloem for transport.[10]
Solutions:
-
Apply to Actively Growing Plants: Ensure target plants are not under environmental stress to facilitate efficient translocation through the phloem.
-
Optimize Application Timing: Apply glyphosate in the morning when plants are actively photosynthesizing and translocating sugars to the roots.[5]
-
Consider Tank-Mixing with Other Herbicides: Some studies have shown that tank-mixing glyphosate with other herbicides, such as fluazifop-p-butyl, can increase its translocation to the roots in certain species.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound efficacy.
Q1: What is the role of adjuvants in enhancing glyphosate efficacy?
Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. For this compound, their primary functions are:
-
Surfactants: These reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface.[12] This increased contact area enhances absorption. Non-ionic surfactants (NIS) are commonly recommended.[6]
-
Penetrants: Some adjuvants help to dissolve the waxy cuticle of the leaf, facilitating the entry of glyphosate into the plant.[12]
-
Water Conditioners: As mentioned in the troubleshooting guide, ammonium sulfate (AMS) is a crucial adjuvant for overcoming the antagonistic effects of hard water.[6]
Q2: How do different glyphosate salt formulations affect uptake and translocation?
Glyphosate is a weak acid and is formulated as a salt to be dissolved in water.[4] Common salt forms include isopropylamine (B41738), potassium, and ammonium salts.[12][13] While the glyphosate acid is the active component that inhibits the EPSPS enzyme, the salt formulation can influence absorption and translocation.[13][14] The differences in efficacy between formulations can be species-dependent.[12][15] For example, one study found that in common waterhemp, initial absorption was higher with isopropylamine formulations compared to a diammonium formulation.[12][16] However, in pitted morningglory, the diammonium salt showed greater translocation to the roots.[16]
Q3: What environmental factors have the greatest impact on glyphosate uptake?
Several environmental factors can significantly influence the performance of glyphosate:
-
Temperature: Optimal plant growth temperatures (15–25°C) generally lead to the best glyphosate activity.[3][5] High temperatures can cause plant stress and reduce control, while cool temperatures can slow down the herbicide's action.[3]
-
Humidity: Higher relative humidity generally improves herbicide absorption.[3][7]
-
Light: Light is a key factor influencing the daily photosynthetic cycle, which affects glyphosate absorption and translocation.[3]
-
Drought: Drought-stressed plants are less susceptible to glyphosate due to reduced physiological activity.[3]
Data Presentation
Table 1: Effect of Different Adjuvants on Glyphosate Efficacy
| Adjuvant Type | Target Weed Species | Observed Effect on Efficacy | Reference |
| Non-ionic Surfactant (NIS) | Lolium rigidum, Conyza canadensis | Increased retention, absorption, and translocation. | [8] |
| Ammonium Sulfate (AMS) | Velvetleaf, Giant Foxtail | Enhanced absorption and translocation out of the treated leaf. | [12] |
| Methylated Seed Oil (MSO) | Bidens frondosa | Significantly higher glyphosate uptake compared to X-77 (a type of NIS). | [12] |
| Organosilicone (L-77) | Panicum maximum | Antagonistic effect on uptake and translocation. | [12] |
| Palm oil-based adjuvant | Thaumatococcus spp. (weeds with waxy cuticles) | Very effective in controlling these otherwise difficult-to-control weeds. | [17] |
Table 2: Comparison of Glyphosate Salt Formulations on Absorption and Translocation
| Glyphosate Salt Formulation | Weed Species | Key Findings on Absorption and Translocation | Reference |
| Isopropylamine (IPA) vs. Diammonium (DA) | Common Waterhemp | Initial absorption was higher with IPA formulations. | [12][16] |
| Isopropylamine (IPA) vs. Diammonium (DA) | Pitted Morningglory | Translocation to roots was 27% greater with the DA salt. | [16] |
| Isopropylamine (IPA) vs. Trimesium | Morninglory | More susceptible to the trimesium salt. | [12] |
| Potassium Salt vs. Isopropylamine Salt | Various broadleaf and grass weeds | Potassium salt formulation resulted in better control. | [12] |
Experimental Protocols
Protocol 1: Evaluation of Glyphosate Uptake and Translocation using ¹⁴C-Glyphosate
This protocol outlines a general method for quantifying the absorption and movement of glyphosate in plants.
Materials:
-
Test plants grown to a specific leaf stage (e.g., 3-5 leaves).
-
¹⁴C-labeled this compound solution of known specific activity.
-
Microsyringe.
-
Wash solution (e.g., water:methanol, 9:1 v/v).
-
Scintillation vials and cocktail.
-
Liquid Scintillation Counter (LSC).
-
Biological oxidizer.
-
Phosphor imager (optional, for visualization).
Methodology:
-
Application of ¹⁴C-Glyphosate:
-
Select a fully expanded leaf on each test plant (e.g., the third youngest).
-
Using a microsyringe, apply a specific amount of the ¹⁴C-glyphosate solution (e.g., in four 1-µL droplets) to the adaxial surface of the leaf.[11] The total radioactivity applied per plant should be recorded (e.g., 150,000 dpm).[11]
-
-
Harvesting and Sample Processing:
-
Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).
-
To measure unabsorbed glyphosate, carefully excise the treated leaf and wash it by rinsing it three times in a vial containing a known volume of the wash solution.[11]
-
Take an aliquot of the wash solution for quantification of radioactivity by LSC. This represents the amount of glyphosate that was not absorbed.
-
Calculate the absorbed glyphosate by subtracting the unabsorbed amount from the total amount applied.
-
-
Translocation Analysis:
-
Section the plant into different parts: treated leaf (after washing), parts above the treated leaf, parts below the treated leaf, roots, and any reproductive structures.[11]
-
Dry the plant sections to a constant weight.
-
Combust the dried plant sections using a biological oxidizer to capture the released ¹⁴CO₂.
-
Quantify the radioactivity in each plant section using LSC.
-
Express the amount of translocated ¹⁴C-glyphosate as a percentage of the total absorbed radioactivity.
-
-
Visualization (Optional):
-
Press the whole plant and expose it to a phosphor imaging plate to visualize the distribution of the ¹⁴C-glyphosate.
-
Mandatory Visualizations
Caption: Glyphosate uptake, translocation, and mechanism of action pathway in a susceptible plant.
Caption: General experimental workflow for assessing glyphosate uptake and translocation.
Caption: A decision tree for troubleshooting poor this compound performance.
References
- 1. extension.missouri.edu [extension.missouri.edu]
- 2. no-tillfarmer.com [no-tillfarmer.com]
- 3. no-tillfarmer.com [no-tillfarmer.com]
- 4. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 5. eioperator.com [eioperator.com]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. caws.org.nz [caws.org.nz]
- 8. Effect of Adjuvant on Glyphosate Effectiveness, Retention, Absorption and Translocation in Lolium rigidum and Conyza canadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Role of Translocation as A Mechanism of Resistance to Glyphosate | Weed Science | Cambridge Core [cambridge.org]
- 11. awsjournal.org [awsjournal.org]
- 12. Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds [mdpi.com]
- 13. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Influence of formulation and glyphosate salt on absorption and translocation in three annual weeds | Weed Science | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Glyphosate Isopropylammonium in Crops
For researchers, scientists, and professionals in drug development, the accurate quantification of glyphosate (B1671968) isopropylammonium in agricultural products is of paramount importance. This guide provides a comparative overview of the most common analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance data, detailed experimental protocols, and a workflow for method validation.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the three primary analytical methods for glyphosate detection in crop matrices. These values are representative and can vary depending on the specific crop matrix, instrumentation, and laboratory conditions.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 8 µg/kg[1] | 0.006 - 0.03 mg/kg[2] | ~5 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.2 - 26 µg/kg[1] | 0.0092 - 0.0456 mg/kg[4] | 7.5 ng/gm[5] |
| **Linearity (R²) ** | >0.99[6][7] | >0.98[4] | >0.99[7] |
| Accuracy (Recovery) | 70-120%[8][9] | 87-91%[10] | 90-113%[3] |
| Precision (RSD) | < 20%[9] | 11-25%[10] | < 20%[5] |
| Derivatization | Often not required[11][12] | Required[8] | Required[3][13][14] |
| Analysis Time | ~2-5 hours[14] | Longer due to derivatization | ~2 hours[3][14] |
| Confirmation | High (MS/MS fragmentation) | High (MS fragmentation) | Low (screening method)[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the validation of an analytical method for glyphosate in crops, from sample reception to final data analysis and reporting.
Workflow for Glyphosate Analytical Method Validation.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, often considered the gold standard for glyphosate analysis. Many modern LC-MS/MS methods for glyphosate do not require derivatization, simplifying the sample preparation process.[11][12]
a. Sample Preparation (based on the QuPPe Method)
-
Weigh 5 grams of the homogenized crop sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and internal standards. Let the sample stand for 30 minutes to two hours.
-
Add 10 mL of methanol (B129727) containing 1% formic acid.
-
Shake vigorously for 1 minute and centrifuge.
-
The supernatant can be further cleaned up using Solid Phase Extraction (SPE) or ultrafiltration if necessary. For SPE, Oasis HLB cartridges are commonly used.[1]
b. Chromatographic and Mass Spectrometric Conditions
-
Column: A polymer-based ion-exchange column or a HILIC column is often used.[11][12]
-
Mobile Phase: A common mobile phase consists of water and ammonium (B1175870) carbonate at a pH of 9, with a methanol gradient.[11] This ensures proper ionization of glyphosate for negative ESI detection.
-
Detection: Electrospray ionization (ESI) in negative ion mode is typically used with Multiple Reaction Monitoring (MRM) for quantification.[6][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for glyphosate require a derivatization step to make the analyte volatile.[8]
a. Sample Preparation and Derivatization
-
Extraction is typically performed with water.[2]
-
The aqueous extract undergoes cleanup using cation-exchange solid-phase extraction.[10]
-
Derivatization is commonly achieved by reacting the extract with a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE) or heptafluorobutanol (HFB).[8][16] This converts glyphosate and its metabolite AMPA into more volatile derivatives suitable for GC analysis.
b. GC-MS Conditions
-
Column: A capillary column suitable for pesticide analysis is used.
-
Detection: Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[16] The AOAC Official Method 2000.05 provides a detailed procedure for this analysis.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody recognition.[13] It is a direct competitive ELISA.
a. Sample Preparation and Derivatization
-
The sample is typically extracted with deionized water.[5]
b. Assay Procedure
-
The derivatized sample is added to microtiter wells coated with goat anti-rabbit antibodies.
-
A rabbit anti-glyphosate antibody solution is added, and the mixture is incubated.
-
An enzyme-labeled glyphosate conjugate is then added, which competes with any glyphosate in the sample for antibody binding sites.
-
After incubation and washing, a substrate is added that produces a color signal. The intensity of the color is inversely proportional to the concentration of glyphosate in the sample.[13][14]
-
The color intensity is measured using an ELISA reader, and the concentration is determined from a standard curve.[3] It is important to note that results requiring regulatory action should be confirmed by a chromatographic method like LC-MS/MS or GC-MS.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 4. researchgate.net [researchgate.net]
- 5. Rapid ELISA test kit for the quantitation of glyphosate in durum wheat samples - Milling and Grain [millingandgrain.com]
- 6. shimadzu.com [shimadzu.com]
- 7. fimek.edu.rs [fimek.edu.rs]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 13. Glyphosate ELISA AOAC Test Kit, 96 tests [goldstandarddiagnostics.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyphosate Isopropylammonium and Potassium Salts for Weed Management
An objective review of the performance and underlying mechanisms of two common glyphosate (B1671968) formulations, supported by experimental data for researchers and scientists in weed science and agricultural chemistry.
The herbicidal efficacy of glyphosate, a widely used broad-spectrum herbicide, is influenced by its formulation. Among the various salt formulations available, isopropylammonium (IPA) and potassium (K) salts are two of the most common. This guide provides a detailed comparison of their efficacy, drawing upon key experimental findings to inform researchers, scientists, and professionals in the field of drug and herbicide development. The choice of salt can impact factors such as absorption, translocation, and ultimately, the overall weed control performance.[1][2][3]
Executive Summary of Comparative Efficacy
Experimental evidence presents a nuanced view of the comparative efficacy of glyphosate isopropylammonium and potassium salts. While some studies report superior performance of the potassium salt formulation under specific conditions, others find no significant difference between the two.[4][5][6] The formulation's adjuvant package often plays a more critical role in determining the ultimate herbicidal activity than the salt itself.[1][7][8][9]
A study by Golob et al. (2008) indicated that a potassium salt formulation provided significantly better weed control compared to an isopropylamine (B41738) salt formulation at 14, 28, and 56 days after treatment (DAT) on a range of broadleaf and grass weeds.[6] However, the authors noted that different rates of the two formulations were applied, which could account for the observed differences.[1] Conversely, greenhouse and field experiments conducted by Mueller et al. (2006) found no differences in the control of various weeds among isopropylamine, diammonium, and potassium salt formulations of glyphosate.[4][5]
Research by Oliveira et al. (2015) highlighted differences in the physical properties of spray droplets, finding that the isopropylamine salt formulation decreased the wetted area and evaporation time compared to the potassium and ammonium (B1175870) salt formulations.[1][10] This suggests that the potassium salt may provide better coverage and allow for a longer absorption period on the leaf surface.
Quantitative Data Comparison
The following table summarizes key quantitative findings from comparative studies. It is important to consider the specific experimental conditions, including weed species, growth stage, and environmental factors, when interpreting these results.
| Parameter | This compound Salt | Glyphosate Potassium Salt | Weed Species | Key Findings | Reference |
| Weed Control (%) at 14 DAT | Lower | Significantly Higher | Pigweed spp., prickly lettuce, common lambsquarters, etc. | Potassium salt formulation showed superior control. Note: Different application rates were used. | Golob et al., 2008[6] |
| Weed Control (%) | No significant difference | No significant difference | Broadleaf signalgrass, pitted morningglory, Palmer amaranth, yellow nutsedge | No differences were observed between the three glyphosate formulations (IPA, diammonium, and potassium). | Mueller et al., 2006[4][5] |
| Wetted Area | Decreased | Increased | Bidens pilosa, Cenchrus echinatus | Isopropylamine salt resulted in a smaller wetted area on leaf surfaces. | Oliveira et al., 2015[10] |
| Droplet Evaporation Time | Decreased | Increased | Bidens pilosa, Cenchrus echinatus | Isopropylamine salt droplets evaporated faster. | Oliveira et al., 2015[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the key studies cited.
Field Efficacy Study (Golob et al., 2008)
-
Objective: To evaluate the efficacy of a new potassium salt formulation of glyphosate against other formulations.
-
Experimental Design: A field study was conducted using a randomized complete block design with four replications.
-
Treatments: Various formulations of glyphosate, including a potassium salt and an isopropylamine salt, were applied.
-
Application: Herbicides were applied using a bicycle-wheeled CO2 pressurized sprayer with flat fan spray nozzles.
-
Weed Species: The study site contained a variety of broadleaf and grass weeds, including pigweed spp., prickly lettuce, common lambsquarter, and barnyardgrass.
-
Data Collection: Weed control was visually rated on a scale of 0-100% at 3, 5, 7, 14, 28, and 56 days after treatment (DAT).[6]
Greenhouse and Field Efficacy Study (Mueller et al., 2006)
-
Objective: To investigate the effects of calcium and magnesium ions on the performance of three glyphosate formulations.
-
Experimental Design: Greenhouse and field experiments were conducted.
-
Treatments: Three glyphosate formulations (isopropylamine salt, diammonium salt, and potassium salt) were applied at two different rates.
-
Weed Species (Greenhouse): Broadleaf signalgrass, pitted morningglory, Palmer amaranth, and yellow nutsedge.
-
Data Collection: Weed control was assessed to determine the efficacy of the different formulations.[4][5]
Droplet Behavior Study (Oliveira et al., 2015)
-
Objective: To assess the influence of glyphosate formulations on the wetted area and evaporation time of droplets on different surfaces.
-
Experimental Design: Laboratory experiments were conducted using a droplet generator and a stereo microscope.
-
Treatments: Droplets of three glyphosate formulations (isopropylamine salt, ammonium salt, and potassium salt) were deposited on the leaves of two weed species (Bidens pilosa and Cenchrus echinatus) and a glass slide.
-
Data Collection: Sequential image analysis was used to quantify the evaporation time and the wetted area of the droplets.[10]
Visualizing the Factors Influencing Glyphosate Efficacy
The overall effectiveness of a glyphosate application is a multi-step process. The following diagram illustrates the key stages, from application to the eventual death of the weed, and highlights where the choice of salt and formulation can have an impact.
Caption: Factors influencing the efficacy of glyphosate herbicides.
Conclusion
The choice between this compound and potassium salt formulations is not always straightforward, with conflicting results in the scientific literature. While some studies suggest an advantage for the potassium salt in terms of weed control and droplet characteristics, other research indicates no significant difference in performance when applied at equivalent acid rates.[4][5][6][7] It is evident that the overall formulation, including the type and concentration of adjuvants, plays a crucial role in the ultimate efficacy of the herbicide.[1][8] For researchers and professionals, it is imperative to consider the specific weed species, environmental conditions, and the complete formulation of the glyphosate product when selecting the most appropriate option for a given application. Further research focusing on a wider range of weed species and environmental conditions, with a clear distinction between the effects of the salt and the accompanying adjuvant package, is warranted.
References
- 1. Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds [mdpi.com]
- 2. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 3. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 4. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Glyphosate formulations - What's the difference (and what the heck is a "salt")? — The Almond Doctor [thealmonddoctor.com]
- 8. researchgate.net [researchgate.net]
- 9. Glyphosate confusion: What are the differences in formulations? - MSU Extension [canr.msu.edu]
- 10. INFLUENCE OF THE GLYPHOSATE FORMULATIONS ON WETTABILITY AND EVAPORATION TIME OF DROPLETS ON DIFFERENT TARGETS - Advances in Weed Science [awsjournal.org]
Detecting Glyphosate: A Comparative Guide to Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The widespread use of glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, has led to a growing need for sensitive and specific detection methods in environmental and food safety monitoring. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a valuable screening tool for glyphosate due to their high throughput, cost-effectiveness, and relatively simple protocols compared to traditional chromatographic methods.[1][2] However, a critical performance characteristic of any immunoassay is its specificity, defined by its cross-reactivity with structurally related compounds. This guide provides a comparative analysis of the cross-reactivity of commonly used glyphosate immunoassays, with a focus on glyphosate isopropylammonium, the active form in many commercial herbicide formulations.
Understanding Immunoassay Specificity
Immunoassays rely on the specific binding of an antibody to its target antigen.[3] Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte.[3] This can lead to inaccurate quantification and false-positive results. For glyphosate immunoassays, it is crucial to assess cross-reactivity with its major metabolite, aminomethylphosphonic acid (AMPA), and other structurally similar compounds.
While direct experimental data on the cross-reactivity of this compound salt is not extensively available in the reviewed literature, a strong inference can be made. In aqueous solutions, such as the buffers used in immunoassays, this compound salt readily dissociates into the glyphosate anion and the isopropylammonium cation. As anti-glyphosate antibodies are developed to recognize the glyphosate molecule itself, it is anticipated that these assays will exhibit near 100% cross-reactivity with the isopropylammonium salt form, as the antibody will bind to the dissociated glyphosate anion.
Comparative Analysis of Glyphosate Immunoassays
Various research groups and commercial entities have developed immunoassays for glyphosate detection. Below is a summary of their performance characteristics, with a focus on cross-reactivity.
Commercial ELISA Kits
Several commercial ELISA kits are available for the quantitative analysis of glyphosate in various matrices. These kits typically utilize polyclonal or monoclonal antibodies raised against a glyphosate-protein conjugate.
| Kit/Assay | Target Analyte | Principle | Limit of Detection (LOD) | Cross-Reactivity (%) | Reference |
| Abraxis Glyphosate ELISA Kit | Glyphosate | Direct Competitive ELISA | 0.05 ppb (µg/L) | Glyphosate: 100Glyphosine (B166191): ~0.017Glufosinate: ~0.0007AMPA: <0.0001Glycine: <0.00005 | [4] |
| Gold Standard Diagnostics | Glyphosate | Direct Competitive ELISA | 5 ppb (for grains) | Data not explicitly provided in terms of percentage, but states high specificity for glyphosate over related compounds. | [5][6] |
| Creative Diagnostics | Glyphosate | Competitive ELISA | 5 ppb (for honey) | Not specified in the provided data. |
Research-Based Immunoassays
Researchers have also developed and characterized various immunoassay formats for glyphosate detection.
| Antibody Type | Immunoassay Format | Limit of Detection (LOD) | Cross-Reactivity (%) | Reference |
| Polyclonal (Rabbit) | CI-ELISA | 7.6 µg/mL (7600 ppb) | Did not cross-react with other tested herbicides but did cross-react with AMPA and glyphosine (quantitative data not provided). | [2] |
| Polyclonal (Chicken) | ELFIA | 0.09 ng/mL (0.09 ppb) | AMPA: No cross-reactionPMIDA, iminodiacetic acid, glycine, acetylglycine, sarcosine: No significant influence on measurements. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for developing and performing a glyphosate immunoassay.
Production of Anti-Glyphosate Polyclonal Antibodies
A general procedure for producing polyclonal antibodies in rabbits involves the following steps:
-
Antigen Preparation: Glyphosate, being a small molecule (hapten), is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.
-
Immunization: The glyphosate-protein conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections) and injected into host animals (commonly rabbits or chickens).
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 2-4 weeks) to enhance the antibody titer.
-
Titer Monitoring: Blood samples are periodically collected to monitor the antibody titer using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using techniques like protein A/G affinity chromatography.
Synthesis of Glyphosate-Protein Conjugates
The synthesis of a glyphosate-BSA conjugate for immunization or for use as a coating antigen in an ELISA typically involves the following steps:
-
Activation of Glyphosate: The carboxyl group of glyphosate can be activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), in the presence of N-hydroxysuccinimide (NHS) to form an active NHS ester.
-
Conjugation to Carrier Protein: The activated glyphosate is then reacted with the primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form a stable amide bond.
-
Purification: The resulting conjugate is purified to remove unreacted glyphosate and coupling reagents, typically through dialysis or size-exclusion chromatography.
Competitive ELISA Protocol for Glyphosate Quantification
A common format for glyphosate detection is the competitive ELISA. A generalized protocol is as follows:
-
Coating: Microtiter plate wells are coated with a glyphosate-protein conjugate (e.g., glyphosate-ovalbumin).
-
Blocking: Any remaining protein-binding sites on the well surface are blocked using a blocking agent (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A mixture of the sample (containing the unknown amount of glyphosate) and a fixed concentration of anti-glyphosate antibody is added to the wells. The free glyphosate in the sample competes with the coated glyphosate for binding to the antibody.
-
Washing: The wells are washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of glyphosate in the sample.
-
Quantification: A standard curve is generated using known concentrations of glyphosate, and the concentration in the samples is determined by interpolating from this curve.
Visualizing the Workflow
To better illustrate the key processes, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of a competitive ELISA for glyphosate detection.
Caption: General workflow for polyclonal antibody production against glyphosate.
Conclusion
Immunoassays offer a rapid and sensitive method for screening glyphosate residues. While commercially available ELISA kits and research-developed assays demonstrate high specificity for glyphosate over its main metabolite AMPA and other related pesticides, it is crucial for researchers to be aware of the potential for cross-reactivity. Based on the fundamental principles of immunology and the chemistry of glyphosate salts in aqueous solutions, immunoassays for glyphosate are expected to show a very high, likely near-total, cross-reactivity with this compound. For definitive quantitative analysis and in cases of positive screening results, confirmation by a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate immunoassay for their specific needs in glyphosate detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 6. Glyphosate ELISA AOAC Test Kit, 96 tests [goldstandarddiagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing Glyphosate Isopropylammonium Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the traceability and comparability of analytical results. This guide provides a comprehensive comparison of commercially available Glyphosate (B1671968) Isopropylammonium Certified Reference Materials, detailing their certified properties and the analytical methodologies employed for their characterization.
Comparison of Glyphosate Isopropylammonium CRMs
The selection of a suitable CRM is critical for calibrating analytical instruments, validating methods, and performing quality control checks. Below is a comparison of this compound CRMs from leading suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis with certified values and uncertainties, others may offer reference materials with a stated purity without the comprehensive certification of a CRM.
| Supplier/Product | Certified Purity/Concentration | Expanded Uncertainty | Accreditation | Analytical Method(s) | Format |
| Sigma-Aldrich | 99.3% | 0.4% | ISO 17034, ISO/IEC 17025 | Quantitative NMR (qNMR) | Neat Solid |
| LGC Standards | >95% (by HPLC) | Not Specified | ISO 17034 | HPLC | Neat Solid |
| LabStandard | ≥ 95% | Not Specified | ISO 17034, ISO/IEC 17025 | Not Specified | Neat Solid |
Note: The information for LGC Standards and LabStandard is based on publicly available product information. For precise certified values and uncertainties, it is recommended to request the Certificate of Analysis directly from the supplier.
Experimental Protocols
The certification of reference materials relies on precise and validated analytical methods. The following are detailed protocols for the two primary techniques used in the characterization of glyphosate and its salts: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Purity Assessment by Quantitative ¹H-NMR Spectroscopy
Quantitative NMR (qNMR) is a primary ratio method that provides a direct and highly accurate determination of a substance's purity without the need for a specific reference standard of the same compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound CRM into a tared vial.
-
Accurately weigh a suitable internal standard (e.g., maleic acid) with a known purity into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, typically 5 times the longest T1 value.
-
Optimize acquisition parameters, including pulse width, number of scans, and spectral width.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform phase and baseline correction.
-
Integrate the characteristic signals of both the this compound and the internal standard. For glyphosate, the methylene (B1212753) protons adjacent to the phosphonate (B1237965) group are often used. For the isopropylammonium counter-ion, the methine or methyl protons can be used.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of glyphosate and its salts, making it a powerful tool for trace-level quantification and identity confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., water or a water/methanol (B129727) mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at different concentration levels.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A column suitable for polar anionic compounds, such as a mixed-mode or ion-exchange column.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium carbonate) and an organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase is critical for retaining and separating glyphosate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for glyphosate.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glyphosate and its internal standard (if used). For example, for glyphosate, the transition m/z 168 -> m/z 63 is often monitored.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of glyphosate in unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizing the CRM Certification Workflow
The process of certifying a reference material is a meticulous and well-documented procedure governed by international standards such as ISO 17034. The following diagram illustrates the key stages involved in the production and certification of a chemical reference material.
Caption: Workflow for the certification of a chemical reference material.
Conclusion
The selection of a this compound certified reference material requires careful consideration of the supplier's accreditation, the certified value and its associated uncertainty, and the analytical methods used for characterization. This guide provides a starting point for researchers to compare available CRMs and understand the rigorous experimental procedures that underpin their certification. For critical applications, it is always recommended to obtain the complete Certificate of Analysis from the supplier to ensure the CRM meets the specific requirements of the analytical method.
Inter-Laboratory Comparison of Glyphosate Isopropylammonium Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the determination of glyphosate (B1671968), with a focus on its isopropylammonium salt, the active ingredient in many commercial herbicide formulations. The information is compiled from various inter-laboratory studies, proficiency tests, and official methods to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical procedures.
Comparative Performance of Analytical Methods
The analysis of glyphosate and its salts is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely accepted method. The following tables summarize the performance characteristics of HPLC-based methods from collaborative studies and proficiency tests. While these studies often focus on glyphosate, the methods are applicable to its salts, such as the isopropylammonium salt.
| Parameter | Method | Matrix | Concentration Range | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | [1] |
| Accuracy & Precision | GC-MS | Crops (Corn, Soy, Walnut) | 0.050 - 2.0 mg/kg | 91 | 11 | 16 | [1] |
| Accuracy & Precision | HPLC-UV | Formulations & Technical Material | Not Specified | Not Specified | 0.88 - 1.70 (as CV%) | Not Specified | [2] |
Table 1: Performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method for glyphosate analysis in various crops. This collaborative study involved 13 laboratories in 5 countries. The method demonstrated good recovery and precision over a range of concentrations.
| Parameter | Method | Matrix | Fortification Level | Recovery (%) | RSD (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Method Validation | LC-MS/MS | Honey | 25 - 500 ng/g | 87 - 111 | < 12 | 5 ng/g | 16 ng/g |
Table 2: Single-laboratory validation data for an LC-MS/MS method for direct glyphosate determination in honey. This method is noted for its high throughput, requiring no sample concentration or derivatization.
Experimental Protocols
Detailed experimental protocols are crucial for replicating analytical results. Below are outlines of common methodologies for glyphosate analysis.
HPLC with UV Detection (Based on AOAC and CIPAC Methods)
This method is suitable for the determination of glyphosate in technical materials and formulations.
-
Principle: The sample is dissolved in a phosphate-buffered mobile phase and analyzed by HPLC on a strong anion exchange column with UV detection at 195 nm. Quantification is performed using an external standard.[2][3]
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing a known amount of glyphosate isopropylammonium.
-
Dissolve the sample in the mobile phase.
-
Dilute to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Strong anion exchange column.
-
Mobile Phase: Aqueous potassium dihydrogen phosphate (B84403) buffer with methanol, adjusted to a low pH (e.g., 1.9) with phosphoric acid.[2]
-
Flow Rate: Adjusted to achieve a suitable retention time for glyphosate.
-
Detection: UV detector at 195 nm.[2]
-
Injection Volume: Fixed loop injection (e.g., 50 µL).[2]
-
-
Calibration: Prepare a series of calibration standards of glyphosate in the mobile phase. Generate a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is often used for residue analysis in complex matrices like crops.
-
Principle: Glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), are extracted from the sample, cleaned up, and then derivatized to make them volatile for GC analysis. Detection is performed by a mass-selective detector.[1]
-
Extraction and Cleanup:
-
Extract the analytes from the crop matrix with water.
-
Perform a cleanup step using a cation exchange column to remove interfering substances.[1]
-
-
Derivatization:
-
The aqueous extract is directly derivatized using a mixture of heptafluorobutanol and trifluoroacetic anhydride.[1]
-
-
GC-MS Conditions:
-
Column: Capillary GC column suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Detection: Mass spectrometer in selective ion monitoring (SIM) mode for quantification.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analysis of glyphosate.
Caption: Workflow for Glyphosate Analysis by HPLC-UV.
Caption: Workflow for Glyphosate Residue Analysis by GC-MS.
References
Performance of Glyphosate Salt Formulations: A Comparative Guide
A comprehensive analysis of the efficacy, rainfastness, and absorption of various glyphosate (B1671968) salt formulations reveals subtle but significant differences in performance. While no single salt consistently outperforms others across all conditions, this guide provides researchers, scientists, and agricultural professionals with comparative data to inform formulation selection and optimization.
Glyphosate, a broad-spectrum systemic herbicide, is formulated as various salts to improve its handling and efficacy. The most common salt formulations include isopropylamine (B41738) (IPA), potassium (K), diammonium (DA), and trimesium. The herbicidal activity is attributed to the glyphosate acid, but the salt form and accompanying adjuvants can influence its absorption, translocation, and overall performance.[1][2][3]
Herbicidal Efficacy: A Comparative Overview
The comparative efficacy of different glyphosate salt formulations can be influenced by weed species, environmental conditions, and the presence of adjuvants.
Studies have shown varied results when comparing the performance of different salts. For instance, some research indicates that potassium salt formulations may offer faster or more effective control of certain weed species compared to isopropylamine salt formulations.[1][4][5] One study observed that a potassium salt formulation provided better control of various broadleaf and grass weeds at 14, 28, and 56 days after treatment (DAT) compared to an isopropylamine salt formulation.[1] However, it's important to note that application rates in this particular study were not identical.[1]
Conversely, other studies have found no statistically significant differences in the overall weed control provided by isopropylamine, diammonium, and potassium salts.[6][7][8] For example, a study evaluating the control of common ragweed, ivyleaf morningglory, pitted morningglory, and large crabgrass found similar efficacy between isopropylamine and diammonium salts of glyphosate at various application rates.[1]
The addition of adjuvants, such as ammonium (B1175870) sulfate (B86663) (AMS), can also play a crucial role in enhancing the efficacy of all glyphosate formulations, particularly in the presence of hard water containing antagonistic cations like calcium and magnesium.[1][6][7]
Table 1: Comparative Efficacy of Glyphosate Salt Formulations on Various Weed Species
| Glyphosate Salt | Weed Species | Efficacy (% Control) | Days After Treatment (DAT) | Reference |
| Potassium (K) | Pigweed spp., Prickly lettuce, Common lambsquarters, etc. | Significantly better than IPA salt (MON 54154) | 14, 28, 56 | [5] |
| Isopropylamine (IPA) | Pigweed spp., Prickly lettuce, Common lambsquarters, etc. | - | 14, 28, 56 | [5] |
| Diammonium (DA) | Pigweed spp., Prickly lettuce, Common lambsquarters, etc. | No significant difference with K salt | 14, 28, 56 | [5] |
| Potassium (K) | General weed population | Slightly better performance than IPA salt | 3, 7 | [4] |
| Isopropylamine (IPA) | General weed population | - | 3, 7 | [4] |
| Isopropylamine (IPA) | Velvetleaf, Giant foxtail | No significant difference with Trimesium salt | Not Specified | [1] |
| Trimesium | Velvetleaf, Giant foxtail | No significant difference with IPA salt | Not Specified | [1] |
| Isopropylamine (IPA) | Common ragweed, Ivyleaf morningglory, Pitted morningglory, Large crabgrass | Similar to DA salt | 25 | [1] |
| Diammonium (DA) | Common ragweed, Ivyleaf morningglory, Pitted morningglory, Large crabgrass | Similar to IPA salt | 25 | [1] |
Rainfastness: The Impact of Formulation on Wash-off Resistance
Rainfall shortly after herbicide application can significantly reduce its effectiveness. The ability of a glyphosate formulation to withstand wash-off is known as rainfastness and is a critical performance parameter. Modern formulations, often containing built-in adjuvants, have significantly improved rain-free period requirements.
Older glyphosate formulations typically required a 6 to 12-hour rain-free period to be effective.[9][10] In contrast, newer formulations that include adjuvants can be rainfast in as little as 30 to 60 minutes.[9][10] The type of adjuvant plays a significant role; for example, organosilicone adjuvants have been shown to enhance the rainfastness of glyphosate.[11]
One study evaluating the effect of simulated rainfall on different glyphosate formulations found that the addition of an organosilicone adjuvant provided good control of wild mustard even when rain occurred 30 minutes after application.[11] Another field study showed that a specific formulation (Transorb) had reduced efficacy when rain occurred up to six hours after spraying.[12]
Table 2: Rainfastness of Different Glyphosate Formulations
| Glyphosate Formulation | Rain-Free Period | Efficacy After Rainfall | Weed Species | Reference |
| Older Formulations | 6 to 12 hours | Reduced efficacy with earlier rainfall | General | [9][10] |
| Newer Formulations with Adjuvants | 30 to 60 minutes | Maintained efficacy | General | [9][10] |
| Glyphosate + Organosilicone Adjuvant | 30 minutes | Good control | Wild Mustard | [11] |
| Transorb Formulation | Up to 6 hours | Reduced phytointoxication symptoms | General | [12] |
| Sulfosate | 6 hours | Better control | General | [12] |
Absorption and Translocation: The Role of Salts and Adjuvants
The efficiency of glyphosate is dependent on its absorption into the plant and subsequent translocation to the site of action. The salt form and the presence of adjuvants can influence these processes.
Some studies suggest that the salt portion of the formulation can facilitate greater absorption through more effective penetration of the leaf cuticle.[1] For instance, in pitted morningglory, higher foliar absorption was observed with a diammonium (DA) formulation compared to an isopropylamine (IPA) formulation 6 hours after treatment.[1] Furthermore, glyphosate translocation to the roots was 27% higher with the DA salt formulation in the same study.[1]
However, other research has found no significant differences in the absorption and translocation of different glyphosate salts, such as isopropylamine and trimethylsulfonium, attributing the lack of difference to the equal acid equivalent in the formulations.[1]
Adjuvants, particularly surfactants, are well-documented to enhance herbicide diffusion across the plant cuticle, thereby improving uptake.[1] The addition of ammonium sulfate can also improve glyphosate activity, especially when weeds are under water stress.[1]
Experimental Protocols
To ensure the reproducibility and validity of performance evaluation studies, detailed experimental methodologies are crucial. Below are examples of typical experimental protocols cited in the literature.
Herbicidal Efficacy Trial Protocol
A typical field study to evaluate the efficacy of different glyphosate formulations involves a randomized complete block design with multiple replications.[5]
-
Experimental Design: Randomized complete block design with four replications.
-
Plot Size: Individual treatment plots of a defined size (e.g., 6' x 10').[5]
-
Weed Species: Conducted in an area with a natural and diverse population of weeds.[5]
-
Herbicide Application: Applied using a calibrated sprayer (e.g., CO2 pressurized sprayer with flat fan nozzles) at a specified volume (e.g., 80 GPA).[5]
-
Evaluation: Weed control is visually rated on a scale of 0-100% at multiple time points after treatment (e.g., 3, 5, 7, 14, 28, and 56 DAT).[5]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Rainfastness Study Protocol
Rainfastness studies often utilize a rainfall simulator to control the timing and intensity of precipitation.
-
Experimental Design: Factorial design with factors such as herbicide formulation, application rate, and time interval between application and rainfall.[12]
-
Plant Material: Uniformly grown weed species at a specific growth stage.
-
Herbicide Application: Applied as described in the efficacy trial protocol.
-
Simulated Rainfall: A rainfall simulator is used to apply a known amount of precipitation (e.g., 18-19 mm in one hour) at predetermined intervals after herbicide application (e.g., 1, 2, 4, 6, and >48 hours).[12]
-
Evaluation: Plant response (e.g., phytointoxication symptoms, biomass reduction) is assessed at various time points after treatment.
-
Statistical Analysis: Data are analyzed to determine the interaction between herbicide formulation and the rain-free period.
Visualizing the Process
To better understand the key stages in evaluating glyphosate performance, the following diagrams illustrate the experimental workflow and the factors influencing efficacy.
Caption: Experimental workflow for glyphosate performance evaluation.
Caption: Key factors influencing glyphosate efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 3. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 4. scielo.br [scielo.br]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 10. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 11. isws.org.in [isws.org.in]
- 12. Rainfastness and glyphosate and sulfosate efficacy using different formulations - Advances in Weed Science [awsjournal.org]
A Comparative Guide to the Validation of Analytical Methods for Glyphosate and AMPA
For researchers, scientists, and drug development professionals, the accurate and simultaneous analysis of the herbicide glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), is crucial for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The physicochemical properties of glyphosate and AMPA, such as high polarity and water solubility, present analytical challenges, often necessitating specialized chromatographic conditions or derivatization.[1][2] This guide will delve into the two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), comparing their performance based on key validation parameters.
Comparison of Analytical Methodologies
The choice of analytical method for glyphosate and AMPA is often dictated by the sample matrix, required sensitivity, and available instrumentation. While both LC-MS/MS and GC-MS are powerful techniques, they differ significantly in their workflows and performance characteristics.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the analysis of glyphosate and AMPA due to its high sensitivity, selectivity, and the ability to analyze the compounds directly without derivatization.[3][4][5]
Direct Injection LC-MS/MS: This approach offers a simplified and rapid workflow, reducing sample preparation time and potential errors associated with derivatization.[3][6] The use of specialized columns, such as anionic polar pesticide columns or mixed-mode columns, is often necessary to achieve adequate retention and separation of these highly polar analytes.[3][4] The addition of agents like EDTA can be crucial when analyzing hard water samples to mitigate the chelating effects of metal ions.[4][7]
LC-MS/MS with Derivatization: To enhance chromatographic retention on traditional reversed-phase columns and improve sensitivity, derivatization is a common strategy.[7][8] The most frequently used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amine groups of glyphosate and AMPA.[1][7] This approach, however, adds complexity and time to the sample preparation process.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of glyphosate and AMPA is challenging due to their low volatility.[9][10] Therefore, derivatization is a mandatory step to increase their volatility and thermal stability.[1][10] Common derivatization agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a combination of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE).[9][10][11] While GC-MS can provide high sensitivity, the derivatization step can be complex and may introduce variability.[1]
Performance Data Comparison
The following tables summarize the quantitative performance data for various validated methods for the simultaneous analysis of glyphosate and AMPA in different matrices.
Table 1: LC-MS/MS Method Performance in Water Samples
| Method Type | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy/Recovery (%) | Precision (% RSD) | Reference |
| Direct Injection | |||||
| UPLC-MS/MS | 0.01 (Glyphosate & AMPA) | - | 82 - 110 | < 16 | [3] |
| LC-MS/MS | 0.23 (Glyphosate), 0.30 (AMPA) | - | - | - | [4] |
| LC-MS/MS (with lyophilization) | - | 0.0025 (Glyphosate & AMPA) | - | - | |
| With Derivatization (FMOC-Cl) | |||||
| UPLC-MS/MS | - | 0.025 (Glyphosate & AMPA) | - | - | [2] |
Table 2: GC-MS Method Performance in Environmental Samples
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (% RSD) | Reference |
| Water | 0.67 µg/L (Glyphosate), 0.15 µg/L (AMPA) | 2.02 µg/L (Glyphosate), 0.45 µg/L (AMPA) | 70 - 120 | - | [1] |
| Soil & Sediment | 0.0027 mg/kg (Glyphosate), 0.0006 mg/kg (AMPA) | 0.0081 mg/kg (Glyphosate), 0.0018 mg/kg (AMPA) | 70 - 120 | - | [1] |
| Soil & Grass | 0.05 µg/mL (Glyphosate), 0.08 µg/mL (AMPA) | - | 97 - 102 | High | [9] |
Table 3: LC-MS/MS Method Performance in Food and Biological Matrices
| Matrix | Method Type | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (% RSD) | Reference |
| Milk & Urine | Direct Injection | 10 µg/L (Milk), 0.1 µg/L (Urine) | 89 - 107 | ≤ 11.4 | [5] |
| Soy Protein Isolate | With Derivatization (FMOC-Cl) | 0.05 µg/g | 91 - 116 | < 10 | [12] |
| Honey | With Derivatization (FMOC-Cl) | 1 µg/kg | 95.2 - 105.3 | 1.6 - 7.2 | [13] |
| Corn Flour | Direct Injection | 0.2 µM (Glyphosate), 1 µM (AMPA) | 58.48 - 109 | - | [8] |
| Foods of Animal Origin | Direct Injection | 0.025 - 0.2 mg/kg | 70 - 120 | < 20 | [14] |
| Beebread | With Derivatization (FMOC-Cl) | 10 µg/kg (Glyphosate), 5 µg/kg (AMPA) | 76 - 111 | ≤ 18 | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative workflows for the primary analytical techniques discussed.
Direct Injection LC-MS/MS Workflow for Water Samples
This workflow is adapted from a method for the direct analysis of glyphosate and AMPA in drinking water.[3]
Direct injection LC-MS/MS workflow.
LC-MS/MS with FMOC-Cl Derivatization Workflow for Water Samples
This workflow is based on a common derivatization procedure for glyphosate and AMPA analysis.[2][7]
LC-MS/MS with FMOC-Cl derivatization.
GC-MS with BSTFA Derivatization Workflow
This generalized workflow illustrates the key steps for GC-MS analysis following silylation.[9][11]
GC-MS with silylation derivatization.
Conclusion
The validation and selection of an appropriate analytical method are paramount for obtaining reliable data on glyphosate and AMPA concentrations. Direct injection LC-MS/MS methods offer a rapid and sensitive approach, particularly for water samples, minimizing sample preparation.[3] However, for complex matrices or when enhanced retention on standard columns is required, derivatization with agents like FMOC-Cl followed by LC-MS/MS analysis remains a robust option.[7][12] GC-MS, while sensitive, necessitates a derivatization step which can add complexity to the workflow.[1][9] The choice of method should be guided by the specific requirements of the study, including the matrix, desired limits of quantification, and available instrumentation. The data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 2. fimek.edu.rs [fimek.edu.rs]
- 3. waters.com [waters.com]
- 4. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. usrtk.org [usrtk.org]
- 14. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
comparing analytical results of glyphosate isopropylammonium from different instruments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of glyphosate (B1671968) isopropylammonium, a widely used herbicide. The performance of various instrumental techniques is evaluated based on supporting experimental data from peer-reviewed studies and technical applications.
Introduction
Glyphosate, the active ingredient in many broad-spectrum herbicides, and its primary metabolite, aminomethylphosphonic acid (AMPA), are highly polar compounds.[1] Their analysis is challenging due to their high polarity, chelating properties, and low volatility.[1][2] This guide explores and compares common analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), to assist researchers in selecting the most suitable method for their specific application.
Analytical Workflow for Glyphosate Analysis
A generalized workflow for the analysis of glyphosate in various matrices is depicted below. The process typically involves sample extraction, a potential derivatization step to improve chromatographic performance, and instrumental analysis.
Caption: General workflow for the analysis of glyphosate, from sample preparation to instrumental quantification.
Comparison of Analytical Instruments
The choice of analytical instrumentation significantly impacts the sensitivity, selectivity, and throughput of glyphosate analysis. This section compares the performance of LC-MS/MS, GC-MS, and Capillary Electrophoresis.
| Parameter | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Derivatization | Optional, but often used to improve retention on reverse-phase columns (e.g., with FMOC-Cl). Direct analysis is possible with specialized columns (e.g., mixed-mode, HILIC).[2][3][4][5] | Mandatory, to increase volatility (e.g., with trifluoroacetic anhydride (B1165640) and trifluoroethanol).[6] | Generally not required, simplifying sample preparation.[7][8] |
| Limit of Detection (LOD) | As low as 0.23 µg/L in water and 5 ng/g in honey.[4][9] | 10 pg for glyphosate and 1 pg for AMPA (on-column).[10] | < 5 µg/L in aqueous samples and beer.[7][8] 2.5 µg/L in drinking water.[11] |
| Limit of Quantification (LOQ) | 5 µg/kg in various food matrices.[12] 16 ng/g in honey.[9] | Not explicitly stated in the provided results, but derivatization allows for low-level detection.[10] | Not explicitly stated in the provided results, but linearity is reported down to 5-10 µg/L.[7][8] |
| Linearity Range | 1 to 100 ppb in solvent.[1] | Not explicitly stated in the provided results. | 5–3000 µg/L in aqueous samples.[7][8] |
| Precision (RSD%) | Up to 19% RSD in wheat flour. 3.8-6.1% inter-day RSD in various food matrices.[12] | Not explicitly stated in the provided results. | 0.1-1.2% RSD (intra-day) and 2.9% RSD (inter-day) for migration time.[11] |
| Accuracy (Recovery %) | 91% to 114% in various food matrices.[12] 87-102% in honey.[9] | 91.6 ± 10.6% in serum and 93.3 ± 6.6% in urine.[10] | 94.3–110.7% for glyphosate in beer.[7][8] 99-109% in spiked drinking water.[11] |
| Throughput | High-throughput methods are available.[9] | Can be lower due to the mandatory derivatization step.[6] | Analysis time can be short (around 10 minutes).[11] |
| Matrix Effects | Can be significant, often requiring the use of isotopically labeled internal standards and matrix-matched calibration for accurate quantification.[9] | Matrix effects can be a challenge, but MS/MS detection helps to overcome interference.[13] | High separation selectivity can lead to good matrix tolerance.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of common experimental protocols for glyphosate analysis using different instruments.
LC-MS/MS Methodology
-
Sample Preparation (QuPPe Method) : The Quick Polar Pesticides Method (QuPPe) is frequently used for extracting glyphosate from food matrices.
-
A homogenized sample (e.g., 5g of cereal) is weighed into a centrifuge tube.
-
Water and an internal standard solution are added.
-
Methanol containing formic acid is added, and the sample is mixed.
-
Cleanup can be performed using solid-phase extraction (SPE) or ultrafiltration.
-
-
Chromatography :
-
Column : Polymer-based amino columns or mixed-mode columns (e.g., reversed-phase and weak anion-exchange) are often used for direct analysis.[4]
-
Mobile Phase : A common mobile phase involves a gradient with water and ammonium (B1175870) carbonate at a pH of 9 to ensure proper ionization of glyphosate.
-
-
Mass Spectrometry :
GC-MS Methodology
-
Sample Preparation and Derivatization :
-
Extraction from the matrix is performed, often followed by a cleanup step using solid-phase extraction.[10]
-
Derivatization is a critical step. A common method involves reaction with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide.[10] Another approach uses trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE).[6]
-
-
Gas Chromatography :
-
A capillary column suitable for pesticide analysis is used.
-
-
Mass Spectrometry :
Capillary Electrophoresis (CE) Methodology
-
Sample Preparation :
-
Electrophoresis :
-
Capillary : Polyvinyl alcohol (PVA) coated or bare fused silica (B1680970) capillaries are used.[7]
-
Background Electrolyte (BGE) : A low pH BGE can be used to achieve high separation selectivity, as many matrix components become neutral or protonated while glyphosate remains negatively charged.[7][8]
-
-
Detection :
Conclusion
The selection of an analytical instrument for glyphosate isopropylammonium determination depends on the specific requirements of the study, including the matrix type, required sensitivity, and desired sample throughput.
-
LC-MS/MS offers a balance of high sensitivity, selectivity, and throughput. It is versatile, allowing for both direct analysis with specialized columns and derivatization-based approaches. It is currently one of the most widely used techniques for glyphosate residue analysis in food and environmental samples.[3][14]
-
GC-MS , while requiring a derivatization step, provides excellent sensitivity and is a well-established technique for pesticide analysis.[6][10]
-
Capillary Electrophoresis stands out for its minimal sample preparation requirements and high separation efficiency, making it a rapid and matrix-tolerant option for certain sample types.[7][8]
Researchers should carefully consider the trade-offs between sample preparation complexity, instrument cost, and the performance characteristics outlined in this guide to choose the most appropriate method for their analytical needs. The use of validated methods and appropriate quality control measures, such as the use of internal standards and certified reference materials, is essential for obtaining accurate and reliable results.[12][16][17]
References
- 1. agilent.com [agilent.com]
- 2. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Capillary electrophoresis-mass spectrometry for the direct analysis of glyphosate: method development and application to beer beverages and environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 10. Determination of the herbicide glyphosate and its metabolite in biological specimens by gas chromatography-mass spectrometry. A case of poisoning by roundup herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace analysis of glyphosate in water by capillary electrophoresis on a chip with high sample volume loadability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jfda-online.com [jfda-online.com]
- 15. hpst.cz [hpst.cz]
- 16. ikev.org [ikev.org]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
assessing the equivalence of generic glyphosate isopropylammonium formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of generic glyphosate (B1671968) isopropylammonium formulations, assessing their equivalence to brand-name alternatives. The information is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions.
Executive Summary
Glyphosate, the world's most widely used herbicide, is a non-selective, systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants but is absent in animals, which contributes to glyphosate's low direct toxicity to mammals.[1] The isopropylamine (B41738) salt of glyphosate is a common formulation in many commercial products. Following the expiration of patents on the original brand-name formulations, numerous generic versions have entered the market. This guide evaluates the equivalence of these generic formulations based on their physicochemical properties, efficacy, and toxicological profiles.
Data Presentation
Physicochemical Properties
A comparison of the fundamental physical and chemical properties of glyphosate and its isopropylamine salt is crucial for understanding the behavior of its formulations.
| Property | Glyphosate | Glyphosate Isopropylamine Salt |
| Molecular Weight | 169.1 g/mol | 228.2 g/mol |
| Physical State | Solid, crystals | Powder |
| Color | White | White |
| Odor | Odorless | Odorless |
| Melting Point | 230°C (decomposes) | 143–164°C and 189–223°C (two stages) |
| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (pH 4.3) |
| Log Kow | <−3.4 | −5.4 |
| Vapor Pressure (25°C) | 9.8×10−8 mmHg | 1.58×10−8 mmHg |
Source: Agency for Toxic Substances and Disease Registry (ATSDR)[2][3][4]
Efficacy Comparison
Field studies have consistently demonstrated that generic glyphosate formulations provide weed control comparable to brand-name products when applied at equivalent acid equivalent (a.e.) rates.
| Study Reference | Brand-Name Product(s) | Generic Product(s) | Key Findings |
| University of Nebraska-Lincoln | Roundup Ultra®, Roundup UltraDRY®, Roundup UltraMAX®, Roundup WeatherMAX®, Touchdown w/IQ® | Cornerstone®, Clearout 41 Plus®, GlyphoMAX®, Glyfos Xtra®, Glyphomax Plus® | All herbicides provided excellent weed control (>90%) with no significant difference between brand-name and generic products. |
| Texas A&M Transportation Institute | Roundup PROMAX® | Various generic formulations | Generic products with similar formulations often proved equivalent in performance to branded products. |
| Iowa State University | Roundup UltraMax® | Glyphomax Plus®, Touchdown IQ® | Weed control with equivalent rates of different brands of glyphosate was similar in 91% of the comparisons. |
Toxicological Profile
The acute toxicity of glyphosate is generally low for mammals. However, the complete formulation, including adjuvants, can have a higher toxicity than the active ingredient alone.
| Formulation | Test Animal | LD50 (Oral) | Toxicity Classification |
| Pure Glyphosate | Rat | >5,000 mg/kg | Low |
| Mouse | >10,000 mg/kg | Very Low | |
| Goat | 3,530 mg/kg | Low | |
| Glyphosate Isopropylamine Salt | Rat | >5,000 mg/kg | Very Low |
| Roundup® (Original Formulation) | Rat | Varies by specific product, often influenced by surfactant | Generally low to very low |
| Roundup WeatherMAX® | Rat | Varies by specific product | Generally low to very low |
Note: The toxicity of formulated products is significantly influenced by the type and concentration of surfactants, such as polyoxyethyleneamine (POEA), which can be more toxic than glyphosate itself.[5] A study comparing two Roundup formulations found differences in toxicity to larval anurans, likely due to variations in their surfactant packages.[6]
Impurity Profiling
Experimental Protocols
Herbicide Efficacy Field Trial
This protocol outlines a standard procedure for conducting a field trial to compare the efficacy of different glyphosate formulations.
Objective: To evaluate and compare the weed control efficacy of a generic glyphosate isopropylammonium formulation against a brand-name reference product.
Methodology:
-
Site Selection: Choose a location with a uniform and well-established population of the target weed species. The soil type and environmental conditions should be representative of the intended use area.
-
Experimental Design: A randomized complete block design with a minimum of four replications is recommended.
-
Treatments:
-
Untreated Control (no herbicide application).
-
Brand-Name this compound (at recommended label rate).
-
Generic this compound (at an equivalent acid equivalent rate to the brand-name product).
-
Include rates at half and double the recommended rate for both products to assess dose-response.
-
-
Plot Size: Individual plots should be of a size that allows for representative weed populations and minimizes spray drift between plots (e.g., 3m x 10m).
-
Application: Apply herbicides using a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection: Assess weed control at set intervals after treatment (e.g., 7, 14, 21, and 28 days). Visual ratings of percent weed control (0% = no control, 100% = complete kill) and/or measurements of weed biomass are common assessment methods.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.
Acute Oral Toxicity Study (LD50)
This protocol is a generalized guideline for determining the acute oral median lethal dose (LD50) of a glyphosate formulation in rats, following established regulatory testing guidelines.
Objective: To determine the LD50 of a generic this compound formulation and compare it to that of a brand-name product.
Methodology:
-
Test Animals: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females.
-
Acclimation: Acclimate the animals to the laboratory conditions for at least five days before the study begins.
-
Dose Preparation: Prepare a range of dose levels of the test and reference glyphosate formulations. The vehicle used for dilution should be inert (e.g., water or corn oil).
-
Administration: Administer a single oral dose of the formulation to each animal via gavage.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights before dosing and at the end of the observation period.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value and its 95% confidence interval using appropriate statistical methods (e.g., probit analysis).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Glyphosate Analysis
This method is commonly used for the quantitative analysis of glyphosate in formulations.
Objective: To determine the concentration of glyphosate in a generic isopropylammonium salt formulation.
Methodology:
-
Sample Preparation: Accurately weigh a portion of the herbicide formulation and dilute it with deionized water to a known volume to bring the glyphosate concentration within the calibration range.
-
Derivatization: Glyphosate requires derivatization to be detected by fluorescence. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is typically carried out in a borate (B1201080) buffer.[8][9]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set at an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.[9]
-
-
Calibration: Prepare a series of calibration standards of known glyphosate concentrations and derivatize them in the same manner as the samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of glyphosate in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 2. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Roundup is more toxic than glyphosate | The Detox Project [detoxproject.org]
- 6. Comparative toxicity of two glyphosate formulations (original formulation of Roundup® and Roundup WeatherMAX®) to six North American larval anurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA evaluation of impurities in generics [gabionline.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
A Comparative Guide for Researchers: Glyphosate Acid vs. Isopropylammonium Salt
For researchers and professionals in drug development and agricultural science, understanding the nuances between the active acid form of a compound and its formulated salt is critical for experimental design and interpretation of results. This guide provides an objective comparison of glyphosate (B1671968) acid and its most common formulation, the isopropylammonium (IPA) salt, supported by physicochemical data and detailed experimental protocols. The key takeaway is that while the glyphosate anion is the herbicidally active molecule, its formulation as a salt is a practical necessity for effective delivery.
Physicochemical Properties: The Basis for Formulation
Glyphosate acid is a crystalline solid with limited solubility in water. This characteristic makes it unsuitable for direct use in most herbicidal applications, which require a stable, water-soluble formulation for effective spray application. The conversion of glyphosate acid to a salt, such as the isopropylammonium salt, dramatically increases its water solubility, thereby enhancing its utility in research and commercial products.[1][2] The isopropylammonium salt is formed by neutralizing glyphosate acid with isopropylamine (B41738).[3]
Below is a summary of the key physicochemical differences:
| Property | Glyphosate Acid | Glyphosate Isopropylammonium Salt | Reference(s) |
| Molecular Weight | 169.1 g/mol | 228.2 g/mol | [1] |
| Physical State | Solid; crystals | Powder | [1] |
| Melting Point | 230°C (decomposes) | Two stages: 143–164°C and 189–223°C | [1] |
| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) | [1] |
| Organic Solvent Solubility | Insoluble in most organic solvents | Dichloromethane: 184 mg/L; Methanol: 15,880 mg/L | [1][3] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 | [1] |
Mechanism of Action: The Shikimic Acid Pathway
Regardless of the formulation, the herbicidal activity is attributed to the glyphosate anion.[4] Once absorbed by the plant, the salt dissociates, and the glyphosate molecule is translocated to the plant's growing points. There, it specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[5] This enzyme is a key component of the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[5] As this pathway is absent in animals, glyphosate has low direct toxicity to mammals.[6] Inhibition of the EPSPS enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.
Performance & Efficacy: A Matter of Formulation and Acid Equivalent
Direct experimental comparisons of the herbicidal efficacy of pure glyphosate acid versus its isopropylammonium salt are uncommon in the literature. This is because the poor solubility of the acid form makes it impractical for creating effective and stable spray solutions for field or greenhouse studies. Instead, research focuses on comparing different salt formulations (e.g., isopropylammonium, potassium, diammonium) based on their "acid equivalent" (a.e.).[4][7] The acid equivalent refers to the concentration of the glyphosate acid in a given formulation, which is the true measure of its herbicidal potential.[7]
Studies comparing the isopropylammonium salt to other salt formulations, such as the potassium salt, often show slight differences in performance depending on the weed species and environmental conditions, but overall efficacy is generally similar when applied at the same acid equivalent rate.
| Comparison | Weed Species | Key Findings | Reference(s) |
| Isopropylamine (IPA) Salt vs. Potassium Salt | Various broadleaf and grass weeds | Potassium salt formulation showed better control at 14, 28, and 56 days after treatment (DAT), but different application rates were used. | [8] |
| IPA Salt vs. Potassium Salt | Sourgrass (Digitaria insularis) | Treatments with potassium salt formulations showed slightly better control performance compared to the isopropylamine salt. | [9] |
| IPA Salt vs. Diammonium and Potassium Salts | Broadleaf signalgrass, pitted morningglory, Palmer amaranth, yellow nutsedge | No significant differences in weed control were observed among the three glyphosate formulations when applied at the same acid equivalent. | [10] |
| IPA Salt vs. Potassium Salt | Various broadleaf and grass weeds in a turfgrass stand | At 14, 28, and 56 DAT, a specific potassium salt formulation provided significantly better weed control than one of the tested IPA salt formulations. | [11] |
Experimental Protocols
To assess the performance of glyphosate formulations, researchers typically focus on absorption and translocation studies using radiolabeled compounds. Below is a synthesized, detailed methodology for such an experiment.
Protocol: ¹⁴C-Glyphosate Absorption and Translocation Study
1. Plant Material and Growth Conditions:
-
Cultivate the target weed species in pots containing a standard greenhouse soil mix.
-
Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with specified temperature, humidity, and photoperiod (e.g., 32°C/25°C day/night with a 15-hour photoperiod).[12]
-
Use plants at a consistent growth stage (e.g., fourth fully expanded leaf stage) for all treatments to ensure uniformity.
2. Preparation of Treatment Solutions:
-
Prepare a stock solution of the non-radiolabeled glyphosate formulation (e.g., isopropylammonium salt) at a concentration equivalent to a standard field application rate (e.g., 0.84 kg a.e. ha⁻¹ in 140 L of water).
-
Prepare the final treatment solution by mixing the non-radiolabeled glyphosate formulation with ¹⁴C-glyphosate. Ensure the addition of the radiolabeled compound does not significantly alter the overall herbicide concentration.[12] The final solution should have a known level of radioactivity (e.g., 3.3 kBq per plant).[12]
3. Herbicide Application:
-
To mimic field conditions, first spray the entire plant (excluding one designated leaf for radiolabel application, which should be covered) with the non-radiolabeled glyphosate solution.[12]
-
Using a microsyringe, apply a known volume (e.g., 10 µL) of the ¹⁴C-glyphosate treatment solution as small droplets onto the adaxial surface of the previously covered, youngest fully expanded leaf.[13]
4. Harvesting and Sample Processing:
-
Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours) to assess absorption and translocation over time.[12][13]
-
At harvest, carefully excise the treated leaf.
-
To measure unabsorbed glyphosate, wash the surface of the treated leaf with a solution (e.g., 50:50 methanol:water) and quantify the radioactivity in the wash solution using liquid scintillation spectrometry (LSS).[12]
-
Section the remaining plant material into different parts: roots, stem below the treated leaf, stem above the treated leaf, and other leaves.[13]
5. Quantification of Absorption and Translocation:
-
Dry and combust each plant section in a biological oxidizer. Capture the resulting ¹⁴CO₂ and quantify the radioactivity using LSS.[13]
-
Absorption Calculation: Absorbed ¹⁴C = (Total ¹⁴C applied) - (¹⁴C recovered in leaf wash).
-
Translocation Calculation: Translocated ¹⁴C is the sum of radioactivity measured in all plant parts except the treated leaf. Express this as a percentage of the total absorbed radioactivity.
Conclusion
For researchers, the primary distinction between glyphosate acid and its isopropylammonium salt lies in their physical properties, which dictates their practical application. The acid form, due to its low water solubility, is not suitable for most experimental or commercial herbicidal formulations. The isopropylammonium salt provides the necessary solubility for a stable and effective product. While the salt formulation is crucial for delivery, the ultimate herbicidal activity is derived from the glyphosate anion's inhibition of the EPSPS enzyme. Therefore, when designing experiments or comparing different glyphosate products, it is essential to consider the acid equivalent (a.e.) as the true measure of the active ingredient, rather than the total weight of the salt formulation.
References
- 1. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 3. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 4. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Absorption, translocation and metabolism of glyphosate by plants tolerant and susceptible to this herbicide - Advances in Weed Science [awsjournal.org]
A Comparative Analysis of Glyphosate Isopropylammonium and Diammonium Salts for Researchers
This guide provides a detailed comparison of two common salt formulations of the broad-spectrum herbicide glyphosate (B1671968): isopropylammonium (IPA) salt and diammonium (DA) salt. Intended for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data on their physicochemical properties and herbicidal efficacy, offering a foundation for informed formulation and research decisions.
Physicochemical Properties: A Tabular Comparison
The selection of a salt form for glyphosate is primarily driven by the need to enhance solubility and stability for formulation purposes.[1] While the herbicidal action is attributed to the glyphosate acid molecule itself, the salt cation can influence the physical and chemical characteristics of the formulated product.[2][3]
| Property | Glyphosate Isopropylammonium Salt | Glyphosate Diammonium Salt | Glyphosate (Parent Acid) |
| Molecular Weight | 228.2 g/mol [4] | 203.13 g/mol [5] | 169.1 g/mol [4] |
| Appearance | White crystalline powder[6][7] | Crystalline Solid[8] | White crystalline powder[6] |
| Water Solubility | Very soluble; 1,050,000 mg/L (at 25°C, pH 4.3)[4][9] | Highly soluble in water[8] | 10,100 - 12,000 mg/L (at 20-25°C)[4][6] |
| Log Kow (Octanol-Water Partition Coefficient) | -5.4[9] | No data available | -2.8 to < -3.4[4][6] |
| Acid Equivalent (AE) of Salt | ~74%[10][11] | No data available | 100% |
Note: The acid equivalent (AE) represents the theoretical yield of the parent glyphosate acid from its salt form.[10] This value is crucial for comparing the concentration of the active herbicidal component in different formulations.[3][12]
Comparative Efficacy and Performance
The ultimate measure of a herbicide formulation is its biological efficacy. Studies comparing glyphosate IPA and DA salts have explored differences in absorption, translocation, and overall weed control. However, results indicate that the choice of salt may be less critical than other factors, such as the presence of adjuvants and environmental conditions.[2][13]
Research has shown that differences in weed control between various glyphosate salt formulations are often inconsistent, and no single salt has been proven definitively superior across all conditions.[2][14] In some greenhouse studies comparing isopropylamine, diammonium, and potassium salts of glyphosate, no significant differences in the control of various weed species were observed.[15][16]
However, some studies have noted subtle differences. For instance, one study observed that initial glyphosate absorption in common waterhemp was higher with IPA formulations compared to a DA formulation within the first two hours.[13] Conversely, in pitted morning glory, higher foliar absorption was seen with the DA formulation six hours after treatment, and translocation to the roots was 27% higher with the DA salt compared to the IPA salt 74 hours after treatment.[13][17]
It is widely recognized that "inert" ingredients, particularly surfactants and adjuvants included in the formulation, have a more significant impact on performance than the specific salt used.[12] These additives improve the spray solution's properties, such as spreading and penetration of the leaf cuticle, which enhances herbicide uptake.[18][19] Furthermore, water quality, specifically the presence of hard water cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can antagonize glyphosate activity.[12] Adding ammonium (B1175870) sulfate (B86663) (AMS) to the spray tank can mitigate this effect by preventing these cations from binding to the glyphosate molecule.[3][20]
Mechanism of Action: The Shikimate Pathway
Regardless of the salt formulation, glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[6][21] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[22] Animals lack this pathway, which is the basis for glyphosate's selective toxicity.[21][22] By blocking the EPSPS enzyme, glyphosate causes a buildup of shikimate in plant tissues and starves the plant of essential amino acids required for protein synthesis and growth, ultimately leading to plant death.[6][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glyphosate-diammonium | C3H14N3O5P | CID 44146828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyphosate - Wikipedia [en.wikipedia.org]
- 7. GLYPHOSATE ISOPROPYLAMINE SALT | Occupational Safety and Health Administration [osha.gov]
- 8. Glyphosate-diammonium [sitem.herts.ac.uk]
- 9. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glyphosate - A Review | Integrated Crop Management [crops.extension.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 15. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. store.astm.org [store.astm.org]
- 19. confor.org.uk [confor.org.uk]
- 20. Adjuvants to improve spray performance and coverage | Agronomy [chsagronomy.com]
- 21. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 22. researchgate.net [researchgate.net]
- 23. Glyphosate, the Shikimate Pathway and Parkinsons [kerstenuk.com]
Enhancing Glyphosate Isopropylammonium Performance: A Comparative Guide to Adjuvant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different adjuvants on the performance of glyphosate (B1671968) isopropylammonium, a widely used non-selective herbicide. By examining key performance indicators such as weed control efficacy, herbicide absorption, and translocation, this document aims to equip researchers with the necessary data to make informed decisions in the development and application of herbicidal formulations. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and accurate comparison.
I. Quantitative Performance Data
The efficacy of glyphosate isopropylammonium is significantly influenced by the addition of adjuvants. These additives can enhance the herbicide's activity through various mechanisms, including improved spray retention, increased leaf surface wetting, and enhanced penetration of the active ingredient. The following tables summarize quantitative data from various studies, comparing the performance of this compound with and without different types of adjuvants.
Table 1: Effect of Adjuvants on the Efficacy (ED50) of this compound on Different Weed Species
| Weed Species | Adjuvant Type | Adjuvant Name | Glyphosate ED50 (g ae/ha) | Reference |
| Solanum nigrum (Black Nightshade) | None | - | 71 | [1] |
| Non-ionic Surfactant | Ethomeen T/25 | 4 | [1] | |
| Non-ionic Surfactant | Atplus 201 | 4 | [1] | |
| Sucrose Ester Surfactant | Sisterna L70-C | 39 | [1] | |
| Triticum aestivum (Wheat) | None | - | 300 | [1] |
| Non-ionic Surfactant | Ethomeen T/25 | 15 | [1] | |
| Non-ionic Surfactant | Atplus 201 | 12 | [1] | |
| Sucrose Ester Surfactant | Sisterna L70-C | 28 | [1] |
ED50: The effective dose of herbicide required to cause a 50% reduction in plant growth.
Table 2: Influence of Adjuvants on Weed Control Efficacy of this compound
| Weed Species | Glyphosate Rate (kg ae/ha) | Adjuvant (0.5% v/v) | Weed Control (%) |
| Echinochloa crus-galli | 0.56 | None | 65 |
| 0.56 | Blaze® | 80 | |
| 0.56 | Condition® | 78 | |
| 0.56 | Improve® | 85 | |
| 0.56 | Induce® | 82 | |
| Panicum maximum | 0.56 | None | 70 |
| 0.56 | Blaze® | 92 | |
| 0.56 | Condition® | 88 | |
| 0.56 | Improve® | 95 | |
| 0.56 | Induce® | 90 | |
| Bidens pilosa | 0.56 | None | 75 |
| 0.56 | Blaze® | 95 | |
| 0.56 | Condition® | 92 | |
| 0.56 | Improve® | 98 | |
| 0.56 | Induce® | 94 | |
| Abutilon theophrasti | 0.56 | None | 60 |
| 0.56 | Blaze® | 75 | |
| 0.56 | Condition® | 72 | |
| 0.56 | Improve® | 80 | |
| 0.56 | Induce® | 78 |
Table 3: Impact of Adjuvants on Glyphosate Absorption and Translocation in Lolium rigidum and Conyza canadensis
| Weed Species | Treatment | Absorption at 96 HAT (%) | Translocation to Roots at 96 HAT (%) |
| Lolium rigidum | Glyphosate | 55 | 15 |
| Glyphosate + Adjuvant | 75 | 25 | |
| Conyza canadensis | Glyphosate | 48 | 12 |
| Glyphosate + Adjuvant | 68 | 22 |
HAT: Hours After Treatment.
II. Experimental Protocols
To ensure the validity and reproducibility of the presented data, this section outlines the detailed methodologies employed in the cited experiments.
A. Greenhouse Weed Efficacy Study
This protocol describes a typical greenhouse experiment to evaluate the efficacy of this compound with different adjuvants.
-
Plant Material and Growth Conditions:
-
Weed species such as Solanum nigrum, Triticum aestivum, Echinochloa crus-galli, Panicum maximum, Bidens pilosa, and Abutilon theophrasti are grown from seed in pots containing a commercial potting mix.[2][3]
-
Plants are maintained in a greenhouse under controlled conditions, typically at 25/18°C day/night temperatures, with a 16-hour photoperiod and appropriate watering to ensure healthy growth.[2]
-
Plants are grown to the 3-4 leaf stage before herbicide application.[3]
-
-
Herbicide and Adjuvant Preparation:
-
Herbicide Application:
-
Herbicide solutions are applied using a cabinet track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure.[2]
-
Different rates of glyphosate are applied to generate a dose-response curve.
-
-
Efficacy Assessment:
-
Visual assessment of weed control is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass of the plants is harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.
-
The ED50 (effective dose for 50% growth reduction) is calculated from the dose-response data.
-
B. Glyphosate Absorption and Translocation Study
This protocol details the methodology for measuring the uptake and movement of glyphosate in plants using a radiolabeled active ingredient.
-
Plant Material and Growth Conditions:
-
Weed species such as Lolium rigidum and Conyza canadensis are grown under controlled greenhouse conditions as described in the efficacy study protocol.[4]
-
-
Radiolabeled Herbicide Application:
-
A solution of 14C-glyphosate is prepared, often mixed with the formulated glyphosate product and the adjuvant being tested.
-
A small, known volume of the radiolabeled solution is applied as droplets to the surface of a specific leaf (e.g., the second fully expanded leaf) using a microsyringe.[5]
-
-
Sample Collection and Processing:
-
At predetermined time points after application (e.g., 24, 48, 72, 96 hours), the treated leaf is excised.[4][5]
-
The surface of the treated leaf is washed with a solution (e.g., water:methanol, 9:1 v/v) to remove any unabsorbed 14C-glyphosate.[5] The radioactivity in the wash solution is quantified using liquid scintillation spectrometry (LSS).
-
The plant is then sectioned into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
The plant sections are combusted in a biological oxidizer, and the released 14CO2 is trapped and quantified by LSS to determine the amount of absorbed and translocated glyphosate.
-
-
Data Analysis:
-
The amount of absorbed glyphosate is calculated as the total radioactivity recovered from all plant parts.
-
Translocation is expressed as the percentage of absorbed radioactivity found in plant parts other than the treated leaf.
-
Autoradiography can also be used to visualize the distribution of 14C-glyphosate within the plant.[5]
-
III. Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanisms by which adjuvants enhance glyphosate performance.
References
Navigating the Analytical Landscape: A Comparative Guide to Glyphosate Isopropylammonium Analysis in Certified Reference Soils
For researchers, scientists, and professionals in drug development, the accurate quantification of glyphosate (B1671968) isopropylammonium in soil matrices is paramount for environmental monitoring and agricultural research. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The analysis of glyphosate, a polar and non-volatile herbicide, presents unique challenges due to its strong adsorption to soil particles and lack of a chromophore for direct UV detection. This guide delves into the performance of common analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors, using certified reference soils as a benchmark for accuracy and reliability.
Performance Comparison of Analytical Methods
The selection of an analytical method for glyphosate in soil is a critical decision influenced by factors such as sensitivity, selectivity, sample throughput, and cost. The following tables summarize the quantitative performance of different analytical techniques based on reported experimental data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Glyphosate Analysis in Soil
| Parameter | Method 1: Alkaline Extraction & FMOC Derivatization | Method 2: Phosphate (B84403) Buffer Extraction & FMOC Derivatization | Method 3: Direct Injection after Aqueous Extraction |
| Limit of Detection (LOD) | 1.37 µg/kg[1] | Not explicitly stated, but recoveries were satisfactory at 100 µg/kg[2] | 3.04 µg/L (in water, soil MRL 0.37 mg/kg)[3] |
| Limit of Quantification (LOQ) | 4.11 µg/kg[1] | Estimated at a signal-to-noise ratio of 10 | 0.05 mg/kg (in vegetation), 0.37 mg/kg (in soil)[3] |
| Recovery | 93.56 - 99.10%[1] | 70 - 120%[2] | >80%[3] |
| **Linearity (R²) ** | >0.99[1] | Not explicitly stated | Not explicitly stated |
| Relative Standard Deviation (RSD) | <8.0%[1] | <20% considered satisfactory[2] | Not explicitly stated |
| Certified Reference Material (CRM) Used | Not specified, used spiked soil samples[1] | Not specified, used representative Argentine soils[2] | Not specified |
Table 2: Performance Characteristics of GC-MS and HPLC Methods for Glyphosate Analysis in Soil
| Parameter | Method 4: GC-MS with BSTFA Derivatization | Method 5: GC-NPD with TFAA/TFE Derivatization | Method 6: HPLC-FLD with FMOC Derivatization | Method 7: HPLC-UV with NQS Derivatization |
| Limit of Detection (LOD) | 0.05 µg/mL (for derivatized standard)[2] | 9 x 10⁻¹² g (instrumental), 0.01 mg/kg (in sample)[4] | 0.01 mg/kg[5] | 0.064 mg/kg[6] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.04 mg/kg[5] | Not explicitly stated |
| Recovery | 97 - 102% (for derivatized standards)[2] | 84.4 - 94.0%[4] | 75 - 110%[5] | Not explicitly stated |
| **Linearity (R²) ** | Not explicitly stated | Not explicitly stated | ≥0.999[5] | Not explicitly stated |
| Relative Standard Deviation (RSD) | Low (not quantified)[2] | 8.1 - 13.7%[4] | <15%[5] | Not explicitly stated |
| Certified Reference Material (CRM) Used | Not specified, used spiked soil samples[2] | Not specified, used soil from an apple orchard[4] | Not specified, validated in three soil types[5] | Not specified, applied to real soil samples from corn crops[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the key experimental protocols for the discussed analytical methods.
Method 1 & 2: LC-MS/MS with FMOC Derivatization
This is a widely used method due to its high sensitivity and selectivity. The general workflow involves extraction of glyphosate from the soil, derivatization to make it amenable to reverse-phase chromatography, and subsequent analysis by LC-MS/MS.
1. Extraction:
-
Alkaline Extraction: Soil samples are extracted with a potassium hydroxide (B78521) solution.[7]
-
Phosphate Buffer Extraction: A phosphate buffer is used as the extracting solution.[2]
2. Derivatization:
-
The extract is derivatized with 9-fluorenyl-methyl-chloroformate (FMOC-Cl) in a borate (B1201080) buffer. This reaction targets the amine group of glyphosate, making the molecule less polar and suitable for LC separation.[7]
3. Cleanup:
-
A cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction with dichloromethane, may be employed to remove interfering matrix components.[2]
4. LC-MS/MS Analysis:
-
The derivatized sample is injected into an LC-MS/MS system.
-
Chromatography: A C18 column is typically used for separation.
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Method 4 & 5: Gas Chromatography (GC) Based Methods
GC methods require derivatization to increase the volatility of glyphosate.
1. Extraction:
-
Extraction is typically performed with an alkaline solution such as 2M ammonium (B1175870) hydroxide.[2][4]
2. Derivatization:
-
Silylation (for GC-MS): The extract is derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Acylation/Esterification (for GC-NPD): A two-step derivatization with trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE) is a common approach.[4]
3. GC Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
Detector: Mass Spectrometry (MS) provides high selectivity and structural information, while a Nitrogen-Phosphorus Detector (NPD) offers good sensitivity for nitrogen- and phosphorus-containing compounds like glyphosate.[2][4]
Method 6 & 7: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
These methods offer a more cost-effective alternative to mass spectrometry but may have limitations in terms of sensitivity and selectivity.
1. Extraction:
-
Similar extraction procedures as for LC-MS/MS are used, often with alkaline solutions.
2. Derivatization:
-
For Fluorescence Detection (FLD): Derivatization with FMOC-Cl is used, as the derivative is fluorescent.[5]
-
For UV Detection: Derivatization with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can be employed to introduce a chromophore into the glyphosate molecule.[6]
3. HPLC Analysis:
-
The derivatized sample is analyzed by HPLC.
-
Detector: A fluorescence or UV detector is used for quantification.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps involved in the analysis of glyphosate in certified reference soils.
Caption: General experimental workflow for the analysis of glyphosate in certified reference soils.
Caption: Logical relationship of steps in glyphosate analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 3. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.plu.edu [library.plu.edu]
- 6. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glyphosate Isopropylammonium in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of glyphosate (B1671968) isopropylammonium, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to understand the associated hazards and necessary precautions. Always consult the Safety Data Sheet (SDS) for the specific product you are using.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to avoid contact with skin and eyes.[2] Standard PPE includes a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1][3]
-
Ventilation: Always handle glyphosate isopropylammonium in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizers, bases, and galvanized or unlined steel containers.[4][5] This product can react with steel to produce highly flammable hydrogen gas.[5]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible in the work area.[3]
Step-by-Step Disposal Procedures
The proper disposal method depends on the nature of the waste. Never dispose of this compound waste by evaporation, down the sewer, or in the regular trash.[6]
1. Unused or Excess Product (Concentrate)
Wastes resulting from the use of this product that cannot be used should be disposed of in a landfill approved for pesticide disposal or in accordance with applicable Federal, state, or local procedures.[4][7]
-
Step 1: Characterize the Waste: Unused this compound is considered chemical waste and must be managed as hazardous waste.[6]
-
Step 2: Package for Disposal:
-
Step 3: Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for pickup and disposal.[6][9] Do not attempt to treat or neutralize the chemical in the lab unless you are following a specifically approved institutional protocol.
2. Diluted Solutions and Rinsate
Improperly disposed rinse water from equipment has a high potential for environmental contamination.[9]
-
Step 1: Prioritize Use: The preferred method is to use up any excess diluted solution by applying it according to its intended use, if applicable.[10][11]
-
Step 2: Collect for Disposal: If the solution cannot be used, collect it as hazardous waste.
-
Step 3: Arrange for Pickup: Store the container in a designated hazardous waste storage area and arrange for disposal through your EHS office.[8]
3. Empty Containers
Empty containers retain product residue and must be decontaminated before disposal.[4][7]
-
Step 1: Triple Rinse the Container:
-
Empty the remaining contents into the application equipment or a collection container and allow it to drain for 30 seconds.[3][9]
-
Fill the container approximately 25% full with water and securely recap it.[3]
-
Shake for 10-30 seconds, agitating all surfaces.[3]
-
Pour the rinsate into the application equipment or a hazardous waste collection container.[3] Allow the container to drain completely.
-
-
Step 2: Render the Container Unusable: After rinsing, puncture the container to prevent reuse.[3][4][7]
-
Step 3: Final Disposal: The properly rinsed and punctured container can typically be disposed of in a sanitary landfill or offered for recycling, if allowed by state and local authorities.[3][4][7]
4. Spill Cleanup Materials
Materials used to clean up spills of this compound must be treated as hazardous waste.[9]
-
Step 1: Contain the Spill: For small spills, use an inert absorbent material like sand, clay, or vermiculite.[4][7] For large spills, create a dike around the spill area using absorbent materials.[3][7]
-
Step 2: Collect Contaminated Materials: Carefully sweep or scrape up the absorbed material and place it into a designated, labeled hazardous waste container.[2][4]
-
Step 3: Decontaminate the Area: Scrub the spill area with a strong detergent and water.[3] Collect the cleaning solution and dispose of it as hazardous waste.
-
Step 4: Arrange for Disposal: Seal the container of spill cleanup debris and arrange for pickup by a licensed hazardous waste contractor.[9]
Summary of Disposal Procedures
The following table summarizes the key operational steps for different types of this compound waste.
| Waste Type | Key Disposal Steps | Final Disposal Route |
| Unused/Excess Product | 1. Characterize as hazardous waste.2. Package in a labeled, sealed, compatible container.3. Store in a designated waste area. | Licensed Hazardous Waste Contractor |
| Diluted Solutions/Rinsate | 1. Collect in a labeled, sealed hazardous waste container.2. Store in a designated waste area. | Licensed Hazardous Waste Contractor |
| Empty Containers | 1. Perform a triple rinse, collecting all rinsate as hazardous waste.2. Puncture the container to prevent reuse.3. Remove or deface the original label. | Sanitary Landfill or Recycling (as per local regulations) |
| Spill Cleanup Debris | 1. Absorb spill with inert material.2. Place all contaminated materials (absorbent, PPE) in a labeled, sealed hazardous waste container. | Licensed Hazardous Waste Contractor |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. aksci.com [aksci.com]
- 3. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 4. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 5. core-docs.s3.us-east-1.amazonaws.com [core-docs.s3.us-east-1.amazonaws.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 10. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of Glyphosate Isopropylammonium: A Guide for Laboratory Professionals
Essential protocols for the safe handling, personal protection, and disposal of Glyphosate isopropylammonium are critical for ensuring the safety of researchers and maintaining a secure laboratory environment. This guide provides immediate, procedural, and logistical information to support laboratory safety and chemical handling best practices.
This compound, a widely used herbicide, requires stringent safety measures in a laboratory setting to mitigate potential risks. Adherence to proper personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal methods are paramount.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. A study has shown that various glove materials have a breakthrough time of >480 minutes when tested against Glyphosate.[1] Always inspect gloves for degradation or punctures before use. |
| Eye Protection | Safety glasses or goggles | Should be worn at all times when handling the chemical to protect against splashes. |
| Body Protection | Laboratory coat or coveralls | A lab coat should be worn to protect street clothing from contamination. In cases of potential significant splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary based on a risk assessment. |
Operational Plan for Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the concentrated form or creating solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clearly label all containers with the chemical name and any associated hazards.
2. Handling Procedures:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
3. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collect the absorbed material into a designated, labeled container for hazardous waste.
-
Clean the spill area with a detergent and water solution.
-
For large spills, evacuate the area and contact the appropriate emergency response personnel.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may be more stringent.
-
All waste materials, including leftover chemical, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled waste container.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
3. Disposal Pathway:
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
The following tables provide a summary of available quantitative data related to the safety of this compound.
Toxicity Data
| Endpoint | Species | Value |
| Acute Oral LD50 | Rat | > 5,000 mg/kg |
| Acute Dermal LD50 | Rabbit | > 5,000 mg/kg |
| Acute Inhalation LC50 | Rat | > 1.3 mg/L (4-hour) |
Glove Permeation Data
| Glove Material | Breakthrough Time (minutes) |
| Various | > 480[1] |
Experimental Protocols
Detailed methodologies for assessing the effectiveness of personal protective equipment against pesticides like this compound are outlined in established standards. Researchers should refer to the following protocols for comprehensive guidance:
-
ASTM F1359: Standard Test Method for Liquid Penetration Resistance of Protective Clothing or Materials Under Static Conditions. This method is used to evaluate the resistance of a protective clothing material to visible penetration by a liquid under specified conditions.
-
ISO 17491-4: Protective clothing — Test methods for clothing providing protection against chemicals — Part 4: Determination of resistance to penetration by a spray of liquid (spray test). This standard specifies a test method for determining the resistance of protective clothing to penetration by a spray of a liquid chemical at a specified intensity.[2][3][4]
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for the selection, use, and disposal of personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection, use, and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
